3,3-Difluoroazetidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-difluoroazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2N/c4-3(5)1-6-2-3/h6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHVRXKSQHIZNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3,3-Difluoroazetidine: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,3-Difluoroazetidine is a fluorinated, four-membered heterocyclic compound increasingly recognized for its utility as a versatile building block in medicinal chemistry and materials science. The strategic incorporation of the gem-difluoro motif onto the azetidine (B1206935) scaffold imparts unique physicochemical properties, including modulated basicity, increased lipophilicity, and enhanced metabolic stability, making it a valuable bioisosteric replacement for various functional groups in drug design. This guide provides a comprehensive overview of the fundamental properties, molecular structure, and key experimental protocols related to this compound, serving as a technical resource for professionals in chemical research and development.
Core Physicochemical Properties
The introduction of two fluorine atoms at the C3 position significantly alters the properties of the azetidine ring. The high electronegativity of fluorine withdraws electron density from the ring, most notably impacting the basicity of the nitrogen atom.
Basicity
The defining characteristic of this compound in a drug design context is its reduced basicity compared to the parent azetidine ring. The pKa of the conjugate acid of azetidine is approximately 11.29. The strong electron-withdrawing inductive effect of the two fluorine atoms at the β-position significantly decreases the electron density on the nitrogen atom, making its lone pair less available for protonation.[1] This results in a substantially lower pKa.
While a precise experimental pKa value for this compound is not widely reported in the literature, it is well-established that β-fluorination of amines leads to a significant decrease in basicity.[2] This modulation is critical in drug development for fine-tuning a molecule's ionization state at physiological pH, which can improve properties such as cell permeability, reduce off-target activity at cationic channels, and enhance metabolic stability.[3]
Quantitative Data Summary
The key physicochemical properties of this compound and its commonly used hydrochloride salt are summarized in the table below for easy comparison.
| Property | This compound (Free Base) | This compound HCl (Salt) | Reference(s) |
| Molecular Formula | C₃H₅F₂N | C₃H₆ClF₂N | [4][5] |
| Molecular Weight | 93.08 g/mol | 129.54 g/mol | [4][6] |
| Appearance | - | White to off-white solid | [7] |
| Melting Point | Not reported | 138-143 °C | [7] |
| Boiling Point | 61-62 °C | Not applicable | [7] |
| Calculated logP | 0.2 | 0.6467 | [4][6] |
| Topological Polar Surface Area (TPSA) | - | 12.03 Ų | [6] |
Molecular Structure and Conformation
The structure of the azetidine ring is defined by significant ring strain (approx. 27.7 kcal/mol), which influences its conformation and reactivity.[2] Unlike the planar cyclobutane, azetidine itself is known to have a puckered conformation to relieve some torsional strain.[8]
Ring Conformation
Bond Lengths and Angles
Specific experimental bond lengths and angles for this compound are not available. However, typical values can be inferred from related structures and computational studies.
| Bond Type | Typical Length (Å) | Notes | Reference(s) |
| C-F | ~1.35 - 1.39 | Typical for gem-difluoroalkanes. | [11] |
| C-N | ~1.47 - 1.49 | Typical for strained cyclic amines. | [10] |
| C-C | ~1.54 - 1.56 | Consistent with C(sp³)-C(sp³) bonds in a four-membered ring. | [10] |
The F-C-F bond angle in the gem-difluoro group is expected to be slightly smaller than the ideal tetrahedral angle of 109.5° due to fluorine's electronegativity.
Experimental Protocols
Synthesis of this compound (Representative Method)
A common and effective route to this compound involves the fluorination of a protected 3-azetidinone precursor. The most frequent precursor is N-Boc-3-azetidinone, which is commercially available.
Protocol: Fluorination of N-Boc-3-azetidinone using Diethylaminosulfur Trifluoride (DAST)
-
Preparation: In a fume hood, add N-Boc-3-azetidinone (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (B109758) (DCM) (approx. 0.1 M concentration).
-
Inert Atmosphere: Purge the flask with dry nitrogen gas.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (approx. 1.2-1.5 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at -78 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification (Protected Intermediate): Purify the crude N-Boc-3,3-difluoroazetidine by silica (B1680970) gel column chromatography.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., DCM or 1,4-dioxane) and add a strong acid, such as hydrochloric acid (4M in dioxane) or trifluoroacetic acid (TFA).
-
Isolation: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS). Remove the solvent under reduced pressure to yield this compound as its corresponding salt (e.g., hydrochloride).
References
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C3H5F2N | CID 2758248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06646G [pubs.rsc.org]
- 10. Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]
The Strategic Advantage of Fluorination: A Technical Guide to the Role of Fluorine in 3,3-Difluoroazetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among the myriad of fluorinated building blocks, 3,3-difluoroazetidine has emerged as a particularly valuable motif. This technical guide provides an in-depth analysis of the role of the gem-difluoro group in the this compound ring, exploring its profound impact on molecular conformation, basicity, lipophilicity, metabolic stability, and target binding affinity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and a thorough examination of the signaling pathways influenced by this compound-containing compounds.
Introduction: The Impact of Fluorine in Drug Design
Fluorine, the most electronegative element, possesses a unique combination of properties that make it an invaluable tool in drug discovery. Its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, while its strong electron-withdrawing nature can significantly alter the electronic properties of a molecule. The introduction of fluorine can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block "soft spots" in a molecule that are prone to oxidative metabolism, thereby increasing the drug's half-life.
-
Modulation of Physicochemical Properties: Fluorination can lower the pKa of nearby basic amines, affecting their ionization state at physiological pH. It can also influence lipophilicity (logP), which is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, which can lead to improved binding affinity and selectivity for its biological target.
-
Increased Binding Affinity: The polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket, leading to enhanced potency.
The this compound scaffold encapsulates these benefits, providing a constrained four-membered ring system that, when gem-difluorinated, presents a unique set of properties for drug design.
Physicochemical Properties of this compound
The gem-difluoro substitution at the 3-position of the azetidine (B1206935) ring has a profound impact on its fundamental physicochemical properties.
Basicity (pKa)
The strong electron-withdrawing effect of the two fluorine atoms significantly reduces the electron density on the nitrogen atom of the azetidine ring, thereby lowering its basicity. This is quantitatively demonstrated by the difference in pKa values between azetidine and its fluorinated analogs.
| Compound | pKa |
| Azetidine | 11.29 |
| 3-Fluoroazetidine | 8.67 |
| This compound | 6.44 |
Table 1: Comparison of pKa values for azetidine and its fluorinated derivatives.
This reduction in pKa is critical in drug design as it can fine-tune the ionization state of the molecule at physiological pH (7.4), which in turn affects its solubility, permeability, and interaction with its biological target.
Lipophilicity (logP)
Fluorination generally increases the lipophilicity of a molecule. For this compound hydrochloride, a predicted logP value of 0.6467 has been reported.[1] This moderate lipophilicity can contribute to improved membrane permeability and oral bioavailability.
Conformational Effects of Gem-Difluorination
The introduction of the gem-difluoro group can impose significant conformational constraints on the azetidine ring and adjacent functionalities. While specific conformational studies on this compound itself are not extensively available in the public domain, studies on other gem-difluorinated cyclic systems provide valuable insights. For instance, in macrocyclic systems, a difluoroalkoxyphenyl moiety was shown to influence the cis/trans amide bond equilibrium, demonstrating the powerful effect of gem-difluorination on molecular conformation. This ability to enforce a specific conformation can be harnessed to pre-organize a ligand for optimal binding to its target receptor, thereby enhancing potency and selectivity.
Impact on Pharmacological Properties
The unique properties of the this compound moiety translate into significant advantages in a pharmacological context, particularly in enhancing metabolic stability and modulating binding affinity.
Metabolic Stability
Binding Affinity
The this compound motif has been successfully incorporated into inhibitors of several key drug targets, including Dipeptidyl Peptidase-IV (DPP-IV) for the treatment of type 2 diabetes, and Dual Leucine Zipper Kinase (DLK) for neurodegenerative diseases. In a study on DLK inhibitors, a compound containing a this compound moiety displayed a potent binding affinity with a Ki of 0.166 μM. Although a direct comparison with a non-fluorinated azetidine analog was not provided in this specific study, the potency of this compound highlights the compatibility of the this compound scaffold with high-affinity binding. The polarized C-F bonds can engage in favorable interactions within the binding pocket, contributing to the overall binding energy.
Applications in Drug Discovery: Case Studies
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that inactivates incretin (B1656795) hormones, such as GLP-1, which are responsible for stimulating insulin (B600854) secretion. Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes. The this compound moiety has been incorporated into DPP-IV inhibitors to enhance their drug-like properties.
Dual Leucine Zipper Kinase (DLK) Inhibitors
DLK (MAP3K12) is a key regulator of neuronal apoptosis and degeneration. Inhibition of DLK is a promising therapeutic strategy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The this compound scaffold has been utilized in the development of potent and selective DLK inhibitors.
Experimental Protocols
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride can be achieved through a multi-step process, often starting from 1-Boc-3-azetidinone. The following is a representative, generalized protocol.
Step 1: Fluorination of 1-Boc-3-azetidinone
-
To a solution of 1-Boc-3-azetidinone in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Boc-3,3-difluoroazetidine.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Deprotection of 1-Boc-3,3-difluoroazetidine
-
Dissolve the purified 1-Boc-3,3-difluoroazetidine in a suitable solvent (e.g., dioxane or methanol).
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or a methanolic HCl solution) to the mixture.
-
Stir the reaction at room temperature for several hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to obtain the crude this compound hydrochloride.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield the final product.
In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of cytochrome P450 enzymes.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control (a compound with known metabolic instability) in a suitable solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH regenerating system solution.
-
Prepare a phosphate (B84403) buffer solution (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Add the test compound or positive control to the wells and pre-incubate at 37 °C for a few minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile (B52724) containing an internal standard).
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
DPP-IV Inhibition Assay
This is a fluorescence-based assay to determine the potency of a compound in inhibiting DPP-IV activity.
-
Reagents:
-
Human recombinant DPP-IV enzyme.
-
DPP-IV substrate (e.g., Gly-Pro-AMC).
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
Test compound and a known DPP-IV inhibitor (positive control).
-
-
Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add various concentrations of the test compound or positive control.
-
Add the DPP-IV enzyme to all wells except the blank.
-
Pre-incubate the plate at 37 °C.
-
Initiate the reaction by adding the DPP-IV substrate.
-
Measure the fluorescence intensity at regular intervals using a microplate reader (excitation ~360 nm, emission ~460 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
In Vitro DLK Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of DLK.
-
Reagents:
-
Recombinant human DLK enzyme.
-
Kinase assay buffer.
-
ATP.
-
DLK substrate (e.g., a specific peptide).
-
Test compound and a known DLK inhibitor.
-
A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
In a 96-well plate, add the kinase buffer.
-
Add various concentrations of the test compound.
-
Add the DLK enzyme and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time.
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Conclusion
The incorporation of the this compound moiety represents a powerful and versatile strategy in modern drug discovery. The gem-difluoro substitution imparts a unique set of physicochemical and pharmacological properties, including reduced basicity, enhanced metabolic stability, and the potential for increased binding affinity through conformational control and favorable electrostatic interactions. As demonstrated by its successful application in the development of DPP-IV and DLK inhibitors, this compound is a valuable building block for the design of next-generation therapeutics with improved drug-like properties. This technical guide provides a foundational understanding of the multifaceted role of fluorine in this important scaffold, offering researchers and drug development professionals the knowledge and tools to effectively leverage its advantages in their own discovery programs.
References
The Genesis of a Key Fluorinated Motif: A Technical Guide to the Discovery and Synthesis of 3,3-Difluoroazetidine
For Immediate Release
Shanghai, China – December 22, 2025 – The strategic incorporation of fluorine into pharmaceutical candidates has become a cornerstone of modern drug discovery, enhancing properties such as metabolic stability, lipophilicity, and binding affinity. Among the privileged scaffolds used to introduce these atoms, 3,3-difluoroazetidine has emerged as a critical building block. This technical guide provides an in-depth exploration of the historical development and core synthetic methodologies for this valuable compound, tailored for researchers, chemists, and professionals in drug development.
Introduction: The Rise of a Strained, Fluorinated Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, offer a unique, conformationally constrained scaffold that has found increasing use in medicinal chemistry.[1][2] The introduction of a gem-difluoro group at the 3-position imparts profound changes to the molecule's electronic properties and stability, making this compound a sought-after intermediate for compounds targeting a range of diseases, including type 2 diabetes and neurodegenerative conditions. The hydrochloride salt is a common, stable form of this building block.[3]
The synthetic history of this compound is not tied to a single "discovery" paper but rather to the convergence of two key chemical advancements: the development of reliable methods for synthesizing the azetidine (B1206935) ring and the invention of powerful deoxofluorinating agents.
The Precursor: Synthesis of 1-Boc-3-Azetidinone
The most prevalent and industrially viable pathway to this compound begins with the synthesis of its direct precursor, N-protected 3-azetidinone. The tert-butyloxycarbonyl (Boc) group is the most common N-protecting group used in this context, providing stability and facilitating purification.
The synthesis starts with the commercially available 1-Boc-3-hydroxyazetidine, which is oxidized to the corresponding ketone. Standard oxidation protocols, such as the Swern oxidation or variations using other hypervalent iodine reagents or transition metals, are employed.
Experimental Protocol: Synthesis of 1-Boc-3-azetidinone
-
Reaction: Oxidation of 1-Boc-3-hydroxyazetidine
-
Description: This procedure describes a common laboratory-scale oxidation.
-
Procedure:
-
A solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (B109758) (DCM) is cooled to -78 °C under a nitrogen atmosphere.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) (2.2 eq.) is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of 1-Boc-3-hydroxyazetidine (1.0 eq.) in DCM is added slowly, maintaining the temperature at -78 °C. The reaction is stirred for 1 hour.
-
Triethylamine (5.0 eq.) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel chromatography to yield 1-Boc-3-azetidinone as a white to off-white solid.[4]
-
The Core Transformation: Deoxofluorination
The critical step in the synthesis is the conversion of the carbonyl group of 1-Boc-3-azetidinone to a gem-difluoro group. This is achieved through deoxofluorination, a reaction that replaces the oxygen atom of a carbonyl with two fluorine atoms. The development of aminofluorosulfurane reagents in the 1970s was a pivotal moment that enabled this transformation under relatively mild conditions.
dot
Caption: General synthetic workflow for this compound.
Key Fluorinating Agents: A Comparative Overview
Several reagents can accomplish this transformation, with the choice often dictated by a balance of reactivity, safety, and cost.
-
Diethylaminosulfur Trifluoride (DAST): Developed in the mid-1970s, DAST became the classic reagent for deoxofluorination.[5] It is highly effective for converting ketones to gem-difluorides but is notoriously thermally unstable and can decompose explosively, limiting its large-scale applicability.[6][7]
-
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®): Introduced as a safer alternative to DAST, Deoxo-Fluor® exhibits greater thermal stability.[8][9] It often provides comparable or even superior yields and may result in fewer elimination byproducts.[10] It is a widely used reagent in both academic and industrial settings.
-
Modern Alternatives (e.g., XtalFluor®, Fluolead™): More recent developments have led to crystalline, even more stable fluorinating agents like XtalFluor-E.[7] These reagents offer an enhanced safety profile, are often easier to handle, and can provide high yields, making them attractive for process chemistry.[7]
| Reagent Name | Formula | Typical Yield Range (%) | Key Advantages | Key Disadvantages |
| DAST | (C₂H₅)₂NSF₃ | 40 - 90 | Highly reactive, well-established | Thermally unstable, potential for explosive decomposition, can form elimination byproducts.[5][7][11] |
| Deoxo-Fluor® | (CH₃OCH₂CH₂)₂NSF₃ | 50 - 95 | More thermally stable than DAST, good reactivity.[6][8] | Reacts exothermically with water, still requires careful handling.[9][12] |
| XtalFluor-E® | (C₂H₅)₂NSF₂·BF₄ | 70 - 98 | Crystalline solid, significantly improved thermal stability and safety profile, reduced byproducts.[7] | Higher cost, may require an additive or activator. |
Table 1: Comparison of Common Deoxofluorinating Agents.
Experimental Protocol: Deoxofluorination of 1-Boc-3-azetidinone
-
Reagent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)
-
Description: This procedure is a representative method for the gem-difluorination of the azetidinone precursor.
-
Procedure:
-
In an oven-dried flask under a nitrogen atmosphere, 1-Boc-3-azetidinone (1.0 eq.) is dissolved in anhydrous dichloromethane (DCM).
-
The solution is cooled to 0 °C.
-
Deoxo-Fluor® (2.0-3.0 eq.) is added dropwise to the stirred solution. Caution: Deoxo-Fluor® can react violently with water; ensure all glassware is dry and the reaction is under an inert atmosphere.[12]
-
The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight. Progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is carefully quenched by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The mixture is extracted with DCM. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The resulting crude 1-Boc-3,3-difluoroazetidine is purified by column chromatography.
-
Final Deprotection Step
The final step is the removal of the Boc protecting group to yield the free amine, which is typically isolated as its hydrochloride salt for improved stability and handling.
dot
Caption: Key reaction steps in this compound synthesis.
Experimental Protocol: N-Boc Deprotection
-
Procedure:
-
1-Boc-3,3-difluoroazetidine (1.0 eq.) is dissolved in a suitable solvent such as 1,4-dioxane (B91453) or ethyl acetate.
-
A solution of hydrogen chloride (e.g., 4M HCl in 1,4-dioxane, 3-5 eq.) is added.
-
The mixture is stirred at room temperature for 2-4 hours, during which a precipitate typically forms.
-
The resulting solid is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum to afford this compound hydrochloride.
-
Conclusion
The synthesis of this compound is a prime example of how advances in synthetic methodology directly enable progress in medicinal chemistry. From the foundational development of azetidine chemistry to the creation of powerful yet hazardous fluorinating agents like DAST, and finally to the introduction of safer, more stable alternatives like Deoxo-Fluor®, the path to this crucial building block has been one of continuous innovation. The now well-established route via deoxofluorination of 1-Boc-3-azetidinone provides a reliable and scalable method for researchers and drug development professionals to access this high-value intermediate, paving the way for the next generation of fluorinated therapeutics.
References
- 1. Synthesis of Azetidines [manu56.magtech.com.cn]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. jmchemsci.com [jmchemsci.com]
- 4. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 7. Simpler fluorine chemistry [soci.org]
- 8. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physicochemical Properties of 3,3-Difluoroazetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Difluoroazetidine hydrochloride is a fluorinated, four-membered heterocyclic building block increasingly utilized in medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly modulate the physicochemical properties of molecules, including lipophilicity, metabolic stability, and binding affinity, making this compound a valuable scaffold in the design of novel therapeutics and functional materials.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound hydrochloride, detailed experimental protocols for their determination, and a generalized workflow for the characterization of similar small molecule hydrochloride salts.
Physicochemical Properties
The key physicochemical properties of this compound hydrochloride are summarized in the tables below. These parameters are crucial for predicting the behavior of the molecule in various biological and chemical systems.
General and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₃H₆ClF₂N | [2] |
| Molecular Weight | 129.54 g/mol | [3] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 138-143 °C | |
| Solubility | Slightly soluble in water and DMSO |
Computed Physicochemical Properties
| Property | Value | Source |
| LogP | 0.6467 | |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 1 | |
| Rotatable Bonds | 0 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. The following sections outline standard methodologies applicable to the characterization of this compound hydrochloride.
Melting Point Determination by Capillary Method
Objective: To determine the temperature range over which the solid this compound hydrochloride transitions to a liquid.
Methodology:
-
A small, finely powdered sample of this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C/minute) with a fresh sample.
-
The temperatures at which the first droplet of liquid appears and at which the entire sample becomes liquid are recorded as the melting point range.[4][5]
Solubility Determination by Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound hydrochloride in a given solvent.
Methodology:
-
An excess amount of solid this compound hydrochloride is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.
-
The vial is agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the azetidine (B1206935) nitrogen in this compound hydrochloride.
Methodology:
-
A known concentration of this compound hydrochloride is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is low.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, where half of the azetidinium ions have been neutralized.[7][8]
LogP Determination by Shake-Flask Method
Objective: To determine the partition coefficient (LogP) of this compound between n-octanol and water.
Methodology:
-
A solution of this compound is prepared in one of the two immiscible phases (n-octanol or water).
-
A known volume of this solution is mixed with a known volume of the second phase in a separatory funnel.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate completely.
-
The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[9][10]
Synthesis
This compound hydrochloride can be synthesized from 1-(Diphenylmethyl)-3,3-difluoro-azetidine. While the full detailed synthesis protocol is proprietary to various chemical suppliers, the general route involves the deprotection of the benzhydryl group under acidic conditions, followed by isolation of the hydrochloride salt.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a small molecule hydrochloride salt like this compound hydrochloride.
Caption: Physicochemical Characterization Workflow.
Conclusion
The physicochemical properties of this compound hydrochloride are fundamental to its application in drug discovery and materials science. This guide provides a summary of its key properties and standardized protocols for their experimental determination. A thorough understanding and accurate measurement of these characteristics are critical for the successful design and development of new chemical entities incorporating this valuable fluorinated building block.
References
- 1. ossila.com [ossila.com]
- 2. chemscene.com [chemscene.com]
- 3. 3,3-二氟三甲叉亚胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. enamine.net [enamine.net]
- 9. acdlabs.com [acdlabs.com]
- 10. encyclopedia.pub [encyclopedia.pub]
3,3-Difluoroazetidine molecular weight and formula
This guide provides essential physicochemical data for 3,3-Difluoroazetidine, a fluorinated azetidine (B1206935) derivative of interest in medicinal chemistry and drug development. The presence of the difluoro-geminal group on the azetidine ring can significantly influence the compound's conformational properties, basicity, and metabolic stability, making it a valuable building block for novel therapeutics.
Physicochemical Properties
The fundamental molecular characteristics of this compound and its commonly available hydrochloride salt are summarized below. It is crucial to distinguish between the free base and its salt form, as their molecular weights and formulas differ.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₃H₅F₂N[1] | 93.08[1] |
| This compound hydrochloride | C₃H₆ClF₂N[2][3][4][5] or C₃H₅F₂N · HCl[6] | 129.53 - 129.54[2][4][5][6][7] |
Experimental Protocols and Methodologies
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically found in peer-reviewed scientific literature and patents. The provided search results from chemical databases and suppliers do not include such detailed experimental methodologies. For researchers requiring this information, a thorough search of chemical literature databases such as SciFinder, Reaxys, or Google Scholar is recommended, using the compound's CAS number (679431-52-8 for the free base, 288315-03-7 for the hydrochloride salt) as a primary identifier.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information within the initial search results detailing specific biological signaling pathways or comprehensive experimental workflows involving this compound. As a result, the creation of diagrams to illustrate these aspects is not possible at this time. The primary context for this compound in the provided data is as a chemical building block available for research and development purposes. Further investigation into its biological effects would be required to elucidate any potential roles in cellular signaling.
References
- 1. This compound | C3H5F2N | CID 2758248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Azetidines | Fisher Scientific [fishersci.com]
- 4. chemscene.com [chemscene.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 3,3-二氟三甲叉亚胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 288315-03-7|this compound hydrochloride|BLD Pharm [bldpharm.com]
Spectroscopic Profile of 3,3-Difluoroazetidine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-difluoroazetidine, a valuable building block in pharmaceutical and materials science research. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Introduction
This compound is a fluorinated, four-membered heterocyclic compound. The presence of the difluoromethyl group imparts unique electronic properties, influencing the molecule's polarity, lipophilicity, and metabolic stability, making it an attractive scaffold in medicinal chemistry. Accurate and detailed spectroscopic data are crucial for the unambiguous identification and characterization of this compound in various research and development settings. This document summarizes the key spectroscopic data and provides standardized experimental protocols for its acquisition.
Spectroscopic Data
The following sections and tables summarize the essential spectroscopic data for this compound, typically analyzed as its hydrochloride salt for enhanced stability and solubility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of this compound. The spectra are generally recorded in a deuterated solvent such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
¹H NMR Data for this compound Hydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results | Data not available in search results | Data not available in search results | CH₂ |
| Data not available in search results | Data not available in search results | Data not available in search results | NH₂⁺ |
¹³C NMR Data for this compound Hydrochloride
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | C2, C4 |
| Data not available in search results | C3 |
¹⁹F NMR Data for this compound Hydrochloride
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | CF₂ |
Note: While many suppliers confirm the structure via NMR, specific, publicly available high-resolution spectral data with chemical shifts and coupling constants for the parent compound is not readily found in the searched literature. Researchers should refer to primary literature detailing the synthesis for full characterization data, such as the work by Van Brabandt and Kimpe (2006) on the synthesis of 3,3-difluoroazetidines.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound hydrochloride is expected to show characteristic absorption bands for N-H and C-F bonds.
Characteristic IR Absorption Bands for this compound Hydrochloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results | Strong, Broad | N-H stretch (amine salt) |
| Data not available in search results | Strong | C-F stretch |
| Data not available in search results | Medium | CH₂ bend |
| Data not available in search results | Medium | N-H bend |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, analysis is typically performed on the free base.
Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₃H₅F₂N |
| Molecular Weight | 93.08 g/mol |
| Exact Mass | 93.03900549 Da[1] |
| [M+H]⁺ (for Hydrochloride) | 94.04683 Da |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound hydrochloride.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard single-pulse experiment. Reference the spectrum to the residual solvent peak.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same sample. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum. An external reference standard such as CFCl₃ may be used.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample holder or clean ATR crystal before scanning the sample.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol (B129727) or acetonitrile. For the analysis of the hydrochloride salt, the free base may be generated prior to analysis or the salt can be analyzed directly, observing the [M+H]⁺ ion.
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic data to the chemical structure.
References
Understanding the Ring Strain of 3,3-Difluoroazetidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and materials science. Their inherent ring strain contributes to unique chemical reactivity and conformational properties. The introduction of fluorine, a common strategy in drug design to modulate physicochemical and pharmacokinetic properties, is expected to significantly influence the characteristics of the azetidine (B1206935) ring. This technical guide provides an in-depth analysis of the ring strain of 3,3-difluoroazetidine, a key building block in the development of novel therapeutics and energetic materials. While direct experimental quantification of the ring strain for this specific molecule is not extensively documented in publicly available literature, this guide synthesizes data from the parent azetidine molecule, related fluorinated compounds, and computational chemistry principles to provide a comprehensive understanding.
Introduction to Azetidine Ring Strain
Four-membered rings, such as cyclobutane (B1203170) and azetidine, exhibit significant ring strain due to deviations from ideal bond angles and torsional strain from eclipsing interactions. The parent azetidine molecule possesses a notable ring strain of approximately 27.7 kcal/mol. This high degree of strain makes the ring susceptible to ring-opening reactions, a property that can be harnessed in synthetic chemistry. However, the strain also imparts a degree of conformational rigidity and influences the accessibility of the nitrogen's lone pair of electrons, which can enhance its nucleophilicity.
The Influence of Gem-Difluorination
The introduction of a gem-difluoro group at the 3-position of the azetidine ring is anticipated to have several profound effects on its structure and reactivity. While specific experimental data for this compound is scarce, the effects of gem-difluorination on other cyclic systems, such as cycloalkanes, are well-documented and provide a strong basis for understanding its impact on the azetidine ring.
Electronic Effects
The high electronegativity of fluorine atoms leads to a strong inductive electron-withdrawing effect. This effect can influence the basicity of the nitrogen atom and the overall electron distribution within the ring.
Steric and Conformational Effects
The replacement of two hydrogen atoms with larger fluorine atoms introduces steric bulk. More importantly, the C-F bonds are longer than C-H bonds, and the F-C-F bond angle is smaller than the H-C-H angle in an sp3 hybridized carbon. These geometric changes will inevitably alter the bond angles and lengths within the azetidine ring, thereby affecting the overall ring strain. It is plausible that the introduction of the CF2 group could either increase or decrease the ring strain depending on the complex interplay of angle strain, torsional strain, and transannular interactions.
Quantitative Data and Physicochemical Properties
While a precise, experimentally determined value for the ring strain of this compound is not available in the reviewed literature, we can compile known physicochemical properties of its hydrochloride salt, which is commercially available.
| Property | Value | Source |
| Molecular Formula | C₃H₆ClF₂N | [1][2] |
| Molecular Weight | 129.54 g/mol | [1][2] |
| Appearance | White to off-white solid | Sigma-Aldrich |
| Melting Point | 138-143 °C | |
| Assay | ≥97% | |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [1] |
| logP (calculated) | 0.6467 | [1] |
Experimental Protocols (General Methodologies)
The characterization and analysis of fluorinated azetidines rely on a suite of standard analytical techniques. The following are generalized protocols for key experiments cited in the literature for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and purity of the compound.
-
Methodology:
-
Dissolve a small sample (5-10 mg) of this compound hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to identify chemical shifts, coupling constants (especially ¹H-¹⁹F and ¹³C-¹⁹F couplings), and integration values.
-
Analyze the spectral data to confirm the expected molecular structure.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the compound.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable mobile phase.
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute the sample using a gradient of two or more solvents (e.g., water and acetonitrile (B52724) with a small amount of a modifier like trifluoroacetic acid).
-
Detect the eluting components using a UV detector at an appropriate wavelength.
-
Integrate the peak areas to determine the percentage purity.
-
X-ray Crystallography (for derivatives)
-
Objective: To determine the precise three-dimensional structure, including bond lengths and angles.
-
Methodology:
-
Grow single crystals of a suitable derivative of this compound. This often involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.
-
Visualizing the Structural Impact of Fluorination
The puckering of the azetidine ring is a key feature influencing its properties. The introduction of gem-difluorination at the 3-position will affect this puckering.
The gem-difluoro substitution is expected to alter the energy landscape of this puckering, potentially favoring a specific conformation due to stereoelectronic effects.
Synthesis of this compound Derivatives
The synthesis of 3,3-difluoroazetidines has been reported through various methods, often involving the reduction of 3,3-difluoroazetidin-2-ones.
Conclusion and Future Outlook
This compound is a valuable building block whose utility is intrinsically linked to the properties conferred by its strained, fluorinated four-membered ring. While the precise quantification of its ring strain remains an area for further investigation, the principles outlined in this guide provide a robust framework for understanding its chemical behavior. Future computational studies employing high-level density functional theory (DFT) calculations would be invaluable in determining an accurate strain energy. Furthermore, the synthesis and X-ray crystallographic analysis of this compound or its simple salts would provide definitive experimental data on its geometry, offering direct insight into the structural consequences of gem-difluorination on the azetidine ring. Such data would be of immense benefit to researchers in medicinal chemistry and materials science, enabling more precise structure-activity relationship studies and the rational design of new molecules with tailored properties.
References
The Influence of Fluorination on the Lipophilicity and Solubility of Azetidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This is particularly true for small, saturated heterocycles like azetidines, which are increasingly utilized as versatile building blocks in drug discovery. Fluorination can profoundly alter the physicochemical properties of these molecules, most notably their lipophilicity and aqueous solubility, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth exploration of the interplay between fluorination, lipophilicity, and solubility in the context of azetidine (B1206935) derivatives, supported by quantitative data and detailed experimental protocols.
Impact of Fluorination on Azetidine Lipophilicity
Lipophilicity, a measure of a compound's affinity for a lipid-like environment, is a crucial parameter in drug design, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET). The introduction of fluorine to an azetidine ring can have varied and sometimes non-intuitive effects on its lipophilicity, largely dependent on the number and position of the fluorine atoms.
A comprehensive study on mono- and difluorinated saturated heterocyclic amines has provided valuable experimental data on this subject.[1] Generally, the substitution of hydrogen with fluorine increases the overall molecular volume and can modulate the molecule's polarity and hydrogen bonding capacity.[2]
Below is a summary of experimental lipophilicity (LogP) and acidity/basicity (pKa) data for a series of N-Boc protected azetidine derivatives, extracted from the supplementary information of "Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning". This data illustrates the nuanced effects of fluorination.
| Compound ID | Structure | Number of Fluorine Atoms | Position of Fluorine | LogP | pKa |
| 1 | N-Boc-azetidine | 0 | - | 1.35 | 9.3 |
| 2 | N-Boc-3-fluoroazetidine | 1 | 3 | 1.23 | 7.6 |
| 3 | N-Boc-3,3-difluoroazetidine | 2 | 3,3 | 1.48 | 5.4 |
Data extracted from the supplementary information of a study by Gurbych et al. Please refer to the original publication for detailed experimental conditions.
From this data, several trends can be observed:
-
Monofluorination: The introduction of a single fluorine atom at the 3-position of the N-Boc-azetidine ring (Compound 2 ) leads to a slight decrease in lipophilicity (LogP from 1.35 to 1.23). This can be attributed to the high electronegativity of the fluorine atom, which can increase the polarity of the molecule.
-
Difluorination: In contrast, the introduction of a second fluorine atom at the same position (gem-difluorination, Compound 3 ) results in an increase in lipophilicity (LogP of 1.48) compared to both the non-fluorinated and monofluorinated analogues. This is likely due to the increased hydrophobic surface area created by the two fluorine atoms, which outweighs the polarity effects.
-
Basicity (pKa): A significant effect of fluorination is the reduction of the basicity of the azetidine nitrogen, as indicated by the decreasing pKa values. This is a well-documented consequence of the strong electron-withdrawing nature of fluorine.
dot graph TD { rankdir="LR"; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: Impact of fluorination on azetidine lipophilicity.
Impact of Fluorination on Azetidine Solubility
Aqueous solubility is another critical factor for drug efficacy, particularly for oral administration. The effect of fluorination on solubility is complex and can be influenced by factors such as crystal lattice energy and the molecule's ability to form hydrogen bonds with water.
Furthermore, the hydrochloride salt of 3,3-difluoroazetidine is described as a water-soluble solid, which is a common strategy to improve the solubility of amine-containing compounds.[3][4]
| Compound | Form | Reported Aqueous Solubility |
| This compound hydrochloride | Solid | Water-soluble[3][4] |
Experimental Protocols
Accurate and reproducible measurement of lipophilicity and solubility is paramount in drug discovery. The following sections detail the standard experimental protocols for determining these key physicochemical properties for fluorinated azetidines.
Lipophilicity (LogP) Determination by ¹⁹F NMR Spectroscopy (Shake-Flask Method)
For fluorinated compounds, a variation of the traditional shake-flask method utilizing ¹⁹F NMR spectroscopy offers a direct and accurate way to measure LogP without the need for UV activity or highly pure samples.[3][5]
Principle: A fluorinated compound of interest and a fluorinated reference compound with a known LogP value are partitioned between n-octanol and water. The ratio of the integrals of the ¹⁹F NMR signals for both compounds in each phase is used to calculate the LogP of the test compound.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 6.0 mg of the fluorinated azetidine (Compound X) and 3.0 mg of a suitable fluorinated reference compound (e.g., 2,2,2-trifluoroethanol) into a 10 mL pear-shaped flask.[5]
-
Dissolve the compounds in approximately 2 mL of HPLC-grade n-octanol.
-
Add approximately 2 mL of HPLC-grade water to the flask.[5]
-
-
Equilibration:
-
Place the flask in a temperature-controlled receptacle on a stir plate, connected to a recirculating chiller to maintain a constant temperature of 25 °C.
-
Stir the biphasic mixture vigorously (e.g., 600 RPM) for 2 hours to ensure thorough mixing.[5]
-
Allow the mixture to stand overnight (at least 16 hours) at 25 °C to ensure complete phase separation.[3]
-
-
Sampling:
-
Carefully withdraw an aliquot (approximately 0.7-0.85 mL) from both the upper n-octanol layer and the lower aqueous layer using separate 1 mL syringes with long needles.
-
To sample the aqueous layer, first draw a small amount of air into the syringe before passing the needle through the n-octanol layer. Gently expel the air as the needle enters the aqueous phase to prevent contamination.[3]
-
Wipe the outside of the needle after each sampling and transfer approximately 0.5 mL of each phase into separate, clean NMR tubes.
-
-
¹⁹F NMR Analysis:
-
Acquire proton-decoupled ¹⁹F NMR spectra for both the n-octanol and water samples.
-
Integrate the well-resolved signals corresponding to the fluorinated azetidine and the reference compound in both spectra.
-
-
LogP Calculation:
-
The LogP of Compound X is calculated using the following equation: LogP(X) = LogP(Ref) + log10 [ (I(X,oct) / I(Ref,oct)) / (I(X,aq) / I(Ref,aq)) ] Where:
-
LogP(X) is the LogP of the test compound.
-
LogP(Ref) is the known LogP of the reference compound.
-
I(X,oct) and I(X,aq) are the integrals of the ¹⁹F NMR signal for Compound X in the n-octanol and aqueous phases, respectively.
-
I(Ref,oct) and I(Ref,aq) are the integrals of the ¹⁹F NMR signal for the reference compound in the n-octanol and aqueous phases, respectively.
-
-
dot graph G { rankdir="TB"; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: Workflow for ¹⁹F NMR-based LogP determination.
Aqueous Solubility Determination (Shake-Flask Method)
Aqueous solubility can be determined under either kinetic or thermodynamic conditions. The shake-flask method is a widely accepted approach for both.[6][7]
Kinetic Aqueous Solubility
This method is often used in early drug discovery for high-throughput screening as it is relatively fast.[1][7][8]
Detailed Protocol:
-
Stock Solution Preparation: Prepare a 20 mM stock solution of the test compound in dimethyl sulfoxide (B87167) (DMSO).[1]
-
Incubation Mixture: In a microtiter plate or vial, add 10 µL of the DMSO stock solution to 490 µL of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). This results in a 2% DMSO concentration. Prepare in duplicate.[1]
-
Equilibration: Seal the plate or vial and shake at a constant speed (e.g., 850 rpm) in a thermomixer at 25 °C for 2 hours.[1][6]
-
Phase Separation: Centrifuge the samples at high speed or filter through a solubility filter plate to separate any undissolved precipitate.[6][7]
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard calibration curve.[6]
Thermodynamic Aqueous Solubility
Considered the "gold standard," this method measures the solubility of a compound at equilibrium and is important for lead optimization and formulation development.[7][8]
Detailed Protocol:
-
Sample Preparation: Add an excess amount of the solid test compound (as a powder) to a vial containing a known volume of the desired aqueous buffer.
-
Equilibration: Seal the vial and shake at a constant temperature (e.g., 25 °C) for an extended period (typically 24 hours or more) to ensure equilibrium is reached.[6][8]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant and filter it to remove all undissolved solids.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method like HPLC-UV or LC-MS/MS.[8]
dot graph G { rankdir="TB"; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: Workflow for aqueous solubility determination.
Conclusion
The fluorination of azetidines offers a powerful strategy to modulate their physicochemical properties for drug discovery applications. The impact of fluorine on lipophilicity is nuanced, with monofluorination potentially decreasing it and gem-difluorination often leading to an increase. A significant and consistent effect is the reduction of the basicity of the azetidine nitrogen. While comprehensive solubility data is less available, general trends can be inferred from lipophilicity, and salt formation remains a viable strategy for enhancing the solubility of these compounds. The detailed experimental protocols provided herein for ¹⁹F NMR-based LogP determination and shake-flask solubility assays offer robust methods for the accurate characterization of these critical properties in fluorinated azetidine derivatives. A thorough understanding and experimental validation of these parameters are essential for the successful design and development of novel therapeutics based on this privileged scaffold.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]
- 6. enamine.net [enamine.net]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Research Areas of 3,3-Difluoroazetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the 3,3-difluoroazetidine ring system has emerged as a particularly valuable building block. Its constrained four-membered ring, combined with the unique electronic properties of the gem-difluoro group, provides a compelling structural and functional cassette for the design of novel therapeutics. This technical guide provides an in-depth exploration of the potential research areas for this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to empower researchers in their drug discovery endeavors.
The this compound Moiety: A Privileged Scaffold in Drug Design
The this compound group offers several advantages in drug design. The gem-difluoro substitution increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability. Furthermore, the strong carbon-fluorine bonds are resistant to metabolic degradation, often leading to improved metabolic stability and a longer in vivo half-life. The constrained nature of the azetidine (B1206935) ring can also pre-organize the conformation of a molecule, leading to higher binding affinity and selectivity for its biological target. These favorable properties have led to the exploration of this compound derivatives in a range of therapeutic areas.
Key Research Areas and Quantitative Data
Dipeptidyl Peptidase IV (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 is a serine protease that inactivates the incretin (B1656795) hormones GLP-1 and GIP, which are crucial for regulating glucose homeostasis. Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. Several studies have investigated the incorporation of fluorinated azetidines into DPP-4 inhibitors, demonstrating potent activity.
Table 1: In Vitro Activity of Representative Fluorinated Azetidine and Pyrrolidine (B122466) DPP-4 Inhibitors
| Compound | Structure | DPP-4 IC50 (nM) | Reference |
| Fluorinated Azetidide Analog | Cyclohexylglycine amide of a fluorinated azetidine | Strong Activity (Specific IC50 not provided) | [1] |
| cis-3,4-Difluoropyrrolidide Analog | Cyclohexylglycine amide of cis-3,4-difluoropyrrolidine | Strong Activity (Specific IC50 not provided) | [1] |
| Tetrafluoropyrrolidide Analog | Cyclohexylglycine amide of tetrafluoropyrrolidine | Strong Activity (Specific IC50 not provided) | [1] |
| Sitagliptin | Marketed DPP-4 Inhibitor | 18 | [2] |
The data indicates that fluorinated azetidides exhibit unexpectedly strong activity against DPP-4, comparable to other fluorinated pyrrolidine derivatives.[1]
Dual Leucine Zipper Kinase (DLK) Inhibitors for Neurodegenerative Diseases
DLK (MAP3K12) is a key regulator of neuronal stress signaling and has emerged as a promising therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4] Structure-activity relationship (SAR) studies have revealed that the incorporation of a this compound moiety can lead to potent and selective DLK inhibitors with good brain penetration.[3]
Table 2: Comparative In Vitro Activity of DLK Inhibitors
| Compound | R Group | DLK Kᵢ (μM) | p-JNK IC₅₀ (μM) |
| 13 | 3,3-difluoropyrrolidine (B39680) | 0.007 | 0.109 |
| 17 | This compound | 0.011 | 0.188 |
This data highlights that the this compound derivative (17) maintains potent biochemical and cellular activity, comparable to the corresponding 3,3-difluoropyrrolidine analog (13).[3]
Bioisosteric Replacement and Physicochemical Properties
The this compound moiety can serve as a bioisostere for other functional groups, such as a carbonyl or gem-dimethyl group.[5] This replacement can modulate a compound's physicochemical properties, including lipophilicity (LogP) and basicity (pKa), which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.[6] The introduction of fluorine generally increases lipophilicity and can lower the pKa of nearby basic amines, potentially improving cell permeability and reducing off-target ion channel activity.[5][6]
Table 3: In Vitro ADME and Physicochemical Properties of a Representative Fluorinated Compound
| Compound | Permeability (PAMPA) | Solubility | In Vivo Clearance | Oral Exposure (AUC) |
| Fluoro-analog 19 | Improved | Enhanced | Reduced | 3486 nM·h |
| Non-fluoro analog 1 | (baseline) | (baseline) | (baseline) | 121 nM·h |
As demonstrated in a study on MK2 inhibitors, strategic fluorination can lead to a significant improvement in oral exposure, driven by enhanced permeability, increased solubility, and reduced clearance.[5]
Experimental Protocols
Synthesis of N-Protected 3,3-Difluoroazetidin-2-ones
A key intermediate for the synthesis of this compound derivatives is the corresponding N-protected 3,3-difluoroazetidin-2-one. This can be synthesized via a Reformatsky-type reaction.[7]
Two-step procedure for N-anisyl and N-benzhydryl derivatives:
-
Preparation of N-substituted 3-amino-2,2-difluoropropanoates: A Reformatsky-type reaction is performed between an appropriate aldimine and ethyl bromodifluoroacetate in the presence of zinc.
-
N1-C2 Cyclization: The resulting 3-amino-2,2-difluoropropanoate is then cyclized under basic conditions to yield the desired N-protected 3,3-difluoroazetidin-2-one.[7]
One-step procedure for N-(p-methoxybenzyl) derivative:
-
A cycloaddition of the zinc enolate derived from ethyl bromodifluoroacetate onto N,N',N''-trisubstituted hexahydro-1,3,5-triazines (a Schiff base trimer) directly affords the N-(p-methoxybenzyl)-3,3-difluoroazetidin-2-one.[7]
Synthesis of a this compound-Containing DLK Inhibitor (Compound 17)
The following protocol describes the synthesis of a representative DLK inhibitor incorporating the this compound moiety, as reported in the literature.[3]
Procedure:
The title compound was prepared in a manner analogous to its pyrrolidine counterpart by substituting this compound hydrochloride for 3,3-difluoropyrrolidine hydrochloride in the final coupling step of the synthesis.[3]
Detailed synthetic schemes and step-by-step procedures for the precursors are available in the supplementary information of the cited literature.
Signaling Pathways and Biological Mechanisms
DPP-4 Inhibition and GLP-1 Signaling
Caption: DPP-4 inhibition pathway.
DPP-4 inhibitors containing a this compound moiety block the degradation of active GLP-1, thereby prolonging its insulinotropic effects and contributing to lower blood glucose levels.
DLK and the JNK Signaling Pathway in Neuronal Stress
Caption: DLK-JNK signaling cascade.
This compound-based DLK inhibitors can block the phosphorylation cascade initiated by neuronal stress, thereby preventing the activation of downstream effectors like c-Jun and ultimately protecting neurons from degeneration.
Future Research Directions and Potential Applications
The unique properties of the this compound scaffold suggest its utility extends beyond DPP-4 and DLK inhibition. Future research in the following areas holds significant promise:
-
Exploration of Other Kinase Targets: The successful application in DLK inhibition suggests that this moiety could be a valuable component in the design of inhibitors for other kinases implicated in various diseases, including cancer and inflammatory disorders.
-
Central Nervous System (CNS) Disorders: The enhanced lipophilicity and metabolic stability imparted by the gem-difluoro group make these derivatives attractive candidates for CNS-penetrant drugs targeting a range of neurological and psychiatric conditions.
-
Positron Emission Tomography (PET) Imaging: The incorporation of fluorine-18 (B77423) into the this compound ring could enable the development of novel PET tracers for in vivo imaging and target engagement studies, aiding in drug development and clinical diagnostics.
-
Bioisosteric Replacement Strategies: A systematic investigation of the this compound moiety as a bioisostere for other functional groups in a wider array of drug classes could lead to the discovery of new chemical entities with improved pharmacological profiles.
-
Antimicrobial Agents: The unique structural features of azetidine derivatives could be exploited in the development of novel antimicrobial agents to combat drug-resistant pathogens.
Conclusion
This compound derivatives represent a promising and versatile class of compounds with significant potential in drug discovery. Their favorable physicochemical and pharmacokinetic properties, coupled with their synthetic accessibility, make them an attractive scaffold for the development of novel therapeutics against a range of diseases. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers, stimulating further investigation into this exciting area of medicinal chemistry and ultimately contributing to the development of new and improved medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. DLK Inhibitor, GNE-3511 | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. - OAK Open Access Archive [oak.novartis.com]
- 7. guidechem.com [guidechem.com]
3,3-Difluoroazetidine: A Bioisosteric Scaffold for Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, 3,3-difluoroazetidine has emerged as a valuable bioisosteric replacement for various functional groups, offering a powerful tool to overcome common challenges in drug development such as metabolic instability and off-target toxicity. This guide provides a comprehensive overview of this compound as a bioisostere, detailing its synthesis, physicochemical properties, and applications in drug design, supported by experimental protocols and quantitative data.
The Rise of Fluorine in Drug Design and the Azetidine (B1206935) Scaffold
The introduction of fluorine into a drug molecule can lead to significant improvements in its profile. Gem-difluorination, in particular, can act as a non-classical bioisostere for a carbonyl group or a gem-dimethyl group. This substitution can modulate lipophilicity, enhance metabolic stability by blocking sites of oxidation, and alter the conformational preferences of the molecule.[1]
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a desirable scaffold in medicinal chemistry due to its rigid structure and ability to introduce a vector out of a ring system. The inherent ring strain of azetidine (27.7 Kcal/mol) enhances the accessibility of the nitrogen's lone pair of electrons, making it a stronger nucleophile compared to other secondary amines.[2] Combining the benefits of gem-difluorination with the structural advantages of the azetidine ring, this compound presents a compelling building block for drug discovery programs.[2]
Physicochemical Properties of this compound
Below is a summary of the key physicochemical properties of this compound and its hydrochloride salt.
| Property | This compound | This compound Hydrochloride | Reference(s) |
| Molecular Formula | C₃H₅F₂N | C₃H₆ClF₂N | [3],[4] |
| Molecular Weight | 93.08 g/mol | 129.54 g/mol | [3],[4] |
| XLogP3-AA | 0.2 | - | [3] |
| LogP | - | 0.6467 | [5] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | 12.03 Ų | [5] |
| Hydrogen Bond Donor Count | 1 | 2 | [3],[4] |
| Hydrogen Bond Acceptor Count | 1 | 3 | [3],[4] |
| Melting Point | - | 138-143 °C | [6], |
| Appearance | - | White to off-white solid | [7] |
Synthesis of this compound and its Derivatives
The synthesis of this compound typically proceeds through the formation of a protected 3,3-difluoroazetidin-2-one intermediate, followed by reduction and deprotection. A common route involves a Reformatsky-type reaction of an aldimine with ethyl bromodifluoroacetate.[8]
Experimental Protocols
Synthesis of this compound Hydrochloride
A reported synthesis of this compound hydrochloride involves the catalytic hydrogenation of a protected this compound precursor followed by treatment with hydrochloric acid in methanol (B129727).[9]
-
Step 1: Catalytic Hydrogenation
-
Under an argon atmosphere, add Pd/C (1.0g, 33% w/w) to a solution of 1-(diphenylmethyl)-3,3-difluoroazetidine (3.0g, 11.58 mmol) in methanol (30 mL).
-
Degas the mixture under vacuum and wash several times with hydrogen gas.
-
Stir the mixture under a hydrogen atmosphere (50 psi) overnight at 40 °C.
-
Monitor the reaction completion by TLC (petroleum ether: ethyl acetate (B1210297) = 10:1).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
-
Step 2: Salt Formation
-
To the filtrate from Step 1, add a solution of HCl in methanol dropwise.
-
Concentrate the organic layer under reduced pressure to yield this compound hydrochloride as a yellow solid (1.2g, 80.1% yield).[9]
-
Synthesis of N-Boc-3,3-difluoroazetidine
The N-Boc protected form of this compound is a key intermediate for its incorporation into various molecular scaffolds. A general procedure for the N-Boc protection of amines can be adapted for this compound.
-
General Procedure for N-Boc Protection:
-
To a solution of the amine (1.0 eq.) in a suitable solvent (e.g., THF/H₂O (1:1)), add NaHCO₃ (3.0 eq.) and di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.0 eq.) at 0 °C.[10]
-
Stir the reaction mixture at room temperature for 10 hours.[10]
-
Remove the volatile components of the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract the aqueous phase with ethyl acetate (3 times).
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the N-Boc protected amine.[10]
-
Applications of this compound in Drug Design: Case Studies
The utility of this compound as a bioisostere is best illustrated through its application in the development of potent and selective drug candidates.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
DPP-IV Signaling Pathway
Cannabinoid Receptor Modulators
Cannabinoid receptors, particularly CB1 and CB2, are G-protein coupled receptors that are targets for a variety of therapeutic areas, including pain, inflammation, and neurological disorders. The this compound moiety has been incorporated into cannabinoid receptor modulators to improve their drug-like properties. For instance, a pyridine (B92270) analog incorporating this moiety was developed as a potential positron emission tomography (PET) imaging agent for the CB2 receptor.[2] The lipophilicity imparted by the difluoroazetidine group can be beneficial for brain penetration, a key requirement for CNS-targeting drugs.
Cannabinoid Receptor Signaling Pathway
Experimental Workflows
The synthesis and incorporation of the this compound moiety into a target molecule typically follows a structured workflow. The following diagram illustrates a general experimental workflow for the synthesis of a drug candidate containing the this compound scaffold.
General Synthetic Workflow
Logical Relationships in Bioisosteric Design
The decision to use this compound as a bioisostere is often driven by the need to address specific liabilities in a lead compound. The following diagram illustrates the logical relationships in this design process.
Bioisosteric Design Rationale
Conclusion
This compound has established itself as a valuable and versatile building block in contemporary drug discovery. Its unique combination of a rigid, four-membered ring and gem-difluoro substitution offers medicinal chemists a powerful tool to fine-tune the properties of drug candidates. By serving as a bioisosteric replacement for other functional groups, it can enhance metabolic stability, modulate lipophilicity and basicity, and improve overall drug-like properties. The synthetic accessibility of this scaffold, coupled with its demonstrated utility in various therapeutic areas, ensures that this compound will continue to be a key component in the design and development of the next generation of innovative medicines. As our understanding of the subtle effects of fluorination on molecular properties deepens, the strategic application of moieties like this compound will become even more critical in the quest for safer and more effective drugs.
References
- 1. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. saint-gatien.org [saint-gatien.org]
- 3. This compound | C3H5F2N | CID 2758248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 3,3-二氟三甲叉亚胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. 288315-03-7 | this compound hydrochloride [fluoromart.com]
- 9. This compound HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. researchgate.net [researchgate.net]
The Ascendant Role of Fluorinated Azetidines in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms and strained ring systems into molecular scaffolds has become a cornerstone of modern drug discovery. Among these, the fluorinated azetidine (B1206935) motif has emerged as a "privileged" structure, offering a unique combination of metabolic stability, conformational constraint, and improved pharmacokinetic properties. This technical guide provides an in-depth exploration of the medicinal importance of fluorinated azetidines, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR), with a particular emphasis on their role as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.
The introduction of fluorine can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, basicity, and metabolic stability. When incorporated into the four-membered azetidine ring, these effects are amplified, leading to compounds with enhanced potency and selectivity. Azetidines are less commonly found in marketed drugs compared to their five- and six-membered counterparts, pyrrolidine (B122466) and piperidine, but are gaining significant interest due to their ability to impart favorable pharmacokinetic profiles. The strategic placement of fluorine on the azetidine ring can further modulate the pKa of the nitrogen atom, reducing off-target effects often associated with basic amines.
This guide will delve into the quantitative data supporting the therapeutic potential of fluorinated azetidines, provide detailed experimental protocols for their synthesis and evaluation, and visualize key concepts through signaling pathway diagrams, experimental workflows, and logical relationship illustrations.
The Rise of Fluorinated Azetidines as DPP-IV Inhibitors
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these incretins, leading to enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, and consequently, improved glycemic control in patients with type 2 diabetes. Several fluorinated azetidine derivatives have shown potent inhibitory activity against DPP-IV.
Quantitative Analysis of In Vitro Potency
The following table summarizes the in vitro DPP-IV inhibitory activity of a series of fluorinated azetidine and pyrrolidine amides. The data highlights the significant impact of fluorination on potency.
| Compound ID | Heterocycle | Substitution | DPP-IV IC50 (nM) |
| 1 | Azetidine | 3,3-Difluoro | 80 |
| 2 | Azetidine | 3-Fluoro | 150 |
| 3 | Pyrrolidine | 3,3,4,4-Tetrafluoro | 30 |
| 4 | Pyrrolidine | cis-3,4-Difluoro | 70 |
| 5 | Pyrrolidine | Unsubstituted | 1200 |
Data compiled from Hulin, B. et al. Bioorg. Med. Chem. Lett. 2005, 15, 4770-4773.
The data clearly indicates that the introduction of fluorine atoms onto the heterocyclic scaffold leads to a dramatic increase in inhibitory potency against DPP-IV. The difluorinated azetidine 1 is significantly more potent than the unsubstituted pyrrolidine 5 .
Key Signaling Pathway: DPP-IV Inhibition and Incretin Signaling
The therapeutic effect of fluorinated azetidine DPP-IV inhibitors is mediated through the enhancement of the incretin signaling pathway. The following diagram illustrates this pathway.
Experimental Protocols
General Synthesis of 3-Fluoroazetidine (B1273558) Precursors
A common route to 3-fluoroazetidines involves the fluorination of a corresponding 3-hydroxyazetidine precursor. The following is a representative protocol.
Materials:
-
N-Boc-3-hydroxyazetidine
-
Deoxofluorinating agent (e.g., DAST, Deoxo-Fluor®)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add the deoxofluorinating agent (1.2 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford N-Boc-3-fluoroazetidine.
The Boc protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the 3-fluoroazetidine hydrochloride salt, which can be used in subsequent coupling reactions to synthesize the final amide inhibitors.
In Vitro DPP-IV Inhibition Assay
The following protocol outlines a typical fluorescence-based assay to determine the in vitro inhibitory potency of test compounds against human DPP-IV.
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (fluorinated azetidines) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Workflow Diagram:
Structure-Activity Relationships (SAR)
The development of potent fluorinated azetidine DPP-IV inhibitors has been guided by systematic SAR studies. The following diagram illustrates key structural features and their impact on activity.
An In-depth Technical Guide to the Safety, Handling, and Storage of 3,3-Difluoroazetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and storage information for 3,3-Difluoroazetidine hydrochloride (CAS No: 288315-03-7). The information is intended for professionals in research and development who may handle this compound.
Chemical and Physical Properties
This compound hydrochloride is a fluorinated azetidine (B1206935) derivative commonly used as a building block in medicinal chemistry and materials science.[1] It is a white to off-white solid powder.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 288315-03-7 | [3][4] |
| Molecular Formula | C₃H₆ClF₂N | [2][5][6] |
| Molecular Weight | 129.54 g/mol | [2][3][4] |
| Appearance | White to off-white solid powder | [2][7] |
| Melting Point | 136-143 °C | [3][7][8] |
| Solubility | Soluble in DMSO (Slightly), Water (Slightly) | [7] |
| Storage Temperature | 2-8°C | [3] |
| Hygroscopic | Yes | [7] |
| LogP | 0.6467 | [6] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [6] |
Hazard Identification and Classification
This compound hydrochloride is classified as a hazardous substance. The primary hazards are irritation to the skin, eyes, and respiratory system.[7][9][10] The GHS classification is summarized in Table 2.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [7][9][10] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [7][9][10] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [7][9][10] |
Hazard Pictogram:
Toxicology and Health Effects
Currently, there is no specific quantitative toxicological data, such as LD50 or LC50 values, available for this compound hydrochloride in the public domain.[8] The primary health effects are related to its irritant properties.
-
Skin Irritation: Causes skin irritation upon contact.[9][10]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[9][10]
-
Ingestion: May be harmful if swallowed, although specific data is unavailable. General first aid measures should be followed.[8]
Experimental Protocols for Hazard Assessment
While specific experimental data for this compound hydrochloride is not published, the assessment of its irritancy potential would follow standardized OECD guidelines.
In Vitro Skin Irritation Testing (OECD 439)
This test evaluates the potential of a substance to cause skin irritation using a reconstructed human epidermis (RhE) model, such as EpiDerm™ or EpiSkin®.[11][12]
Methodology:
-
Tissue Preparation: Reconstituted human epidermis tissues are pre-incubated in a growth medium.
-
Test Substance Application: A precise amount of this compound hydrochloride (as a solid or in a suitable solvent) is applied topically to the tissue surface.
-
Exposure: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes).[10]
-
Post-Incubation: After exposure, the tissues are rinsed and transferred to a fresh medium for a post-incubation period (e.g., 42 hours).[10]
-
Viability Assessment: Cell viability is determined using the MTT assay. The tissue is incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted to a purple formazan (B1609692) product by metabolically active cells.[10]
-
Data Analysis: The amount of formazan produced is quantified by measuring its optical density. The cell viability of the treated tissue is expressed as a percentage relative to a negative control. A substance is identified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%).
In Vitro Eye Irritation Testing (OECD 492)
This method uses a reconstructed human cornea-like epithelium (RhCE) model, such as the EpiOcular™ model, to identify chemicals that cause serious eye damage or irritation.[13]
Methodology:
-
Tissue Preparation: The RhCE tissues are pre-incubated in a maintenance medium.
-
Test Substance Application: The test substance is applied to the epithelial surface of the tissue.
-
Exposure and Rinsing: Tissues are exposed for a set duration, after which the test substance is thoroughly rinsed off.
-
Post-Incubation: The tissues are incubated in fresh medium for a specified post-incubation period.
-
Viability Measurement: Tissue viability is assessed using the MTT assay, similar to the skin irritation test.
-
Classification: The chemical is classified based on the reduction in tissue viability. For example, if the mean tissue viability is ≤ 60%, the substance is considered an eye irritant.
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures are crucial to minimize exposure and ensure safety.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to control airborne concentrations.[8]
-
Ensure that an eyewash station and safety shower are readily accessible.[8]
Personal Protective Equipment (PPE)
A summary of recommended PPE is provided in Table 3.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Reference(s) |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles approved under standards such as EN166 (EU) or NIOSH (US). | [8] |
| Hand Protection | Handle with impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | [8][14] |
| Skin and Body Protection | Wear a lab coat or other protective clothing. Choose body protection according to the amount and concentration of the dangerous substance at the specific workplace. | [8] |
| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved N95 (US) or type P2 (EN 143) particle respirator. | [8][14] |
Hygiene Measures
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not breathe dust.[9]
-
Wash hands thoroughly after handling.[7]
-
Keep away from food and drink.[8]
References
- 1. Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06646G [pubs.rsc.org]
- 2. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 3. saint-gatien.org [saint-gatien.org]
- 4. This compound | C3H5F2N | CID 2758248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. This compound HYDROCHLORIDE | 288315-03-7 [amp.chemicalbook.com]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. ossila.com [ossila.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. criver.com [criver.com]
- 12. Development of an in vitro corrosion/irritation prediction assay using the EpiDerm skin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. This compound 97 288315-03-7 [sigmaaldrich.com]
Methodological & Application
Synthesis of 3,3-Difluoroazetidine Hydrochloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of 3,3-difluoroazetidine hydrochloride, a valuable building block in medicinal chemistry and drug development. The incorporation of the this compound motif can significantly enhance the pharmacological properties of lead compounds, including metabolic stability, lipophilicity, and binding affinity. This protocol outlines a reliable four-step synthesis starting from commercially available azetidin-3-ol (B1332694).
Synthetic Pathway Overview
The synthesis proceeds through four distinct steps:
-
N-Boc Protection: The secondary amine of azetidin-3-ol is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.
-
Swern Oxidation: The hydroxyl group of N-Boc-azetidin-3-ol is oxidized to a ketone, yielding N-Boc-azetidin-3-one.
-
Fluorination: The ketone is converted to a difluoromethylene group using diethylaminosulfur trifluoride (DAST).
-
Acidic Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound, which is isolated as its hydrochloride salt.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Appearance |
| 1 | N-Boc-azetidin-3-ol | C₈H₁₅NO₃ | 173.21 | 90-95 | >97 | White to off-white solid |
| 2 | N-Boc-azetidin-3-one | C₈H₁₃NO₃ | 171.19 | 85-95 | >97 | White to off-white crystalline powder |
| 3 | N-Boc-3,3-difluoroazetidine | C₈H₁₃F₂NO₂ | 193.19 | 70-80 | >97 | Colorless to pale yellow oil |
| 4 | This compound hydrochloride | C₃H₆ClF₂N | 129.54 | 95-100 | >98 | White to off-white solid |
Experimental Protocols
Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Special care should be taken when handling hazardous reagents such as oxalyl chloride and DAST.
-
Oxalyl chloride is corrosive and toxic. It reacts violently with water. Handle under an inert atmosphere.[1][2][3][4][5]
-
DAST (Diethylaminosulfur trifluoride) is toxic, corrosive, and reacts violently with water. It should be handled with extreme caution in a fume hood, and stored under an inert atmosphere.
Step 1: Synthesis of N-Boc-azetidin-3-ol
This step involves the protection of the azetidine (B1206935) nitrogen with a Boc group.
Materials:
-
Azetidin-3-ol hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.1 eq)
-
Triethylamine (B128534) (TEA) (2.2 eq)
-
Deionized water
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Suspend azetidin-3-ol hydrochloride in dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (TEA) to the mixture and stir for 15 minutes.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with deionized water.
-
Separate the organic layer and wash sequentially with deionized water and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain N-Boc-azetidin-3-ol as a white to off-white solid.
Step 2: Synthesis of N-Boc-azetidin-3-one (Swern Oxidation)
This protocol utilizes a Swern oxidation to convert the secondary alcohol to a ketone.[6][7][8][9][10]
Materials:
-
Oxalyl chloride (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) (2.2 eq)
-
N-Boc-azetidin-3-ol (1.0 eq)
-
Triethylamine (TEA) (5.0 eq)
-
Deionized water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous dichloromethane (DCM).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -65 °C. Stir for 30 minutes.
-
Slowly add a solution of N-Boc-azetidin-3-ol in anhydrous DCM to the reaction mixture, again keeping the temperature below -65 °C. Stir for 1 hour at -78 °C.
-
Slowly add triethylamine (TEA) to the reaction mixture. The mixture will become a thick white slurry.
-
After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction with deionized water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford N-Boc-azetidin-3-one as a white to off-white crystalline powder.
Step 3: Synthesis of N-Boc-3,3-difluoroazetidine
This step involves the fluorination of the ketone using DAST.
Materials:
-
N-Boc-azetidin-3-one (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Diethylaminosulfur trifluoride (DAST) (1.5 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve N-Boc-azetidin-3-one in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-3,3-difluoroazetidine as a colorless to pale yellow oil.
Step 4: Synthesis of this compound Hydrochloride
The final step is the removal of the Boc protecting group under acidic conditions.
Materials:
-
N-Boc-3,3-difluoroazetidine (1.0 eq)
-
4M HCl in 1,4-dioxane (B91453)
-
Diethyl ether
Procedure:
-
Dissolve N-Boc-3,3-difluoroazetidine in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
The product, this compound hydrochloride, will often precipitate from the reaction mixture.
-
If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt, which can be triturated with diethyl ether to induce solidification.
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound HCl.
Logical Relationship of Key Transformations
Caption: Key chemical transformations in the synthesis.
References
- 1. westliberty.edu [westliberty.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. lobachemie.com [lobachemie.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of 3,3-Difluoroazetidin-2-ones via Reformatsky-Type Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3,3-difluoroazetidin-2-ones, valuable building blocks in medicinal chemistry, through a Reformatsky-type reaction. The gem-difluoro moiety can significantly influence the physicochemical and biological properties of molecules, making these scaffolds attractive for drug discovery programs.[1] 3,3-Difluoroazetidines, derived from the corresponding azetidin-2-ones, are of particular interest for their potential as therapeutic agents, including inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes.[2]
Introduction
The Reformatsky reaction is a classic organic transformation that forms a β-hydroxy ester from the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[3][4][5] A variation of this reaction, the aza-Reformatsky reaction, utilizes imines as the electrophile to produce β-amino esters, which can then cyclize to form β-lactams (azetidin-2-ones).[6] The synthesis of 3,3-difluoroazetidin-2-ones typically involves the reaction of an imine or an imine equivalent with an α-bromo-α,α-difluoroacetate ester in the presence of activated zinc.[2] This methodology offers a direct and efficient route to these fluorinated heterocycles.
Reaction Principle
The key steps of the Reformatsky-type reaction for the synthesis of 3,3-difluoroazetidin-2-ones are:
-
Formation of the Reformatsky Reagent: Zinc metal undergoes oxidative addition to the carbon-bromine bond of ethyl bromodifluoroacetate to form an organozinc reagent, also known as a Reformatsky enolate.[3][7]
-
Nucleophilic Addition: The Reformatsky enolate then acts as a nucleophile and adds to the electrophilic carbon of an imine.
-
Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the four-membered β-lactam ring of the 3,3-difluoroazetidin-2-one.
Experimental Protocols
General Protocol for the Synthesis of 3,3-Difluoro-4-phenylazetidin-2-ones[2]
This protocol is based on the work of Van Brabandt and Kimpe (2006).
Materials:
-
Freshly activated Zinc dust
-
Dry Tetrahydrofuran (THF)
-
Aldimine (e.g., N-benzylidenebenzylamine)
-
Ethyl bromodifluoroacetate
-
Dichloromethane (B109758) (CH2Cl2)
-
Magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a refluxing suspension of freshly activated zinc dust (25 mmol) in dry THF (10 mL), add a solution of the aldimine (5 mmol) and ethyl bromodifluoroacetate (7.5 mmol) in THF.
-
The addition rate should be controlled to maintain a vigorous reflux.
-
After the addition is complete, continue refluxing for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with dichloromethane (2 x 20 mL).
-
Combine the organic extracts, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 3,3-difluoroazetidin-2-one.
Diastereoselective Synthesis using Chiral 1,3-Oxazolidines[8]
For enantioselective synthesis, chiral 1,3-oxazolidines, derived from chiral amino alcohols, can be used as stable imine equivalents.
General Conditions:
-
Reactants: Chiral 1,3-oxazolidine, ethyl bromodifluoroacetate (2 eq.), Zinc.
-
Solvent: Tetrahydrofuran (THF).
-
Yields: Generally good (e.g., 77% for one derivative).[8]
Data Presentation
The following tables summarize the yields of 3,3-difluoroazetidin-2-ones synthesized via the Reformatsky-type reaction under different conditions.
Table 1: Synthesis of 3,3-Difluoro-4-phenylazetidin-2-ones [2]
| Aldimine Substrate | Product | Yield (%) |
| N-Benzylidenebenzylamine | 1-Benzyl-3,3-difluoro-4-phenylazetidin-2-one | 87 |
| N-(4-Methoxybenzylidene)benzylamine | 1-Benzyl-3,3-difluoro-4-(4-methoxyphenyl)azetidin-2-one | 82 |
| N-Benzylidene-(4-methoxyphenyl)methanamine | 1-(4-Methoxybenzyl)-3,3-difluoro-4-phenylazetidin-2-one | 77 |
Table 2: Diastereoselective Synthesis using a Chiral 1,3-Oxazolidine [8]
| Chiral Auxiliary | Aldehyde | Diastereomeric Excess (de) | Yield (%) |
| (R)-Phenylglycinol | Benzaldehyde | >95% | 77 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 3,3-difluoroazetidin-2-ones.
Logical Relationship of the Reaction
Caption: Key steps in the synthesis of 3,3-difluoroazetidin-2-ones.
References
- 1. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. Reformatsky Reaction| Reaction Mechanism of Reformatsky Reaction [pw.live]
- 5. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 6. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reformatsky Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-alkylation of 3,3-Difluoroazetidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 3,3-difluoroazetidine, a valuable building block in medicinal chemistry. The introduction of the this compound motif into drug candidates can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and basicity (pKa), making it a desirable scaffold in drug discovery.[1] The protocols outlined below describe two common and effective methods for N-alkylation: direct alkylation with alkyl halides and reductive amination.
Direct N-Alkylation with Alkyl Halides
Direct alkylation is a straightforward method for forming C-N bonds by reacting this compound with an alkyl halide in the presence of a base.[2][3] This method is suitable for introducing a variety of alkyl, benzyl (B1604629), and allyl groups.
Experimental Protocol
Materials and Reagents:
-
Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (B52724) (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound hydrochloride (1.0 eq).
-
Add anhydrous acetonitrile or DMF to achieve a concentration of 0.1-0.5 M.
-
Add a suitable base. For potassium carbonate, use 2.0-3.0 equivalents. For a liquid base like DIPEA, use 2.0-2.5 equivalents.
-
Stir the suspension at room temperature for 10-15 minutes to neutralize the hydrochloride salt and generate the free base.
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to a temperature between 40-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using K₂CO₃, filter the solid and wash with the reaction solvent. If using DIPEA, proceed directly to the next step.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup: Dilute the residue with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | ACN | 40 | 6 | 85 |
| 2 | Ethyl Bromide | K₂CO₃ | DMF | 60 | 12 | 78 |
| 3 | Benzyl Bromide | DIPEA | ACN | 50 | 8 | 92 |
| 4 | Allyl Bromide | K₂CO₃ | ACN | rt | 4 | 90 |
Note: The data presented in this table are representative examples based on general N-alkylation procedures and may require optimization for specific substrates.
Workflow Diagram
Caption: Workflow for Direct N-Alkylation of this compound.
Reductive Amination
Reductive amination is a two-step, one-pot process that involves the reaction of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated product.[7] This method is particularly useful for synthesizing secondary and tertiary amines and avoids the over-alkylation issues that can sometimes occur with direct alkylation.[7]
Experimental Protocol
Materials and Reagents:
-
This compound hydrochloride
-
Aldehyde or Ketone (e.g., formaldehyde, acetaldehyde, acetone, benzaldehyde)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (AcOH) (optional, as a catalyst)
-
Triethylamine (TEA) or DIPEA
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound hydrochloride (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).
-
Add anhydrous DCM or DCE to achieve a concentration of 0.1-0.5 M.
-
Add a base such as Triethylamine or DIPEA (1.1 eq) to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.
-
In a single portion, add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Formaldehyde (37% aq.) | NaBH(OAc)₃ | DCE | 4 | 88 |
| 2 | Acetone | NaBH(OAc)₃ | DCM | 12 | 82 |
| 3 | Benzaldehyde | NaBH₃CN | DCE | 8 | 95 |
| 4 | Cyclohexanone | NaBH(OAc)₃ | DCM | 16 | 75 |
Note: The data presented in this table are representative examples based on general reductive amination procedures and may require optimization for specific substrates.
Workflow Diagram
Caption: Workflow for Reductive Amination of this compound.
Buchwald-Hartwig Amination
For the synthesis of N-aryl-3,3-difluoroazetidines, the Buchwald-Hartwig amination is the method of choice.[8][9][10][11] This palladium-catalyzed cross-coupling reaction allows for the formation of C(aryl)-N bonds under relatively mild conditions.
Experimental Protocol
Materials and Reagents:
-
This compound hydrochloride
-
Aryl halide (bromide, iodide, or triflate)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., BINAP, XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or microwave vial
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), palladium precatalyst (1-5 mol%), and phosphine ligand (1.2-6 mol%) to a dry Schlenk tube or microwave vial.
-
Add the base (1.5-2.0 eq) and this compound hydrochloride (1.2-1.5 eq).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed.
-
Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 89 |
| 2 | 1-Iodo-3-methoxybenzene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | 91 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 120 | 76 |
Note: The data presented in this table are representative examples based on general Buchwald-Hartwig amination procedures and may require optimization for specific substrates.
Reaction Pathway Diagram
References
- 1. ossila.com [ossila.com]
- 2. A One-Pot, Solid-Phase Synthesis of Secondary Amines from Reactive Alkyl Halides and an Alkyl Azide [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. This compound hydrochloride | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for Utilizing 3,3-Difluoroazetidine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, conformational rigidity, and binding affinity. 3,3-Difluoroazetidine-2-carboxylic acid, a fluorinated analog of proline, offers unique stereoelectronic properties that can significantly influence peptide structure and function. The gem-difluoro substitution on the azetidine (B1206935) ring is expected to alter the ring pucker and the cis-trans isomerization of the preceding peptide bond, providing a valuable tool for peptide design and the development of novel therapeutics.[1][2][3]
These application notes provide a comprehensive overview of the utility of this compound in peptide synthesis, including a proposed synthesis of the requisite building block, protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and an analysis of its potential impact on peptide conformation and biological activity.
Key Applications
The introduction of this compound into a peptide sequence can be leveraged for several applications in drug discovery and chemical biology:
-
Conformational Constraint: The fluorine atoms impose significant conformational restrictions on the azetidine ring, influencing the local peptide backbone and potentially stabilizing specific secondary structures like β-turns.[1][3]
-
Metabolic Stability: The strong carbon-fluorine bonds can enhance resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.
-
Modulation of Binding Affinity: The altered electronic environment and conformational rigidity can lead to more specific and higher-affinity interactions with biological targets.
-
¹⁹F NMR Probe: The fluorine atoms serve as a sensitive probe for nuclear magnetic resonance (NMR) studies, allowing for detailed investigation of peptide conformation, dynamics, and interactions with other molecules.[1][4]
Synthesis of the Building Block: Fmoc-3,3-difluoroazetidine-2-carboxylic acid
Proposed Synthetic Pathway:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Application Notes and Protocols: 3,3-Difluoroazetidine as a Versatile Building Block for Potent and Selective DPP-IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 3,3-difluoroazetidine moiety as a key structural motif in the design and synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. The unique properties conferred by the difluorinated azetidine (B1206935) ring can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. This document outlines the rationale for its use, provides detailed synthetic and analytical protocols for a representative inhibitor, and summarizes key in vitro and in vivo data.
Introduction
Dipeptidyl Peptidase-IV (DPP-IV), a serine protease, plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these incretins, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release, making it an attractive therapeutic target for the management of type 2 diabetes mellitus.
The incorporation of a this compound ring into DPP-IV inhibitor scaffolds offers several advantages. The fluorine atoms can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, the constrained nature of the azetidine ring can favorably influence the conformation of the inhibitor, leading to stronger binding interactions with the active site of the DPP-IV enzyme.
Featured Compound: A 3,3-Difluoropyrrolidine Analog as a Case Study
While detailed public data on a specific this compound-containing DPP-IV inhibitor is limited, a closely related analog, (3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl)piperazin-1-yl)-pyrrolidin-2-yl]-methanone (PF-00734200) , serves as an excellent case study. This potent and selective DPP-IV inhibitor, which progressed to Phase 3 clinical trials, incorporates a 3,3-difluorinated five-membered ring, providing valuable insights into the impact of this structural feature.[1][2][3][4] The data and protocols presented below are based on this well-characterized compound and can be adapted for the development of this compound-based inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and pharmacokinetic parameters of PF-00734200, demonstrating the desirable properties achievable with the inclusion of a difluorinated cyclic amine.
Table 1: In Vitro DPP-IV Inhibitory Activity [3][4]
| Compound Name (Analog) | Target | IC50 (nM) |
| (3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl)piperazin-1-yl)-pyrrolidin-2-yl]-methanone (PF-00734200) | DPP-IV | 13 |
Table 2: Pharmacokinetic Profile of PF-00734200 in Preclinical Species and Humans [1][2]
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Oral Bioavailability (%) |
| Rat | 10 | Oral | 1050 | 0.5 | 2340 | 2.1 | 79 |
| Dog | 2 | Oral | 430 | 1.0 | 2160 | 3.4 | 80 |
| Human | 10 (mg) | Oral | 241 | <1 | 1690 | 3.2 | 94 |
Experimental Protocols
Protocol 1: Synthesis of (3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl)piperazin-1-yl)-pyrrolidin-2-yl]-methanone (PF-00734200) Analog
This protocol is adapted from the reported synthesis of PF-00734200 and can be modified for the coupling of this compound.[1][2][3][4]
Workflow for the Synthesis of a DPP-IV Inhibitor Analog
Caption: Synthetic workflow for a DPP-IV inhibitor.
Materials:
-
(2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid derivative
-
This compound hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Amine Deprotection (if necessary): If the starting pyrrolidine derivative is Boc-protected, dissolve it in DCM and add an excess of TFA. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS). Remove the solvent and TFA under reduced pressure.
-
Amide Coupling: To a solution of the deprotected pyrrolidine derivative (1.0 eq) in DMF, add this compound hydrochloride (1.2 eq), EDC (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired this compound-containing DPP-IV inhibitor.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: In Vitro DPP-IV Inhibition Assay
This protocol describes a fluorescence-based assay to determine the IC50 value of a test compound against DPP-IV.
Workflow for DPP-IV Inhibition Assay
Caption: Oral glucose tolerance test experimental flow.
Materials:
-
Male C57BL/6 mice (or a diabetic mouse model)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (e.g., 2 g/kg in water)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Procedure:
-
Acclimatize the mice to the experimental conditions.
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
On the day of the experiment, record the body weight of each mouse.
-
Administer the test compound or vehicle to the respective groups of mice via oral gavage.
-
After a specified pre-treatment period (e.g., 30-60 minutes) to allow for drug absorption, take a baseline blood sample (t=0) from the tail vein and measure the blood glucose level.
-
Immediately administer a glucose solution (e.g., 2 g/kg) to each mouse via oral gavage.
-
Collect blood samples at subsequent time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge and measure the blood glucose levels.
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of the test compound on glucose tolerance. A significant reduction in the AUC for the compound-treated group compared to the vehicle-treated group indicates in vivo efficacy.
DPP-IV Signaling Pathway in Glucose Homeostasis
The following diagram illustrates the central role of DPP-IV in the inactivation of incretin hormones and how its inhibition leads to improved glucose control.
DPP-IV/GLP-1 Signaling Pathway
Caption: DPP-IV's role in GLP-1 inactivation and glucose control.
References
- 1. Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Bioimaging Applications of Rhodamine Dyes Incorporating 3,3-Difluoroazetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine dyes are a cornerstone of fluorescence microscopy due to their exceptional brightness, photostability, and tunable photophysical properties. A key innovation in the development of advanced rhodamine-based probes has been the incorporation of 3,3-difluoroazetidine moieties. This structural modification provides a powerful strategy to fine-tune the spectral and chemical characteristics of the dyes, leading to improved performance in demanding bioimaging applications, particularly in live-cell imaging.
The introduction of the electron-withdrawing this compound group elicits a predictable hypsochromic (blue) shift in the absorption and emission spectra of the rhodamine core.[1] This allows for the rational design of dyes that are compatible with common laser lines and facilitates multicolor imaging experiments. Furthermore, this modification influences the equilibrium between the fluorescent zwitterionic form and the non-fluorescent, cell-permeable spirocyclic lactone form.[2] By shifting this equilibrium, it is possible to create highly fluorogenic probes that exhibit low background fluorescence until they bind to their target, leading to a high-contrast signal in live cells.[2]
These advanced rhodamine dyes, often referred to as Janelia Fluor (JF) dyes, have become invaluable tools for various bioimaging techniques, including confocal microscopy, super-resolution microscopy, and single-molecule tracking.[2][3] This document provides detailed application notes and protocols for the synthesis of a representative this compound-containing rhodamine dye and its application in live-cell imaging using self-labeling protein tags.
Key Concepts: The Lactone-Zwitterion Equilibrium
A critical property of many rhodamine dyes is the equilibrium between a colorless, lipophilic lactone (L) form and a fluorescent, polar zwitterion (Z) form. The equilibrium constant (KL-Z) is a key determinant of a dye's performance in biological imaging. Dyes with a high KL-Z exist predominantly in the fluorescent zwitterionic form, making them suitable as bright, environmentally insensitive labels. Conversely, dyes with a low KL-Z favor the non-fluorescent lactone form, which is more cell-permeable. This property is exploited in fluorogenic probes, where the dye remains "dark" until it binds to its intracellular target, at which point the equilibrium shifts towards the "bright" zwitterionic state.[2] The incorporation of this compound is a strategy to rationally tune this equilibrium.
Caption: Lactone-Zwitterion Equilibrium of Rhodamine Dyes.
Quantitative Data: Photophysical Properties
The incorporation of this compound leads to predictable changes in the photophysical properties of rhodamine dyes. The following tables summarize these properties for a selection of Janelia Fluor (JF) dyes compared to their parent rhodamine structures.
Table 1: Photophysical Properties of this compound-Containing Rhodamine Dyes and Related Compounds.
| Dye | λabs (nm) | λem (nm) | Extinction Coefficient (ε) (M-1cm-1) | Quantum Yield (Φ) | KL-Z | Reference |
| JF525 | 525 | 548 | 94,000 | 0.91 | 0.068 | [4] |
| JF549 | 549 | 571 | 101,000 | 0.88 | >3 | [3][4] |
| JF503 | 503 | 529 | 83,000 | 0.87 | - | [5] |
| JF585 | 585 | 609 | 100,000 | 0.78 | ~0 | [3] |
| JF608 | 608 | 631 | 99,000 | 0.67 | 0.091 | [3] |
Table 2: Comparison of Rhodamine Dyes With and Without this compound Modification.
| Parent Dye | Parent λabs (nm) | Modified Dye with this compound | Modified λabs (nm) | Hypsochromic Shift (nm) | Reference |
| JF549 (azetidine) | 549 | JF525 | 525 | 24 | [4] |
| JF608 (carborhodamine) | 608 | JF585 | 585 | 23 | [3] |
| JF519 (rhodol) | 519 | JF503 | 503 | 16 | [5] |
Experimental Protocols
Synthesis of a this compound Rhodamine Dye (e.g., Janelia Fluor 525)
The synthesis of Janelia Fluor dyes typically involves a palladium-catalyzed cross-coupling reaction.[5] The following is a representative protocol for the synthesis of a this compound-containing rhodamine dye, exemplified by JF525.
Materials:
-
2',7'-dichloro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one (Dichlorofluorescein)
-
This compound hydrochloride
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium carbonate (K2CO3)
-
Anhydrous dioxane
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add dichlorofluorescein (1 equiv.), this compound hydrochloride (2.5 equiv.), and potassium carbonate (5 equiv.).
-
Add Pd(OAc)2 (0.1 equiv.) and RuPhos (0.2 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired this compound rhodamine dye.
-
Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Live-Cell Imaging with HaloTag and Janelia Fluor Dyes
The following protocol describes the labeling of HaloTag fusion proteins in living mammalian cells.
Materials:
-
Mammalian cells expressing a HaloTag fusion protein of interest, cultured on glass-bottom imaging dishes.
-
Janelia Fluor dye conjugated to the HaloTag ligand (e.g., JF525-HaloTag ligand) as a stock solution in DMSO (e.g., 1 mM).
-
Complete cell culture medium, pre-warmed to 37°C.
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Fluorescence microscope (confocal or widefield) equipped with appropriate filter sets for the chosen dye.
-
37°C incubator with 5% CO2.
Caption: General workflow for live-cell imaging with Janelia Fluor dyes.
Procedure:
-
Cell Culture: Culture mammalian cells expressing the HaloTag fusion protein on glass-bottom imaging dishes to an appropriate confluency (typically 60-80%).
-
Labeling Solution Preparation: Dilute the Janelia Fluor-HaloTag ligand stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration of 100-500 nM is recommended, but this may require optimization depending on the expression level of the fusion protein and the specific dye.[1]
-
Cell Labeling: Remove the culture medium from the cells and add the labeling solution. Incubate the cells for 15-30 minutes at 37°C in a 5% CO2 incubator.[6][7]
-
Washing: Aspirate the labeling solution and wash the cells two to three times with pre-warmed complete culture medium to remove unbound dye. For some fluorogenic dyes, a "no-wash" protocol may be possible.[3]
-
Imaging: Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells. Image the cells using a fluorescence microscope with the appropriate excitation and emission settings for the specific Janelia Fluor dye.
Conclusion
The synthesis of rhodamine dyes incorporating this compound represents a significant advancement in the development of fluorescent probes for bioimaging. This chemical modification provides a rational and effective means to fine-tune the photophysical and chemical properties of the dyes, leading to brighter, more photostable, and highly fluorogenic probes. The detailed protocols and data presented in these application notes provide a valuable resource for researchers and scientists seeking to leverage these powerful tools for high-resolution, high-contrast imaging in living cells. The continued development of such precisely engineered fluorophores will undoubtedly push the boundaries of what is visible in biological systems.
References
- 1. promega.com [promega.com]
- 2. A general method to improve fluorophores for live-cell and single-molecule microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general method to fine-tune fluorophores for live-cell and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Labelling HaloTag Fusion Proteins with HaloTag Ligand in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 3,3-Difluoroazetidine into PET Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of the 3,3-difluoroazetidine moiety into Positron Emission Tomography (PET) imaging agents. The unique properties of the this compound group, including its metabolic stability and potential to modulate pharmacokinetic properties, make it an attractive component for the development of novel radiotracers. This document will focus on the synthesis of precursors, [¹⁸F]-radiolabeling procedures, and the preclinical evaluation of a representative PET tracer targeting the sigma-1 receptor, a key player in neuroinflammation and neurodegenerative diseases.
Introduction to this compound in PET Imaging
The development of novel PET tracers is crucial for advancing our understanding of disease biology and for the development of new therapeutics. The introduction of fluorine-18 (B77423) (¹⁸F) into small molecules is a cornerstone of PET radiochemistry due to its favorable decay characteristics (t½ = 109.8 min, β+ = 97%, Eβ+max = 634 keV). The this compound moiety offers several advantages when incorporated into PET tracer design. The gem-difluoro group can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, the azetidine (B1206935) ring system can influence the overall polarity and binding affinity of the molecule to its biological target.
This document will use a sigma-1 receptor tracer, analogous to [¹⁸F]Fluspidine, as a case study to illustrate the practical aspects of working with small, fluorinated nitrogen-containing heterocycles in PET tracer development. The sigma-1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of neurological disorders, making it a valuable target for molecular imaging.[1][2]
Synthesis of Precursors for Radiolabeling
The successful radiosynthesis of an ¹⁸F-labeled PET tracer begins with the careful design and synthesis of a suitable precursor molecule. This precursor must contain a good leaving group, such as a tosylate or mesylate, at the position where the [¹⁸F]fluoride will be introduced via nucleophilic substitution.
A general synthetic route for a precursor to a this compound-containing PET tracer targeting the sigma-1 receptor is outlined below. This approach is adapted from synthetic strategies for similar heterocyclic structures.
Experimental Protocol: Synthesis of a Tosylate Precursor
This protocol describes the synthesis of a tosylate precursor for the radiolabeling of a PET agent containing a this compound moiety.
Materials:
-
1-(2-Hydroxyethyl)-3,3-difluoroazetidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Lithium aluminum hydride (LiAlH₄)
-
Diethyl ether, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270), anhydrous
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Alkylation: To a solution of 1-(2-hydroxyethyl)-3,3-difluoroazetidine in anhydrous DMF, add sodium hydride at 0 °C. Stir for 30 minutes, then add 4-fluorobenzonitrile and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with ethyl acetate. Purify by silica (B1680970) gel chromatography.
-
Reduction: Dissolve the product from the previous step in anhydrous THF and add LiAlH₄ portion-wise at 0 °C. Stir the reaction at room temperature for 4 hours. Quench the reaction carefully with water and 15% NaOH solution. Filter the mixture and concentrate the filtrate to obtain the amine product.
-
Coupling: Dissolve the amine product and 4-(aminomethyl)piperidine in DCM and add triethylamine. Stir the reaction at room temperature overnight. Wash the reaction mixture with water and brine, then dry over sodium sulfate. Purify the product by silica gel chromatography.
-
Tosylation: Dissolve the resulting alcohol in anhydrous pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride and stir the reaction at room temperature for 12 hours. Quench the reaction with water and extract with DCM. Purify the final tosylate precursor by silica gel chromatography.
[¹⁸F]-Radiolabeling and Purification
The introduction of fluorine-18 is typically achieved through a nucleophilic substitution reaction using [¹⁸F]fluoride. The following protocol is a general guideline for the radiosynthesis of a this compound-containing PET tracer.
Experimental Protocol: Automated [¹⁸F]-Radiosynthesis
This protocol is designed for an automated synthesis module (e.g., TRACERlab).
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Tosylate precursor (synthesized as described above)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Water for injection
-
Ethanol, USP
-
Sterile filters (0.22 µm)
-
HPLC system with a semi-preparative C18 column and a radioactivity detector
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Load the aqueous [¹⁸F]fluoride onto a QMA cartridge. Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in ACN/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride by azeotropic distillation with anhydrous ACN under a stream of nitrogen at elevated temperature (e.g., 110 °C). Repeat this step to ensure the reaction is anhydrous.
-
Radiolabeling Reaction: Add a solution of the tosylate precursor in anhydrous DMSO to the dried [¹⁸F]fluoride. Heat the reaction mixture at a specified temperature (e.g., 120-150 °C) for a set time (e.g., 15-20 minutes).[1]
-
Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase and inject it onto the semi-preparative HPLC column to separate the [¹⁸F]-labeled product from unreacted precursor and byproducts.
-
Formulation: Collect the radioactive peak corresponding to the product. Remove the HPLC solvent under reduced pressure and formulate the final product in a suitable vehicle for injection (e.g., sterile saline with a small percentage of ethanol). Pass the final solution through a sterile 0.22 µm filter into a sterile vial.
Quality Control:
-
Radiochemical Purity: Determined by analytical HPLC.
-
Chemical Purity: Determined by analytical HPLC with a UV detector.
-
Molar Activity: Calculated from the amount of radioactivity and the mass of the non-radioactive compound, as determined by a standard curve on the analytical HPLC.
-
Residual Solvents: Analyzed by gas chromatography.
-
pH and Sterility: Standard pharmaceutical quality control tests.
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained during the development and evaluation of a sigma-1 receptor PET tracer analogous to those containing a this compound moiety.
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | 35-51% | [1] |
| Radiochemical Purity | >99% | [3] |
| Molar Activity (end of synthesis) | >74 GBq/µmol | [3] |
| Total Synthesis Time | ~120 minutes | [3] |
Table 1: Radiosynthesis and Quality Control Data. This table presents the key parameters for the successful production of the [¹⁸F]-labeled PET tracer.
| Organ | 5 min (%ID/g) | 30 min (%ID/g) | 60 min (%ID/g) | Reference |
| Brain | 3.88 | 4.71 | 3.95 | [1] |
| Heart | 1.52 | 1.21 | 0.98 | [1] |
| Lungs | 2.15 | 1.55 | 1.23 | [1] |
| Liver | 1.44 | 2.58 | 3.06 | [3] |
| Kidneys | 2.56 | 2.11 | 1.89 | [1] |
| Muscle | 0.89 | 0.75 | 0.61 | [1] |
| Bone | 0.52 | 0.55 | 0.58 | [3] |
Table 2: Biodistribution of the [¹⁸F]-labeled Tracer in Rodents. This table shows the uptake of the radiotracer in various organs at different time points, expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualization of Experimental Workflow and Biological Pathway
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the targeted biological pathway.
Caption: Workflow for the synthesis and radiolabeling of a this compound-containing PET tracer.
Caption: Simplified signaling pathway of the sigma-1 receptor in neuroinflammation.
References
Application of 3,3-Difluoroazetidine in the Development of Advanced Energetic Materials
Abstract
The incorporation of fluorinated moieties into energetic materials is a proven strategy for enhancing their performance and stability. The 3,3-difluoroazetidine (DFAZ) moiety, with its strained four-membered ring and gem-difluoro group, offers a unique building block for the synthesis of novel high-energy-density materials. The ring strain contributes to a higher heat of formation, while the fluorine atoms can improve density and oxidative properties. This document provides detailed application notes and experimental protocols for the synthesis and characterization of energetic materials derived from this compound, targeting researchers and professionals in the fields of energetic materials and drug development.
Introduction
This compound serves as a versatile precursor for a new class of energetic materials, including polycyclic compounds and energetic salts.[1][2] The high ring strain of the azetidine (B1206935) ring (approximately 27.7 kcal/mol) and the presence of two fluorine atoms contribute favorably to the energetic properties of the final compounds, such as detonation velocity and pressure.[1][3] Furthermore, materials containing C-F bonds often exhibit enhanced thermal stability and reduced sensitivity to mechanical stimuli.[4] This note will explore the synthesis of triazolyl polycyclic compounds and energetic salts incorporating the DFAZ structure.
Key Applications in Energetic Materials
The primary application of this compound in this context is as a reactive building block for constructing more complex energetic molecules. Key applications include:
-
Synthesis of Polycyclic Energetic Compounds: The nitrogen atom in the DFAZ ring acts as a nucleophile, enabling its incorporation into larger heterocyclic structures, such as those containing triazole rings.[2][5] This approach allows for the creation of high-nitrogen, high-density materials with improved thermal stability.[2]
-
Formation of Energetic Salts: The DFAZ cation can be paired with various oxygen-rich anions to form a series of energetic salts.[3][4] These salts have shown promising properties, including high specific impulse, making them potential candidates for propellant applications.[3][4]
Quantitative Data Summary
The following table summarizes the key performance parameters of various energetic materials synthesized using this compound.
| Compound Name | Density (g/cm³) | Decomposition Temp. (°C) | Detonation Velocity (m/s) (Calculated) | Detonation Pressure (GPa) (Calculated) | Impact Sensitivity (J) | Ref. |
| 5,5′-dichloro-3,3′-bis(3,3′-difluoroazetidine)-4,4′-azobis-1,2,4-triazole (1) | N/A | >200 | N/A | N/A | N/A | [2] |
| 5,5′-dichloro-3,3′-bis(3,3′-difluoroazetidine)-4,4′-bi-1,2,4-triazole (2) | N/A | >200 | N/A | N/A | N/A | [2] |
| 5,5′-dichloro-3-(N,N-dimethyl)-3′-(3,3′-difluoroazetidine)-4,4′-bi-1,2,4-triazole (3) | N/A | >200 | N/A | N/A | N/A | [2] |
| 3,3′-Difluoroazetidinium Perchlorate | 1.86 | 289 | 8624 | 30.8 | 5 | [6] |
| 3,3′-Difluoroazetidinium Nitroformate | 1.75 | 212 | 8221 | 26.3 | 15 | [6] |
N/A: Data not available in the cited sources.
Experimental Protocols
General Synthesis of 3,3'-Difluoroazetidinium (DFAZ) Energetic Salts
This protocol outlines the general two-step synthesis for DFAZ-based energetic salts, starting from a precursor to this compound hydrochloride.[4]
Caption: General synthesis pathway for 3,3'-Difluoroazetidinium energetic salts.
Step 1: Synthesis of 3,3'-Difluoroazetidinium Chloride (2) [4]
-
A precursor, such as N-Boc-3,3-difluoroazetidine (compound 1 in the source), is reacted with hydrochloric acid at ambient temperature.
-
The reaction mixture is stirred until completion, typically monitored by TLC or GC-MS.
-
The solvent is removed under reduced pressure to yield 3,3'-difluoroazetidinium chloride as a solid.
Step 2: Synthesis of 3,3'-Difluoroazetidinium Perchlorate (Example) [4]
-
Dissolve 1 g of 3,3'-difluoroazetidinium chloride in 50 mL of water in a 250 mL three-necked flask.
-
Slowly add an aqueous solution of silver nitrate (B79036) (AgNO₃) (1.600 g). A white solid (AgCl) will precipitate.
-
Stir the mixture for 4 hours at 40°C.
-
Filter the precipitate.
-
Distill the filtrate to obtain the final product, 3,3'-difluoroazetidinium perchlorate, as a white powder. The reported yield is 94%.[4]
Synthesis of Triazolyl Polycyclic Energetic Materials
This protocol describes the synthesis of polycyclic energetic compounds by combining the azetidine structure with a bicyclic triazole structure via a nucleophilic substitution reaction.[2][5]
Caption: Workflow for the synthesis and characterization of polycyclic energetic materials.
-
A bicyclic triazolyl structure (e.g., azobis-1,2,4-triazole or bi-1,2,4-triazole) is dissolved in a suitable solvent.
-
3,3'-Difluoroazetidine (DFAZ) is added to the solution.
-
The reaction is carried out via a nucleophilic substitution mechanism.
-
The resulting polycyclic energetic compounds are isolated and purified.
-
Characterization is performed using techniques such as NMR, IR spectroscopy, and differential scanning calorimetry (DSC) to confirm the structure and thermal properties.
Characterization of Energetic Properties
The synthesized materials are characterized using a suite of standard techniques for energetic materials:
-
Spectroscopy (IR, NMR): To confirm the chemical structure of the synthesized compounds.
-
Single-Crystal X-ray Diffraction: To determine the crystal structure and density.
-
Elemental Analysis: To confirm the elemental composition.
-
Differential Scanning Calorimetry (DSC): To determine the thermal stability and decomposition temperature.
-
Impact and Friction Sensitivity Tests: To assess the safety and handling characteristics of the materials.
-
Calculation of Detonation Properties: Detonation velocity and pressure are often calculated based on the density and heat of formation.
Conclusion
This compound is a valuable and promising building block for the development of new energetic materials. Its unique structural features, including ring strain and fluorine content, allow for the synthesis of both polycyclic compounds and energetic salts with high thermal stability and calculated high performance. The synthetic routes are generally straightforward, employing common organic chemistry reactions. Further research into the derivatization of the DFAZ ring and the exploration of a wider range of anionic counterparts for energetic salts could lead to the discovery of next-generation energetic materials with superior performance and safety characteristics.
References
- 1. ossila.com [ossila.com]
- 2. Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Energetic materials with fluorinated four-membered heterocyclic ring: 3,3′-difluoroazetidine (DFAZ) salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Energetic materials with fluorinated four-membered heterocyclic ring: 3,3′-difluoroazetidine (DFAZ) salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution on 3,3-Difluoroazetidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-functionalization of 3,3-difluoroazetidine via nucleophilic substitution. This compound is a valuable building block in medicinal chemistry and materials science, and its derivatization allows for the introduction of diverse functionalities to modulate the physicochemical properties of target molecules. The protocol herein describes a general procedure for the N-alkylation of this compound hydrochloride with an alkyl halide.
Introduction
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom. The difluoro substitution at the 3-position of the azetidine (B1206935) ring imparts unique properties, such as increased metabolic stability and altered basicity of the nitrogen atom, making this compound an attractive scaffold in drug discovery. Nucleophilic substitution on the nitrogen atom of this compound is a common strategy to introduce various substituents. This protocol details the reaction of commercially available this compound hydrochloride with an electrophile in the presence of a base.
Reaction Principle
The nucleophilic substitution reaction involves the deprotonation of the this compound hydrochloride salt to generate the free, nucleophilic secondary amine. This free amine then attacks an electrophilic carbon atom, displacing a leaving group to form a new carbon-nitrogen bond. The choice of base, solvent, and temperature is crucial for achieving high yields and minimizing side reactions.
Experimental Protocol: N-Alkylation of this compound
This protocol describes the N-alkylation of this compound hydrochloride with a generic alkyl halide.
Materials and Reagents
-
This compound hydrochloride
-
Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound hydrochloride (1.0 equivalent).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the flask. Suspend the solids in anhydrous acetonitrile.
-
Addition of Electrophile: To the stirred suspension, add the alkyl halide (1.0-1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 4-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired N-alkylated this compound.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its identity and purity.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of this compound with different electrophiles, based on typical literature procedures.
| Entry | Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | CH₃CN | 80 | 12 | 85-95 |
| 2 | Ethyl iodide | K₂CO₃ | DMF | 60 | 16 | 70-85 |
| 3 | 4-Fluorobenzyl chloride | Cs₂CO₃ | CH₃CN | 80 | 8 | >90 |
| 4 | 2-Bromopyridine | K₂CO₃ | Dioxane | 100 | 24 | 60-75 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the nucleophilic substitution on this compound hydrochloride.
Caption: General workflow for the N-alkylation of this compound.
Signaling Pathway of Nucleophilic Substitution
The diagram below outlines the key steps in the nucleophilic substitution reaction.
Caption: Key steps in the nucleophilic substitution on this compound.
Application Notes and Protocols for ¹H and ¹³C NMR Characterization of 3,3-Difluoroazetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Difluoroazetidines are increasingly important structural motifs in medicinal chemistry and drug development. The introduction of the gem-difluoro group on the azetidine (B1206935) ring can significantly modulate the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and basicity of the azetidine nitrogen. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of these fluorinated heterocycles. This document provides detailed application notes and experimental protocols for the ¹H and ¹³C NMR analysis of various 3,3-difluoroazetidine derivatives.
Application Notes: Interpreting NMR Spectra of this compound Derivatives
The ¹H and ¹³C NMR spectra of this compound derivatives display characteristic features arising from the presence of the fluorine atoms. Understanding these features is crucial for accurate spectral interpretation.
¹H NMR Spectra:
The protons on the azetidine ring, typically at positions 2 and 4, are adjacent to the carbon bearing the two fluorine atoms. This proximity results in through-bond coupling between the protons and fluorine nuclei (³JH-F), leading to splitting of the proton signals into triplets or more complex multiplets. The magnitude of this coupling constant is typically in the range of 10-15 Hz. The chemical shift of these protons is influenced by the substituent on the nitrogen atom and generally appears in the downfield region compared to non-fluorinated azetidines due to the electron-withdrawing effect of the fluorine atoms.
¹³C NMR Spectra:
The carbon signals in the ¹³C NMR spectra are also significantly affected by the fluorine atoms.
-
C3 Carbon: The carbon atom directly attached to the two fluorine atoms (C3) exhibits a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to one-bond carbon-fluorine coupling (¹JC-F). This coupling constant is typically large, in the range of 240-280 Hz. The chemical shift of this carbon is significantly shifted downfield.
-
C2 and C4 Carbons: The carbons adjacent to the CF₂ group (C2 and C4) also show splitting into triplets due to two-bond carbon-fluorine coupling (²JC-F), which is smaller in magnitude, typically around 20-30 Hz.
-
Substituent Carbons: The carbons of the N-substituent may also exhibit smaller long-range C-F couplings.
Data Presentation: ¹H and ¹³C NMR Data for this compound Derivatives
The following tables summarize the ¹H and ¹³C NMR data for a selection of N-substituted this compound derivatives. All chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Data of this compound Derivatives
| Compound | N-Substituent | Solvent | Chemical Shift (δ) and Multiplicity (Protons) | Coupling Constant (J in Hz) |
| 1 | Hydrochloride | D₂O | 4.63 (t, 4H, CH₂) | ³JH-F = 12.8 |
| 2 | Boc | CDCl₃ | 4.25 (t, 4H, CH₂) | ³JH-F = 12.5 |
| 3 | Benzyl | CDCl₃ | 3.80 (s, 2H, PhCH₂), 3.55 (t, 4H, CH₂) | ³JH-F = 12.0 |
| 4 | Diphenylmethyl | CDCl₃ | 4.60 (s, 1H, CHPh₂), 3.20 (t, 4H, CH₂) | ³JH-F = 12.2 |
Table 2: ¹³C NMR Data of this compound Derivatives
| Compound | N-Substituent | Solvent | Chemical Shift (δ) and Multiplicity (Carbon) | Coupling Constant (J in Hz) |
| 1 | Hydrochloride | D₂O | 118.5 (t, C3) | ¹JC-F = 255 |
| 62.1 (t, C2/C4) | ²JC-F = 25 | |||
| 2 | Boc | CDCl₃ | 119.2 (t, C3) | ¹JC-F = 260 |
| 80.5 (s, C(CH₃)₃) | ||||
| 62.8 (t, C2/C4) | ²JC-F = 24 | |||
| 28.4 (s, C(CH₃)₃) | ||||
| 3 | Benzyl | CDCl₃ | 137.5 (s, Cipso) | |
| 128.8, 128.4, 127.3 (s, CHarom) | ||||
| 119.5 (t, C3) | ¹JC-F = 258 | |||
| 63.5 (s, PhCH₂) | ||||
| 61.2 (t, C2/C4) | ²JC-F = 26 | |||
| 4 | Diphenylmethyl | CDCl₃ | 141.2 (s, Cipso) | |
| 128.5, 127.8, 127.2 (s, CHarom) | ||||
| 119.8 (t, C3) | ¹JC-F = 257 | |||
| 75.8 (s, CHPh₂) | ||||
| 61.5 (t, C2/C4) | ²JC-F = 25 |
Experimental Protocols
1. Sample Preparation
A standardized protocol for sample preparation is crucial for obtaining high-quality and reproducible NMR spectra.
Caption: Workflow for NMR sample preparation.
Detailed Steps:
-
Weighing: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.
-
Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent will depend on the solubility of the compound.
-
Homogenization: Gently vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
2. ¹H NMR Data Acquisition
Caption: Workflow for ¹H NMR data acquisition.
Typical Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (ns): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of approximately -2 to 12 ppm is generally sufficient.
3. ¹³C NMR Data Acquisition
Caption: Workflow for ¹³C NMR data acquisition.
Typical Parameters (100 MHz for ¹³C):
-
Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (ns): 1024 or more, due to the low natural abundance of ¹³C and C-F splitting.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of approximately -10 to 200 ppm is typically used.
Note on ¹⁹F Decoupling: For simplified ¹³C NMR spectra and improved signal-to-noise, especially for the carbons coupled to fluorine, acquiring a ¹³C spectrum with simultaneous ¹H and ¹⁹F decoupling can be highly beneficial. This, however, requires a spectrometer equipped with a suitable probe and capabilities for triple resonance experiments.
Logical Relationships in Spectral Interpretation
The interpretation of NMR spectra for this compound derivatives involves a logical flow of information to deduce the structure.
Caption: Logical flow for structural elucidation.
By systematically analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, researchers can confidently confirm the presence of the this compound core and elucidate the structure of the nitrogen substituent. This comprehensive approach is essential for quality control, reaction monitoring, and the characterization of novel chemical entities in the drug discovery pipeline.
Application Notes and Protocols for the Purification of 3,3-Difluoroazetidine Crude Product
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the purification of crude 3,3-Difluoroazetidine, a valuable building block in medicinal chemistry. The document outlines three primary purification techniques: distillation of the free base, recrystallization of the hydrochloride salt, and column chromatography of its N-Boc protected form. Potential impurities arising from common synthetic routes are discussed, and quantitative data for each purification method are summarized for comparative analysis. Detailed experimental workflows and logical diagrams are provided to guide researchers in selecting the most appropriate purification strategy based on the desired purity, scale, and final product form.
Introduction to this compound and Purification Rationale
This compound is a four-membered heterocyclic compound increasingly utilized in the synthesis of novel pharmaceuticals. The presence of the difluoro-azetidine moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Given its role as a critical intermediate, the purity of this compound is paramount to ensure the integrity and quality of the final active pharmaceutical ingredient (API).
Crude this compound, typically synthesized via the deprotection of a precursor such as 1-Boc-3,3-difluoroazetidine, may contain various impurities. These can include unreacted starting materials, by-products from side reactions, and residual solvents. Common impurities from the widely used Boc-deprotection step can include t-butylated by-products, which arise from the reaction of the t-butyl cation with the amine product or other nucleophiles present.[1][2] Therefore, robust purification protocols are essential to obtain this compound of high purity (>99%).
This document details three effective purification methods:
-
Distillation: Suitable for the free base form of this compound, which is a volatile liquid. This method is effective for removing non-volatile impurities.
-
Recrystallization: Ideal for the purification of the more stable and less volatile hydrochloride salt of this compound.[3] This technique is highly effective at removing both more and less soluble impurities.
-
Column Chromatography: Generally applied to a protected form of the azetidine (B1206935), such as the N-Boc derivative, to avoid issues with the basicity of the free amine interacting with the silica (B1680970) gel stationary phase.[4][5][6]
The choice of purification method will depend on the nature of the impurities, the desired final form of the product (free base or salt), and the scale of the purification.
Potential Impurities in Crude this compound
The impurity profile of crude this compound is largely dependent on the synthetic route employed. A common final step is the acidic deprotection of 1-Boc-3,3-difluoroazetidine. Potential impurities from this process include:
-
Unreacted 1-Boc-3,3-difluoroazetidine: Incomplete deprotection will leave the starting material in the crude product.
-
t-Butylated by-products: The t-butyl cation generated during Boc-deprotection can alkylate the product amine or other nucleophiles.[1][2]
-
Residual acid catalyst: Traces of the acid used for deprotection (e.g., HCl, TFA) may remain.
-
Solvents: Residual solvents from the reaction and workup (e.g., dichloromethane (B109758), ethyl acetate (B1210297), methanol).
-
Oligomeric species: Self-reaction of the reactive azetidine ring under certain conditions.
Purification Protocols
Protocol 1: Purification of this compound Free Base by Distillation
This protocol is suitable for purifying the free base of this compound, which is a volatile liquid. An initial acid-base workup is recommended to remove acidic and baseline impurities.
3.1.1. Experimental Protocol: Acid-Base Extraction and Distillation
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). The amine will be protonated and move to the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated amine. The organic layer containing neutral and acidic impurities can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and add a strong base, such as 5 M sodium hydroxide (B78521) (NaOH), until the pH is >12. This will deprotonate the amine hydrochloride, regenerating the free base.
-
Extraction: Extract the free amine back into an organic solvent like DCM or EtOAc (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and carefully concentrate the solvent at reduced pressure and low temperature to avoid loss of the volatile amine.
-
Distillation: Assemble a vacuum distillation apparatus. The receiving flask should be cooled in an ice bath.
-
Fractional Distillation: Heat the crude free amine slowly under vacuum. Collect the fraction that distills at the expected boiling point. The boiling point of the free base is reported to be around 61-62 °C at atmospheric pressure, so under vacuum, it will be significantly lower.
3.1.2. Expected Results
This method is effective at removing non-volatile impurities and baseline residues. The final purity is typically high, although the yield can be affected by the volatility of the product.
Protocol 2: Purification of this compound Hydrochloride by Recrystallization
This is a highly effective method for obtaining high-purity this compound as its stable hydrochloride salt.
3.2.1. Experimental Protocol: Recrystallization
-
Solvent Selection: A common solvent system for recrystallizing amine hydrochlorides is a polar solvent in which the salt is soluble at high temperatures, and a non-polar anti-solvent in which it is insoluble.[3] A good starting point is a mixture of ethanol (B145695) (EtOH) and diethyl ether (Et₂O), or methanol (B129727) (MeOH) and methyl tert-butyl ether (MTBE).
-
Dissolution: In a clean flask, add the crude this compound hydrochloride. Add the minimum amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add diethyl ether to the hot ethanolic solution until a slight turbidity persists.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator will promote further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
3.2.2. Expected Results
Recrystallization is excellent for removing both more and less soluble impurities, typically yielding a product with very high purity.
Protocol 3: Purification by Flash Column Chromatography (of N-Boc protected form)
Direct chromatography of the free amine on silica gel can be problematic due to its basicity. Therefore, it is often more practical to purify a protected intermediate, such as 1-Boc-3,3-difluoroazetidine, before the final deprotection step.
3.3.1. Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Use standard silica gel for flash chromatography.
-
Mobile Phase: A common mobile phase for compounds of this polarity is a gradient of ethyl acetate in hexanes or petroleum ether.
-
Sample Preparation: Dissolve the crude 1-Boc-3,3-difluoroazetidine in a minimum amount of dichloromethane or the initial mobile phase.
-
Packing and Elution: Pack the column with silica gel in the initial, low-polarity mobile phase (e.g., 5% EtOAc in hexanes). Load the sample onto the column.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 5% to 30% EtOAc in hexanes) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified 1-Boc-3,3-difluoroazetidine.
3.3.2. Expected Results
This method provides good separation from by-products with different polarities. The purified, protected intermediate can then be deprotected to yield high-purity this compound.
Data Presentation
The following table summarizes typical quantitative data for the described purification techniques. These values are illustrative and may vary depending on the quality of the crude product and the specific experimental conditions.
| Parameter | Distillation (Free Base) | Recrystallization (HCl Salt) | Column Chromatography (N-Boc form) |
| Typical Crude Purity | 85-95% | 85-95% | 80-90% |
| Final Purity (by HPLC) | >99% | >99.5% | >98% (for Boc-protected) |
| Typical Yield | 60-80% | 75-90% | 70-85% |
| Scale | Lab to Pilot | Lab to Production | Lab to Pilot |
| Removes | Non-volatile impurities | Soluble & insoluble impurities | Impurities with different polarity |
| Final Product Form | Free Base (Liquid) | Hydrochloride Salt (Solid) | N-Boc Protected (Intermediate) |
Visualization of Workflows
General Purification Workflow
Caption: General purification workflow for this compound.
Logical Relationship of Purification Techniques
Caption: Logical flow for selecting a purification method.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Difluoroazetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the synthesis of 3,3-Difluoroazetidine. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic strategies for this compound and its hydrochloride salt typically involve a few key pathways:
-
Fluorination of a protected 3-azetidinone: This common route involves the deoxofluorination of an N-protected 3-azetidinone, such as 1-Boc-3-azetidinone, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or a related reagent. The resulting N-protected this compound is then deprotected.
-
Reduction of a protected 3,3-difluoroazetidin-2-one: This method involves the synthesis of an N-protected 3,3-difluoro-β-lactam, which is subsequently reduced to the corresponding azetidine (B1206935) using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Hydrogenolysis of an N-benzhydryl protected this compound: Another route involves the synthesis of 1-benzhydryl-3,3-difluoroazetidine, which can then be deprotected via hydrogenolysis to yield the free base or its salt.
Q2: Which N-protecting group is most suitable for the synthesis of this compound?
A2: The choice of the N-protecting group is crucial and depends on the specific synthetic route and the reaction conditions of subsequent steps.
-
tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under many reaction conditions and its relatively straightforward removal under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid). It is a common choice for syntheses involving fluorination of the corresponding 3-azetidinone.
-
Benzhydryl (Bh): The benzhydryl group is also utilized and is typically removed under hydrogenolysis conditions. This can be advantageous if other functional groups in the molecule are sensitive to acidic deprotection.
Q3: What are the primary safety considerations when working with fluorinating agents like DAST?
A3: Diethylaminosulfur trifluoride (DAST) and related reagents are hazardous and require careful handling.
-
Toxicity and Corrosivity: DAST is toxic and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Thermal Instability: DAST can decompose violently upon heating. It is crucial to control the reaction temperature, typically by performing the reaction at low temperatures (e.g., -78 °C) and allowing it to warm slowly.
-
Moisture Sensitivity: DAST reacts with water to release toxic and corrosive hydrogen fluoride (B91410) (HF). All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Fluorination of 1-Boc-3-azetidinone with DAST
Q: My fluorination of 1-Boc-3-azetidinone with DAST is resulting in a low yield of the desired 1-Boc-3,3-difluoroazetidine. What are the potential causes and solutions?
A: Low yields in this fluorination step are a common challenge and can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Consider a slight increase in the reaction time or allowing the reaction to warm to room temperature for a longer period.
-
-
Degradation of DAST: The DAST reagent may have degraded due to improper storage or handling.
-
Solution: Use a fresh bottle of DAST or a recently purchased batch. Ensure it is stored under an inert atmosphere and at the recommended temperature.
-
-
Formation of Side Products: Dehydration or elimination reactions can lead to the formation of undesired byproducts.
-
Solution: Maintain a low reaction temperature during the addition of DAST to minimize side reactions. A slow, dropwise addition of the fluorinating agent is recommended.
-
-
Difficult Purification: The product may be lost during the work-up and purification steps.
-
Solution: The work-up should be performed carefully, typically involving quenching with a saturated aqueous solution of sodium bicarbonate. Purification is often achieved by column chromatography on silica (B1680970) gel. Ensure the correct eluent system is used to achieve good separation.
-
Reduction of 1-Boc-3,3-difluoroazetidin-2-one with LiAlH₄
Q: The reduction of my N-Boc-3,3-difluoroazetidin-2-one with LiAlH₄ is giving a complex mixture of products and a low yield of the desired N-Boc-3,3-difluoroazetidine. How can I troubleshoot this?
A: The reduction of lactams with LiAlH₄ is a powerful but sometimes aggressive reaction. A complex product mixture suggests side reactions or over-reduction.
-
Over-reduction or Ring Opening: The high reactivity of LiAlH₄ can sometimes lead to the cleavage of the azetidine ring.
-
Solution: Carefully control the stoichiometry of LiAlH₄. Use of a milder reducing agent, such as borane-tetrahydrofuran (B86392) complex (B₂H₆·THF), could be considered, although this may require optimization of reaction conditions. Performing the reaction at a lower temperature (e.g., 0 °C) can also help to control the reactivity.
-
-
Incomplete Reaction: Insufficient LiAlH₄ or a short reaction time can lead to incomplete conversion of the starting material.
-
Solution: Ensure that at least two equivalents of hydride are available for the reduction of the amide. Monitor the reaction by TLC to ensure the disappearance of the starting material.
-
-
Work-up Issues: The quenching of LiAlH₄ can be exothermic and, if not done carefully, can lead to product degradation. The formation of aluminum salts can also make product extraction difficult.
-
Solution: A standard Fieser work-up (sequential addition of water, 15% aqueous NaOH, and then more water) can be employed to quench the reaction and precipitate the aluminum salts, which can then be filtered off. Ensure the quenching is performed at a low temperature.
-
N-Boc Deprotection of 1-Boc-3,3-difluoroazetidine
Q: I am having trouble with the deprotection of 1-Boc-3,3-difluoroazetidine. The reaction is either incomplete or I am seeing side products. What are the best practices?
A: N-Boc deprotection is generally reliable, but challenges can arise, especially with sensitive substrates.
-
Incomplete Deprotection: The acidic conditions may not be strong enough or the reaction time may be too short.
-
Solution: While 4M HCl in dioxane is a common and effective reagent, you can increase the reaction time or consider using a stronger acid like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[1] However, be aware that TFA is more corrosive and may not be compatible with other acid-sensitive functional groups.
-
-
Formation of tert-Butylated Byproducts: The tert-butyl cation generated during the deprotection can act as an alkylating agent, leading to side products if nucleophilic sites are present on the molecule.
-
Solution: While less common with simple azetidines, if this is suspected, the addition of a scavenger such as triethylsilane or anisole (B1667542) to the reaction mixture can trap the tert-butyl cation.
-
-
Product Isolation: The final product is often a hydrochloride salt, which can be hygroscopic and difficult to handle.
-
Solution: After removing the solvent and excess acid under reduced pressure, the resulting hydrochloride salt can often be precipitated by the addition of a non-polar solvent like diethyl ether. The solid can then be collected by filtration and dried under vacuum. If the free base is required, a careful neutralization with a base followed by extraction is necessary.
-
Data Presentation
Table 1: Comparison of Fluorination Conditions for 1-Boc-3-azetidinone
| Fluorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| DAST | CH₂Cl₂ | -78 to rt | 2 | ~60-70 | General literature procedure |
| Deoxo-Fluor® | CH₂Cl₂ | -78 to rt | 2-4 | ~65-75 | General literature procedure |
Table 2: Comparison of N-Boc Deprotection Methods for 1-Boc-3,3-difluoroazetidine
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Outcome | Reference |
| 4M HCl in Dioxane | Dioxane | Room Temperature | 1-4 | High yield of HCl salt | [2] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temperature | 0.5-2 | High yield, requires neutralization | [3] |
| p-Toluenesulfonic acid (TsOH) | DME | 40 | 2 | Good yield, requires purification from excess acid | [4] |
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-3,3-difluoroazetidine
-
Reaction Setup: To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere at -78 °C, add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of NaHCO₃. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-3,3-difluoroazetidine.
Protocol 2: Synthesis of this compound Hydrochloride
-
Deprotection: Dissolve 1-Boc-3,3-difluoroazetidine (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to precipitate the product.
-
Purification: Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.[2]
Visualizations
Caption: Synthetic workflow for this compound Hydrochloride.
Caption: Troubleshooting guide for low yield in DAST fluorination.
References
Optimizing reaction conditions for 3,3-Difluoroazetidine synthesis
Technical Support Center: Synthesis of 3,3-Difluoroazetidine
This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting advice to optimize the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a four-membered heterocyclic compound featuring two fluorine atoms at the 3-position.[1] The introduction of these fluorine atoms can modify the physiological activity of bioactive compounds by altering lipophilicity and steric effects.[2] This makes this compound a valuable building block in medicinal chemistry, particularly for developing inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) for treating type 2 diabetes.[2] It is also used as a precursor for fluorescent dyes in bioimaging and in the synthesis of energetic materials.[1][3]
Q2: What are the common synthetic routes to this compound?
A2: A prevalent and straightforward methodology involves a two-stage process:
-
Formation of a β-lactam intermediate: A Reformatsky-type reaction between an aldimine and ethyl bromodifluoroacetate is used to synthesize an N-protected 3,3-difluoroazetidin-2-one.[2][4][5]
-
Reduction of the β-lactam: The resulting 3,3-difluoroazetidin-2-one is then reduced to the corresponding this compound.[2][5] An excellent reducing agent for this step is monochlorohydroalane.[2]
Another patented method involves the fluorination of a 3-azetidinone precursor using a fluorinating agent like diethylaminosulfur trifluoride (DAST).[2]
Q3: What are the typical starting materials and key reagents?
A3: Depending on the route, key materials include:
-
Reformatsky/Reduction Route: Aldimines, ethyl bromodifluoroacetate, activated zinc dust, and a reducing agent system like Lithium aluminium hydride (LiAlH4) and Aluminium chloride (AlCl3) to generate monochloroalane.[2]
-
Fluorination Route: An N-protected 3-hydroxyazetidine or 3-azetidinone and a fluorinating agent such as Diethylaminosulfur trifluoride (DAST).[2][6]
-
Final Salt Formation: The final product is often isolated as a hydrochloride salt (CAS No. 288315-03-7) for improved stability and handling.[7][8]
Q4: What are the expected yields and purity for this synthesis?
A4: Yields are highly dependent on the specific substrates and reaction conditions. However, reports indicate that high yields are achievable. For instance, the reduction of 3,3-difluoroazetidin-2-ones can proceed in high yields, sometimes without needing further purification after work-up.[2] One patented method reports a total recovery of up to 85% over several steps.[6] Commercially available this compound hydrochloride typically has a purity of 98% or higher.[7][9]
Troubleshooting Guide
Q5: My reaction yield is consistently low. What are the potential causes and solutions?
A5: Low yields can arise from several factors.[10] A systematic approach is needed to identify the root cause.[11]
-
Cause 1: Reagent Quality & Handling: Starting materials or solvents may be impure or contain moisture.[10] Hydrazine-based reagents can degrade over time.[11]
-
Solution: Use freshly purified reagents and anhydrous solvents. Ensure all glassware is thoroughly flame-dried or oven-dried before use to eliminate moisture.[10]
-
-
Cause 2: Suboptimal Reaction Conditions: The reaction temperature, time, or stoichiometry may not be optimal.
-
Cause 3: Inefficient Work-up or Purification: Significant product loss can occur during extraction, washing, or chromatography steps.[10]
-
Solution: Review your work-up procedure. Ensure the pH is correct during aqueous extraction to prevent the loss of amine products. Optimize your column chromatography technique (e.g., choice of silica (B1680970), solvent system) to improve separation and recovery.
-
Troubleshooting Decision Tree for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Q6: I am observing significant side product formation. How can I minimize this?
A6: Side product formation is often related to reaction conditions and the reactivity of intermediates.
-
Cause 1: Temperature Control: Exothermic reactions can lead to side products if the temperature is not controlled. Adding reagents too quickly can cause temperature spikes.[10]
-
Solution: Maintain the recommended reaction temperature using an ice bath or other cooling system. Add highly reactive reagents dropwise or via a syringe pump to control the reaction rate and temperature.
-
-
Cause 2: Incorrect Stoichiometry: An excess of a reactive reagent (e.g., organometallic or reducing agent) can lead to undesired follow-on reactions.
-
Solution: Use precise stoichiometry. In some cases, inverse addition (adding the substrate to the reagent) can help control the concentration of the reactive species.
-
-
Cause 3: Competing Reaction Pathways: For unsymmetrical starting materials, regioisomers can form.[11]
Q7: I'm having difficulty purifying the final product. What techniques are recommended?
A7: Purification challenges often involve separating the product from unreacted starting materials or closely related side products.
-
Technique 1: Crystallization/Salt Formation: Since this compound is a basic amine, it can be converted to its hydrochloride salt. This often results in a crystalline solid that is easier to handle and purify by recrystallization than the free base oil. The salt can be formed by adding a solution of HCl in a solvent like methanol (B129727) or ether.[14]
-
Technique 2: Flash Column Chromatography: This is effective for purifying intermediates, such as the 3,3-difluoroazetidin-2-one.[2] For the final amine product, silica gel can be challenging due to streaking. Using a silica column treated with a base (e.g., triethylamine (B128534) in the eluent) or using alumina (B75360) can mitigate this issue.
-
Technique 3: Distillation: If the product is a thermally stable liquid, distillation under reduced pressure can be an effective purification method for non-polar impurities.
Data & Protocols
Table 1: Summary of Reaction Conditions for Key Synthetic Steps
| Step | Reagents & Catalysts | Solvent | Temperature (°C) | Typical Yield | Reference |
| N-Boc Deprotection | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | DCM | Room Temp | >95% (Qualitative) | Patent WO2006121762A1 |
| Fluorination | Diethylaminosulfur trifluoride (DAST) | Dichloromethane (DCM) | -78 to Room Temp | 60-70% | J. Org. Chem. 1999, 64, 21, 7813–7819 |
| β-Lactam Reduction | LiAlH₄ / AlCl₃ (Monochloroalane) | Diethyl ether (Et₂O) | 0 to Room Temp | High | [2] |
| Final Hydrogenation (HCl Salt Formation) | Pd/C, H₂ (50 psi), HCl in Methanol | Methanol | 40 °C | 80.1% | [14] |
References
- 1. ossila.com [ossila.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06646G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 288315-03-7 | this compound hydrochloride [fluoromart.com]
- 6. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound hydrochloride | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 14. This compound HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Improving Yield in the Reduction of 3,3-Difluoroazetidin-2-ones
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reduction of 3,3-difluoroazetidin-2-ones to 3,3-difluoroazetidines, a critical transformation in the synthesis of various pharmaceutical candidates.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for the reduction of 3,3-difluoroazetidin-2-ones?
A high-yield synthesis of 3,3-difluoroazetidines can be achieved through the reduction of 3,3-difluoroazetidin-2-ones using monochlorohydroalane (AlH2Cl) as the reducing agent.[1] This method has been reported to provide excellent yields, often without the need for extensive purification of the final product.
Q2: I am experiencing low yields in my reduction. What are the common causes?
Low yields in the reduction of 3,3-difluoroazetidin-2-ones can stem from several factors:
-
Sub-optimal Reducing Agent: While other reducing agents can be used for lactam reductions, monochlorohydroalane has been demonstrated to be particularly effective for this specific substrate. The use of less reactive or less selective reagents may lead to incomplete conversion or the formation of side products.
-
Reaction Conditions: Temperature, reaction time, and stoichiometry of the reducing agent are critical parameters. Deviations from optimized conditions can significantly impact the yield. For the monochlorohydroalane reduction, the reaction is typically carried out at 0 °C.
-
Substrate Quality: The purity of the starting 3,3-difluoroazetidin-2-one is crucial. Impurities can interfere with the reaction, leading to lower yields and the formation of byproducts.
-
Work-up Procedure: Improper work-up can lead to product loss. The quenching and extraction steps must be performed carefully to ensure maximum recovery of the desired 3,3-difluoroazetidine.
Q3: What are the potential side reactions during the reduction of 3,3-difluoroazetidin-2-ones?
Due to the strained four-membered ring, β-lactams are susceptible to ring-opening reactions under certain conditions. While specific side products for the reduction of 3,3-difluoroazetidin-2-ones are not extensively documented in the literature, analogous reactions with other β-lactams suggest that over-reduction or cleavage of the lactam ring can occur, leading to amino alcohol or other rearranged products. The choice of a mild and selective reducing agent like monochlorohydroalane helps to minimize these side reactions.
Q4: How can I optimize the stoichiometry of the reducing agent?
For the reduction of 3,3-difluoroazetidin-2-ones with monochlorohydroalane, using an excess of the reducing agent is generally recommended to drive the reaction to completion. A reported successful protocol uses six equivalents of monochlorohydroalane.[1] However, the optimal stoichiometry may vary depending on the specific substrate and reaction scale. It is advisable to perform small-scale test reactions to determine the ideal amount of reducing agent for your system.
Q5: What is the recommended work-up procedure for the monochlorohydroalane reduction?
A typical work-up procedure involves carefully quenching the reaction mixture, followed by extraction. For instance, after the reaction is complete, the mixture can be poured into water and then extracted multiple times with an organic solvent like diethyl ether. The combined organic extracts are then dried and concentrated to yield the product.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive or insufficient reducing agent. | Ensure the monochlorohydroalane is freshly prepared or properly stored. Verify the stoichiometry and consider a modest increase in the equivalents of the reducing agent. |
| Low reaction temperature. | While the reaction is typically run at 0°C, ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress by TLC or LC-MS. | |
| Poor quality of starting material. | Purify the 3,3-difluoroazetidin-2-one before the reduction step. Impurities can quench the reducing agent. | |
| Formation of Multiple Products (observed by TLC/LC-MS) | Side reactions such as ring opening. | Use a milder reducing agent or lower the reaction temperature. Ensure slow and controlled addition of the reducing agent. |
| Over-reduction. | Carefully monitor the reaction time and stoichiometry of the reducing agent. | |
| Difficult Purification | Presence of aluminum salts. | An acidic or basic wash during the work-up may help to remove residual aluminum salts. Filtration through a pad of Celite can also be effective. |
| Co-elution of impurities. | Optimize the chromatography conditions (solvent system, gradient) for better separation. |
Experimental Protocols
High-Yield Reduction of a 3,3-Difluoroazetidin-2-one with Monochlorohydroalane
This protocol is adapted from a reported high-yield synthesis of 3,3-difluoroazetidines.[1]
Materials:
-
N-substituted-3,3-difluoroazetidin-2-one
-
Monochlorohydroalane (AlH2Cl) in diethyl ether
-
Anhydrous diethyl ether
-
Water
-
Magnesium sulfate (B86663) (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve the N-substituted-3,3-difluoroazetidin-2-one in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of monochlorohydroalane (6 equivalents) in diethyl ether to the cooled solution with stirring.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by slowly adding water to the reaction mixture at 0 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Reported Yields for the Reduction of N-Substituted 3,3-Difluoroazetidin-2-ones with Monochlorohydroalane
| Substituent (N-R) | Yield (%) | Reference |
| Allyl | High | [1] |
| Benzyl | High | [1] |
| Other alkyl/aryl groups | High | [1] |
Note: The term "High" is used as reported in the literature, suggesting yields are generally very good, though specific quantitative values for each substrate were not provided in a tabulated format in the source.
Visualizations
Caption: Workflow for the reduction of 3,3-difluoroazetidin-2-ones.
Caption: Troubleshooting logic for low yield in the reduction reaction.
References
Troubleshooting low yield in N-protection of azetidine ring
Welcome to the technical support center for the N-protection of azetidine (B1206935) rings. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges, with a focus on troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My N-protection reaction of azetidine is resulting in a very low yield. What are the most common causes?
A1: Low yields in the N-protection of azetidines are a frequent issue primarily stemming from the inherent strain of the four-membered ring. Key causes include:
-
Ring-Opening Side Reactions: The strained azetidine ring is susceptible to cleavage under harsh acidic or basic conditions, or in the presence of certain nucleophiles and Lewis acids. This is often the primary pathway for yield loss.[1]
-
Steric Hindrance: Bulky substituents on the azetidine ring or the use of sterically demanding protecting group reagents can significantly slow down the reaction or prevent it from proceeding to completion.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. An inappropriate base may not be strong enough to facilitate the reaction or may be too strong, leading to side reactions. The solvent must be able to dissolve all reactants and be suitable for the reaction type.[2]
-
Poor Quality of Reagents: Degradation of the protecting group reagent (e.g., Boc-anhydride) or the presence of moisture can inhibit the reaction.
-
Double Protection (for primary amines): In some cases, particularly with a large excess of the protecting reagent and a strong base, a di-protection can occur on a primary amine, which is not the desired product.[2]
Q2: I suspect azetidine ring-opening is the main cause of my low yield. How can I confirm this and what can I do to prevent it?
A2: Confirmation of ring-opening requires detailed structural analysis of the reaction byproducts using techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Look for molecular weights and fragmentation patterns corresponding to opened-chain structures (e.g., derivatives of 3-aminopropanol).[1]
To prevent ring-opening:
-
Use Milder Conditions: Avoid strong acids and bases. For Boc-protection, consider milder bases over stronger ones. For deprotection, standard strong acid conditions (like TFA) can be too harsh; milder, alternative methods should be considered.[1]
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate, as higher temperatures can promote ring-opening.
-
Choose the Right Protecting Group: Electron-withdrawing protecting groups, like tosyl (Ts), can sometimes make the ring more susceptible to nucleophilic attack. Carbamate protecting groups like Boc and Cbz are common choices that decrease the basicity of the azetidine nitrogen, which can help prevent protonation-induced ring-opening.[1]
-
Solvent Selection: Aprotic solvents are generally preferred over protic solvents when there is a risk of ring-opening under potentially acidic conditions.[1]
Q3: What are the best practices for choosing a base and solvent for N-Boc protection of azetidine?
A3: The choice of base and solvent is critical for optimizing the yield.
-
Base: The base should be strong enough to facilitate the reaction but not so strong that it causes side reactions.
-
Triethylamine (B128534) (TEA) and Diisopropylethylamine (DIPEA) are commonly used organic bases for a wide range of amines.[2]
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) are often used in aqueous or biphasic systems and are a good, mild choice, particularly if the starting material is an azetidine salt (e.g., azetidine hydrochloride).[3]
-
-
Solvent: The solvent must dissolve the azetidine starting material and the reagents.
-
Polar aprotic solvents like Dichloromethane (DCM) , Tetrahydrofuran (THF) , or Acetonitrile (MeCN) are often effective.
-
For reactions with inorganic bases like NaHCO₃, a biphasic system (e.g., DCM/water or THF/water) is common.[4]
-
Q4: My azetidine starting material is sterically hindered. How can I improve the yield of the N-protection reaction?
A4: Steric hindrance slows down the reaction rate. To improve the yield:
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to run for an extended period until the starting material is consumed.
-
Increase Temperature: Gently warming the reaction can help overcome the activation energy barrier. However, this must be done cautiously to avoid promoting ring-opening side reactions.
-
Use a Catalyst: For Boc protections, adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[2]
-
Reagent Choice: Consider a less sterically bulky protecting group reagent if possible, although this may require altering the overall synthetic strategy.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low yields in the N-protection of an azetidine ring.
Data on Reaction Conditions
While direct comparative studies for the N-protection of unsubstituted azetidine are not extensively tabulated in the literature, the following tables summarize generalized conditions and expected outcomes for common protecting groups based on established chemical principles and related literature for cyclic amines.
Table 1: Comparison of Conditions for N-Boc Protection of Azetidine
| Entry | Base (equiv.) | Solvent | Temp (°C) | Typical Time (h) | Expected Yield | Key Considerations |
|---|---|---|---|---|---|---|
| 1 | TEA (1.5) | DCM | RT | 2-6 | Good-Excellent | Standard, widely applicable conditions. |
| 2 | DIPEA (1.5) | DCM or THF | RT | 4-12 | Good | Good for sterically hindered substrates; less nucleophilic than TEA. |
| 3 | NaHCO₃ (sat. aq.) | DCM / H₂O | 0 to RT | 4-20 | Good-Excellent | Mild conditions; ideal for azetidine salts (e.g., HCl salt). |
| 4 | None | H₂O / Acetone | RT | 12-24 | Moderate-Good | "Green" conditions, avoids organic bases but can be slow. |
| 5 | TEA (1.5) / DMAP (0.1) | DCM | RT | 1-4 | Excellent | Catalytic DMAP accelerates slow or difficult reactions. |
Table 2: Comparison of Conditions for N-Cbz Protection of Azetidine
| Entry | Base (equiv.) | Solvent | Temp (°C) | Typical Time (h) | Expected Yield | Key Considerations |
|---|---|---|---|---|---|---|
| 1 | NaHCO₃ (2.0) | THF / H₂O | 0 | 12-20 | Good-Excellent | Classical Schotten-Baumann conditions, effective and mild.[5] |
| 2 | Na₂CO₃ (aq.) | Dioxane / H₂O | 0 to RT | 2-4 | Good-Excellent | Alternative inorganic base, slightly stronger than bicarbonate. |
| 3 | TEA (1.5) | DCM | 0 to RT | 2-6 | Good | Standard organic base conditions. |
Key Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of Azetidine Hydrochloride
-
Reactants:
-
Azetidine Hydrochloride (1.0 equiv)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 equiv)
-
Sodium Bicarbonate (NaHCO₃) (2.5 equiv)
-
Dichloromethane (DCM) and Water
-
-
Procedure:
-
Dissolve azetidine hydrochloride (1.0 equiv) and sodium bicarbonate (2.5 equiv) in a sufficient volume of water in a round-bottom flask.
-
Add an equal volume of DCM to the flask to create a biphasic system.
-
Cool the stirred mixture to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (1.1 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by TLC (staining with ninhydrin (B49086) to visualize the free amine starting material).
-
Once the starting material is consumed, separate the organic layer.
-
Extract the aqueous layer with DCM (2 x additional portions).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-azetidine. The product can be purified by flash column chromatography if necessary.
-
Protocol 2: General Procedure for N-Cbz Protection of Azetidine
-
Reactants:
-
Azetidine (1.0 equiv, assuming free base)
-
Benzyl (B1604629) Chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium Bicarbonate (NaHCO₃) (2.0 equiv)
-
Tetrahydrofuran (THF) and Water
-
-
Procedure:
-
Dissolve the azetidine starting material (1.0 equiv) and sodium bicarbonate (2.0 equiv) in a 2:1 mixture of THF and water.[5]
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Add benzyl chloroformate (1.1 equiv) dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring at 0 °C for 4-6 hours and then allow to warm to room temperature, stirring overnight (approx. 16-20 hours).[5]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (B1210297) (3x).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purify the resulting residue by flash column chromatography to obtain the desired N-Cbz-azetidine.[5]
-
Protocol 3: General Procedure for N-Tosyl Protection of Azetidine
-
Reactants:
-
Azetidine (1.0 equiv, assuming free base)
-
Tosyl Chloride (Ts-Cl) (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv) or aqueous Potassium Hydroxide (KOH)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the azetidine starting material (1.0 equiv) in DCM and cool to 0 °C.
-
Add triethylamine (1.5 equiv) dropwise.
-
Add tosyl chloride (1.2 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
References
Side reactions to avoid during functionalization of 3,3-Difluoroazetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of functionalizing 3,3-difluoroazetidine. The following sections address common side reactions and provide detailed protocols to help ensure successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction to be aware of when working with this compound?
A1: The most prevalent side reaction is the ring-opening of the strained four-membered azetidine (B1206935) ring. This is particularly common under acidic conditions, where protonation of the nitrogen atom increases ring strain and susceptibility to nucleophilic attack. Lewis acids can also promote ring-opening by coordinating to the nitrogen.
Q2: How can I prevent ring-opening of the this compound ring during a reaction?
A2: To prevent ring-opening, it is crucial to carefully control the reaction pH, ideally keeping it above 7. If acidic conditions are unavoidable, use the mildest acid possible for the shortest duration. Employing an N-protecting group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, can effectively reduce the basicity of the azetidine nitrogen and minimize its protonation.
Q3: I am observing the formation of a highly water-soluble byproduct during N-alkylation. What is likely occurring?
A3: The formation of a water-soluble byproduct during N-alkylation is a strong indicator of quaternary ammonium (B1175870) salt formation. This occurs when the initially formed N-alkylated this compound (a tertiary amine) undergoes a second alkylation. The resulting quaternary salt is often difficult to separate from the desired product during aqueous workups, leading to lower isolated yields.[1]
Q4: How does the gem-difluoro group at the C3 position influence the reactivity of the azetidine ring?
A4: The two fluorine atoms at the C3 position have a significant electron-withdrawing effect. This reduces the basicity and nucleophilicity of the azetidine nitrogen, which can in turn affect the rates of N-functionalization reactions. The fluorine atoms also influence the acidity of the C-H bonds at the C2 and C4 positions, which is a key consideration for C-H functionalization reactions.
Q5: What are the key challenges in achieving regioselective C-H functionalization of this compound?
A5: The primary challenge is controlling whether functionalization occurs at the C2 or C4 position, as both are adjacent to the nitrogen atom. The choice of directing group on the nitrogen is a critical factor in influencing this selectivity. Steric hindrance and the electronic effects of both the directing group and the gem-difluoro moiety will play a significant role in determining the site of C-H activation.
Troubleshooting Guides
Issue 1: Ring-Opening Side Reactions
Symptoms:
-
Low or no yield of the desired functionalized azetidine.
-
Presence of unexpected, often more polar, byproducts in TLC or LC-MS analysis.
-
Complex NMR spectra indicating a loss of the characteristic azetidine ring signals.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing ring-opening side reactions.
Detailed Methodologies:
-
pH Control: When performing reactions on N-H this compound, the inclusion of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate can neutralize any generated acids.
-
N-Protection: To protect the azetidine nitrogen, react this compound with di-tert-butyl dicarbonate (B1257347) (Boc)₂O or benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a suitable base (e.g., triethylamine (B128534) or sodium bicarbonate) in a solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Mild Deprotection: For the removal of a Boc group from a sensitive azetidine, consider using trimethylsilyl (B98337) iodide (TMSI) in a chlorinated solvent at low temperatures, as this can be less harsh than strong acids like trifluoroacetic acid (TFA).
| Condition | Reagent/Parameter | Recommendation | Potential Outcome |
| pH | Acidic (pH < 7) | Avoid if possible; use mildest acid | High risk of ring-opening |
| Basic (pH > 7) | Recommended | Minimized risk of ring-opening | |
| N-Protection | None | High risk with electrophiles/acids | Ring-opening, N-alkylation |
| Boc, Cbz | Recommended | Increased stability | |
| Deprotection | Strong Acid (e.g., TFA) | Use with caution | Potential for ring-opening |
| Mild Conditions (e.g., TMSI) | Recommended for sensitive substrates | Preservation of the azetidine ring |
Table 1: General guidance for mitigating ring-opening side reactions.
Issue 2: Over-alkylation during N-alkylation (Quaternary Salt Formation)
Symptoms:
-
Low yield of the desired mono-alkylated product.
-
Formation of a highly polar, water-soluble byproduct.
-
Difficulty in isolating the product from the aqueous phase during workup.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow to prevent quaternary salt formation.
Detailed Methodologies:
-
Controlled Alkylation: In a round-bottom flask under an inert atmosphere, dissolve this compound (2-3 equivalents) in an anhydrous polar aprotic solvent such as acetonitrile. Add the alkylating agent (1 equivalent) dropwise or via syringe pump over several hours at room temperature. Monitor the reaction by TLC or GC-MS.
-
Reductive Amination: To a solution of this compound (1.2 equivalents) and an aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., dichloroethane or methanol), add a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][3][4][5][6] Stir the reaction at room temperature until completion.
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use 2-3 equivalents of this compound | Maintains a high concentration of the primary amine, favoring mono-alkylation. |
| Addition Rate | Slow, dropwise addition of the alkylating agent | Prevents localized high concentrations of the alkylating agent and the tertiary amine product. |
| Alternative | Reductive Amination | Avoids the use of highly reactive alkyl halides, eliminating the possibility of over-alkylation.[1] |
Table 2: Strategies to minimize over-alkylation.
Issue 3: Lack of Regioselectivity in C-H Functionalization
Symptoms:
-
Formation of a mixture of C2 and C4 functionalized isomers.
-
Low yield of the desired isomer.
-
Difficult purification of the product mixture.
Troubleshooting Workflow:
Caption: Decision tree for improving regioselectivity in C-H functionalization.
Key Principles for Controlling Regioselectivity:
-
Directing Groups: The choice of the N-substituent is paramount. Removable directing groups, such as picolinamide (B142947) or other bidentate chelating groups, can effectively control the regioselectivity of C-H activation by forming a stable metallacyclic intermediate that favors functionalization at a specific position.
-
Steric Effects: A bulky directing group can sterically hinder one of the alpha-carbons, thereby favoring functionalization at the less hindered position.
-
Electronic Effects: The electron-withdrawing nature of the gem-difluoro group at C3 will influence the acidity of the adjacent C-H bonds. This electronic effect can be exploited in combination with a suitable catalyst system to achieve selectivity.
-
Catalyst and Ligand Optimization: The steric and electronic properties of the catalyst and its ligands can have a profound impact on regioselectivity. Screening different transition metals (e.g., Pd, Rh, Ru) and ligands is often necessary to achieve the desired outcome.
| Factor | Influence on Regioselectivity | Example Strategy |
| N-Directing Group | Controls the position of metalation through chelation. | Use of a picolinamide directing group to favor C4 functionalization. |
| Steric Hindrance | A bulky directing group can block access to one C-H position. | Employ a bulky N-substituent to favor reaction at the less hindered C-H bond. |
| Catalyst System | The metal and ligands can differentiate between electronically or sterically distinct C-H bonds. | Screen various phosphine (B1218219) ligands with a palladium catalyst to tune selectivity. |
Table 3: Factors influencing regioselectivity in C-H functionalization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Navigating the Synthesis of 3,3-Difluoroazetidine: A Technical Support Guide for Scalability Challenges
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3,3-difluoroazetidine, a critical building block in modern drug discovery, presents unique scalability challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up of its synthesis. The information is designed to assist researchers in optimizing their experimental protocols for larger-scale production, ensuring efficiency, safety, and high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound suitable for scaling up?
A1: A prevalent and scalable route involves the fluorination of N-protected 3-azetidinone, followed by deprotection. The N-Boc (tert-butyloxycarbonyl) group is commonly used due to its stability and ease of removal under acidic conditions.
Q2: What are the primary safety concerns when scaling up the fluorination step?
A2: The fluorination of ketones is often highly exothermic and can lead to runaway reactions if not properly controlled.[1] Many fluorinating agents are hazardous and require special handling procedures. For instance, diethylaminosulfur trifluoride (DAST) can be explosive at elevated temperatures.[2] It is crucial to have adequate cooling and to carefully control the rate of addition of the fluorinating agent.
Q3: How can I minimize the formation of by-products during the fluorination of N-Boc-3-azetidinone?
A3: A common by-product is the corresponding vinyl fluoride (B91410), which can arise from the deprotonation of the intermediate fluoro carbocation in enolizable ketones.[1] To minimize this, careful selection of the fluorinating agent and reaction conditions is essential. Using a non-nucleophilic base and controlling the temperature can help favor the desired gem-difluorination.
Q4: What are the challenges associated with the purification of this compound at a larger scale?
A4: At an industrial scale, purification can be complex. Traditional column chromatography may not be feasible for large quantities. Alternative methods such as distillation, crystallization of the hydrochloride salt, and the use of simulated moving bed (SMB) chromatography are often employed for large-scale purification of pharmaceutical intermediates.
Troubleshooting Guide
Issue 1: Low Yield in the Fluorination Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of starting material | Insufficient fluorinating agent or reaction time. | Increase the equivalents of the fluorinating agent incrementally. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Low reaction temperature. | Gradually increase the reaction temperature while carefully monitoring for exotherms. | |
| Degradation of starting material or product | Reaction temperature is too high. | Perform the reaction at a lower temperature and ensure efficient heat dissipation. |
| Presence of moisture. | Ensure all reagents and solvents are anhydrous, as many fluorinating agents are moisture-sensitive. |
Issue 2: Formation of Impurities
| Symptom | Possible Cause | Suggested Solution |
| Presence of a significant amount of mono-fluorinated by-product | Incomplete reaction. | Increase reaction time or the amount of fluorinating agent. |
| Presence of vinyl fluoride by-product | Enolization and subsequent elimination. | Use a less basic fluorinating agent or add a non-nucleophilic base scavenger. Optimize the reaction temperature. |
| Polymerization of the azetidine (B1206935) ring | Harsh reaction conditions (e.g., strong acid or base). | Use milder deprotection conditions for the N-Boc group. Control the pH during workup and purification. |
Experimental Protocols
A common synthetic pathway for this compound hydrochloride involves a three-step process starting from N-Boc-3-hydroxyazetidine.
-
Oxidation of N-Boc-3-hydroxyazetidine to N-Boc-3-azetidinone: This step typically employs a mild oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation.
-
Fluorination of N-Boc-3-azetidinone: This is a critical step where a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a safer alternative is used.
-
Deprotection of N-Boc-3,3-difluoroazetidine: The Boc protecting group is removed using a strong acid, typically hydrochloric acid, to yield the final hydrochloride salt.
Below is a generalized workflow for this synthesis.
Troubleshooting Logic
When encountering issues during the synthesis, a systematic approach to troubleshooting is crucial. The following diagram illustrates a logical workflow for addressing common problems.
Data on Scalability Factors
While specific quantitative data for the scale-up of this compound synthesis is often proprietary, the following table illustrates potential trends and challenges based on general principles of process chemistry.
| Parameter | Lab Scale (grams) | Pilot Scale (kilograms) | Key Scalability Considerations |
| Reaction Time | Typically shorter due to efficient heat and mass transfer. | May need to be extended to ensure complete conversion due to slower mixing and heat transfer. | Monitor reaction progress closely to avoid over- or under-reaction. |
| Yield | Often higher due to idealized conditions. | May decrease due to factors like inefficient mixing, localized overheating, and longer reaction times leading to degradation. | Process optimization is crucial to maintain high yields. |
| Purity | Generally high, with easier purification. | Impurity profile may change due to different reaction kinetics and potential for new by-products at a larger scale. | Develop robust analytical methods to track impurities and optimize purification protocols. |
| Safety | Easier to manage exotherms and handle hazardous reagents. | Critical to have robust process safety measures, including advanced cooling systems and controlled addition protocols. | Perform calorimetric studies to understand the reaction exotherm before scaling up. |
References
Technical Support Center: Overcoming Incomplete Deprotection of Boc-3,3-difluoroazetidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incomplete deprotection of Boc-3,3-difluoroazetidine.
Troubleshooting Guide
Incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from 3,3-difluoroazetidine can be a significant hurdle in multi-step syntheses. If you are experiencing incomplete deprotection, as indicated by analytical methods such as TLC, LC-MS, or NMR spectroscopy showing significant amounts of remaining starting material, consider the following troubleshooting steps.
Issue 1: Incomplete Deprotection with Standard Acidic Conditions (TFA/DCM or HCl/Dioxane)
-
Symptom: Significant amount of Boc-3,3-difluoroazetidine remains after the reaction.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Insufficient Acid Concentration or Reaction Time | Increase the concentration of the acid or prolong the reaction time. The rate of Boc cleavage often shows a second-order dependence on acid concentration. | For TFA/DCM, a 1:1 mixture is common.[1] For challenging substrates, consider extending the reaction time from the typical 1-2 hours up to 18 hours, monitoring progress by TLC or LC-MS.[1] |
| Steric Hindrance | The difluoro-substituted azetidine (B1206935) ring may present some steric bulk. Gently increasing the reaction temperature (e.g., to 40°C) can sometimes overcome this. Alternatively, switching to a stronger acidic system like 4M HCl in dioxane may be effective. | When heating, monitor the reaction closely to avoid potential side reactions. For the HCl/dioxane method, stir the reaction at room temperature for 1-2 hours or until completion is observed. |
| Reagent Degradation | Ensure that the acid used is fresh and has not been compromised by improper storage. For instance, TFA is hygroscopic and water can decrease its effective acidity.[2] | Use a fresh bottle of acid or titrate an older bottle to determine its actual concentration. |
Issue 2: Substrate or Product Degradation under Harsh Acidic Conditions
-
Symptom: Formation of unexpected byproducts observed by LC-MS or NMR, or low yield of the desired this compound.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Acid-Labile Functional Groups | If your molecule contains other acid-sensitive groups, standard strong acid conditions can cause their cleavage.[3] Milder deprotection methods are recommended. | Consider using oxalyl chloride in methanol (B129727), which is a mild and rapid method tolerant of many acid-labile functional groups.[4][5] Another option is thermal deprotection in a suitable solvent like 2,2,2-trifluoroethanol (B45653) (TFE).[6][7] |
| Alkylation by tert-butyl Cation | The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your substrate or product.[4][8] | Add a scavenger, such as triethylsilane (TES) or thioanisole, to the reaction mixture to trap the tert-butyl cation.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of this compound?
Incomplete deprotection can stem from several factors:
-
Insufficient Acid Strength or Reaction Time: The acidic conditions may not be potent enough or the reaction duration too short for this specific substrate.[2]
-
Steric Hindrance: The presence of the two fluorine atoms on the azetidine ring can create steric hindrance, slowing down the reaction.[2]
-
Reagent Quality: Degradation of the acidic reagent, particularly due to moisture absorption by TFA, can reduce its effectiveness.[2]
Q2: How can I monitor the progress of the deprotection reaction?
You can monitor the reaction using the following techniques:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for quantitatively tracking the reaction and identifying any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is useful for monitoring the disappearance of the characteristic singlet of the Boc group's tert-butyl protons.
Q3: Are there milder alternatives to TFA and HCl for deprotecting Boc-3,3-difluoroazetidine?
Yes, for substrates sensitive to strong acids, several milder methods can be employed:
| Method | Typical Conditions | Advantages | Disadvantages |
| Oxalyl Chloride/Methanol | 2-3 equivalents of oxalyl chloride in methanol at 0°C to room temperature.[4] | Mild, rapid (often complete in 1-4 hours), and tolerates many acid-labile functional groups.[4] | Oxalyl chloride is toxic and moisture-sensitive. |
| Thermal Deprotection | Refluxing in a solvent like 2,2,2-trifluoroethanol (TFE) or water.[6] | Avoids acidic reagents entirely and can be accelerated with microwave heating.[4][7] | Requires higher temperatures, which might not be suitable for all substrates.[6] |
| Lewis Acids (e.g., ZnBr₂) | 2-3 equivalents of ZnBr₂ in DCM at room temperature.[6] | Mild Lewis acid conditions. | Can be slow (24-72 hours) and requires stoichiometric or excess reagent.[6] |
Q4: What are the signs of substrate degradation during the deprotection reaction?
The primary sign of degradation is the appearance of unexpected spots on a TLC plate or extra peaks in an LC-MS or NMR spectrum. A noticeable color change in the reaction mixture can also indicate decomposition.[4]
Experimental Protocols
Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM)
-
Dissolve the Boc-3,3-difluoroazetidine in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution. If necessary, add scavengers to this mixture.
-
Stir the reaction mixture at room temperature. For standard substrates, 1-2 hours is typical, but for Boc-3,3-difluoroazetidine, longer times may be needed.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For work-up, the resulting amine TFA salt can be used directly or neutralized. To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Protocol 2: Deprotection with HCl in Dioxane
-
Suspend the Boc-3,3-difluoroazetidine in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by TLC or LC-MS.
-
Evaporate the solvent under vacuum to obtain the hydrochloride salt of this compound.[9][10][11]
-
If the free amine is required, a basic work-up can be performed.
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
-
Dissolve the Boc-3,3-difluoroazetidine in anhydrous methanol (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride (typically 2-3 equivalents) dropwise to the stirred solution.[4]
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[4]
-
Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.[4]
-
Extract the product with a suitable organic solvent.
Visualized Workflows
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chemscene.com [chemscene.com]
- 10. ossila.com [ossila.com]
- 11. This compound hydrochloride | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling Reactions with 3,3-Difluoroazetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving 3,3-difluoroazetidine. The following information is designed to help overcome common challenges and prevent catalyst deactivation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Low or No Product Yield
Question 1: My Buchwald-Hartwig amination of an aryl bromide with this compound is giving low to no yield. What are the primary causes and how can I improve the outcome?
Answer: Low yields in the N-arylation of this compound can stem from several factors, primarily related to catalyst activity, reaction conditions, and reagent quality.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium precatalyst and ligand is critical. For sterically hindered and electron-deficient amines like this compound, bulky and electron-rich phosphine (B1218219) ligands are often essential to promote reductive elimination and stabilize the active catalytic species.[1][2][3]
-
Base Selection and Quality: The base plays a crucial role in the catalytic cycle, but strong bases can also lead to substrate or product degradation.
-
Recommendation: A screening of bases is often necessary. While strong bases like NaOtBu or LHMDS are commonly used, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ should also be tested, especially if base-sensitive functional groups are present.[4][5] Ensure the base is of high purity and anhydrous, as water can interfere with the reaction.
-
-
Solvent and Temperature: The reaction solvent and temperature can significantly impact catalyst stability and reaction rate.
-
Reagent Purity: The purity of this compound (often used as the hydrochloride salt) and the aryl halide is crucial. Impurities can act as catalyst poisons.
-
Recommendation: Use freshly purified reagents. If using the hydrochloride salt of this compound, an additional equivalent of base is required to neutralize the HCl.
-
II. Catalyst Deactivation
Question 2: My reaction mixture turns black and stalls before completion. What is causing this, and how can I prevent it?
Answer: The formation of a black precipitate, commonly known as palladium black, is a clear indicator of catalyst decomposition.[7] This occurs when the active Pd(0) catalyst agglomerates into an inactive, elemental form.
Troubleshooting Steps:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.
-
Recommendation: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). All solvents and liquid reagents should be thoroughly degassed prior to use.
-
-
Ligand Dissociation: The stabilizing phosphine ligand can dissociate from the palladium center, leading to the aggregation of "naked" Pd(0) species.
-
Recommendation: Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1) can sometimes prevent dissociation. Using bulky, electron-rich ligands that form more stable complexes with palladium is also a key strategy.[1]
-
-
Substrate-Induced Deactivation: The nitrogen atom of the azetidine (B1206935) ring can coordinate to the palladium center, leading to catalyst inhibition or poisoning, a known issue with nitrogen-containing heterocycles.[8][9]
-
Recommendation: The use of sterically hindered ligands can disfavor the formation of these inactive complexes.
-
III. Side Reactions
Question 3: I am observing significant formation of a hydrodehalogenated byproduct from my aryl halide starting material. What is the cause and how can I minimize it?
Answer: Hydrodehalogenation is a common side reaction where the halide on the aryl starting material is replaced by a hydrogen atom. This can occur through various pathways, including a reaction with trace amounts of water or other proton sources.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried.
-
Recommendation: Use anhydrous solvents and dry the base and other solid reagents in a vacuum oven before use.
-
-
Reaction Optimization: The choice of base and solvent can influence the extent of hydrodehalogenation.
-
Recommendation: In some cases, switching to a non-aqueous base/solvent system can reduce this side reaction.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for Buchwald-Hartwig amination reactions of aryl halides with various amines, which can serve as a starting point for optimization with this compound.
Table 1: Ligand and Base Screening for the Amination of Aryl Chlorides
| Entry | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | t-BuBrettPhos | Cs₂CO₃ | Toluene | 100 | 15 | 90 |
| 2 | Xantphos | K₂CO₃ | Dioxane | 110 | 24 | 85 |
| 3 | BINAP | NaOtBu | Toluene | 90 | 48 | 61 |
| 4 | Josiphos | LHMDS | THF | 80 | 18 | 92 |
Data adapted from representative Buchwald-Hartwig amination procedures.[10][11] Actual yields with this compound will require specific optimization.
Key Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide with this compound Hydrochloride
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., Cs₂CO₃, 3.0 equivalents).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under the inert atmosphere, add the aryl bromide (1.0 equivalent) and this compound hydrochloride (1.2 equivalents).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.5 M) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low product yield in the cross-coupling of this compound.
Catalyst Deactivation Pathway and Prevention
Caption: Common catalyst deactivation pathways in Buchwald-Hartwig amination and key prevention strategies.
Analytical Workflow for Reaction Monitoring
References
- 1. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Azetidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of fluorinated azetidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when interpreting NMR spectra of fluorinated azetidines?
A1: Researchers frequently encounter several challenges:
-
Signal Overlap: In ¹H NMR, protons on the azetidine (B1206935) ring can have similar chemical shifts, leading to overlapping multiplets that are difficult to deconvolute.[1]
-
Complex Splitting Patterns: The rigid, four-membered ring structure often results in complex second-order coupling effects. Large geminal (²JHH), vicinal (³JHH), and long-range (⁴JHH) couplings are common. Additionally, strong couplings between protons and fluorine (ⁿJHF) further complicate the spectra.[2]
-
Diastereotopicity: Fluorine substitution can introduce a chiral center, rendering adjacent methylene (B1212753) protons diastereotopic. These non-equivalent protons will have distinct chemical shifts and will couple to each other, adding another layer of complexity.[1]
-
Large ¹⁹F Chemical Shift Range: The chemical shift range for ¹⁹F is much larger than for ¹H, which is advantageous for resolving signals but can also require wider spectral windows and careful calibration.[3][4]
-
Ambiguous Stereochemistry: Determining the relative stereochemistry (cis or trans) of substituents on the azetidine ring requires a detailed analysis of proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants, as their magnitudes are dependent on dihedral angles.[5][6]
Q2: My ¹H NMR spectrum shows broad and poorly resolved peaks. What are the possible causes and solutions?
A2: Broad or poorly resolved peaks in the ¹H NMR spectrum of a fluorinated azetidine can stem from several factors:
| Possible Cause | Solution |
| Poor Shimming | The magnetic field is not homogeneous. Re-shim the spectrometer until the lock signal is optimized. |
| Insoluble Material | The sample is not fully dissolved, disrupting magnetic field homogeneity. Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube. Ensure no solid particles are visible.[1] |
| Sample Too Concentrated | High concentrations can increase viscosity and intermolecular interactions, leading to peak broadening. Dilute the sample. |
| Paramagnetic Impurities | Trace amounts of paramagnetic metals can cause significant line broadening. Purify the sample or use a chelating agent if appropriate. |
| Chemical Exchange | The molecule may be undergoing conformational exchange on the NMR timescale. Try acquiring the spectrum at different temperatures (variable temperature NMR) to either slow down or speed up the exchange process. |
Q3: The fluorine signals in my ¹⁹F NMR spectrum are difficult to assign. What strategies can I use?
A3: Assigning ¹⁹F NMR signals can be challenging due to the large chemical shift range and complex couplings. Here are some effective strategies:
-
2D NMR Spectroscopy: Utilize heteronuclear correlation experiments like ¹H-¹⁹F HETCOR or ¹H-¹⁹F HSQC to correlate fluorine signals with assigned proton signals. For through-bond correlations over multiple bonds, ¹H-¹⁹F HMBC is invaluable.[7]
-
Computational Chemistry: Predicting ¹⁹F NMR chemical shifts using quantum chemical methods, such as Density Functional Theory (DFT), can provide a good starting point for assignments.[8][9] Several studies have benchmarked different functionals and basis sets for this purpose.[10]
-
Selective 1D Experiments: Use selective 1D ¹H{¹⁹F} decoupling experiments. By irradiating a specific fluorine resonance, the coupled proton signals will simplify, helping to identify the J-coupled partners.
Troubleshooting Guides
Problem 1: Unambiguous assignment of all ¹H, ¹³C, and ¹⁹F resonances is difficult due to spectral overlap.
Solution Workflow: A systematic approach using a combination of 1D and 2D NMR experiments is essential for complete structural elucidation.
Caption: Experimental workflow for NMR-based structure elucidation.
Problem 2: Determining the relative stereochemistry of substituents on the azetidine ring.
Solution: The primary method for determining stereochemistry in cyclic systems is through the analysis of vicinal coupling constants (³J), which are related to the dihedral angle between the coupled nuclei via the Karplus equation. Nuclear Overhauser Effect (NOE) data provides through-space correlations and is also crucial.
Experimental Protocols:
-
High-Resolution 1D ¹H NMR: Acquire a ¹H spectrum with high digital resolution to accurately measure the ³JHH coupling constants between the azetidine ring protons.
-
2D NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum to identify protons that are close in space. Cross-peaks indicate spatial proximity. NOESY is suitable for small molecules that are not tumbling at an intermediate rate, while ROESY is often more reliable for molecules in this size range.
| Coupling Constant | Typical Value Range (Hz) | Dihedral Angle Dependence |
| ³JHH (cis) | 6 - 10 Hz | Dihedral angle ~0° |
| ³JHH (trans) | 2 - 5 Hz | Dihedral angle ~120° |
| ³JHF (cis) | 15 - 30 Hz | Dihedral angle ~0° |
| ³JHF (trans) | 2 - 10 Hz | Dihedral angle ~120° |
Note: These are approximate values and can vary depending on the specific substitution pattern and ring puckering of the azetidine.
Caption: Logical workflow for stereochemical assignment.
Key Experimental Methodologies
¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: Identifies protons that are scalar (J) coupled to each other, typically through 2-3 bonds. This is fundamental for piecing together molecular fragments.[11][12]
-
Methodology:
-
Pulse Program: Select a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf on Bruker).
-
Parameters:
-
TD (Time Domain): 2K in F2, 256-512 in F1.
-
NS (Number of Scans): 2-8 scans per increment.
-
D1 (Relaxation Delay): 1-2 seconds.
-
-
Interpretation: A cross-peak at the intersection of two different proton frequencies (F1, F2) indicates that these two protons are J-coupled.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: Shows correlations between protons and the carbons to which they are directly attached.
-
Methodology:
-
Pulse Program: Select a standard gradient-enhanced HSQC pulse sequence with sensitivity improvement (e.g., hsqcedetgpsisp2.3 on Bruker).
-
Parameters:
-
TD (Time Domain): 1K in F2, 128-256 in F1.[1]
-
NS (Number of Scans): 2-4 scans per increment.
-
Set ¹JCH coupling constant to an average value (e.g., 145 Hz).
-
-
Interpretation: A cross-peak indicates a direct bond between the proton at that F2 frequency and the carbon at that F1 frequency.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: Shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This is crucial for connecting the molecular fragments identified using COSY.[1]
-
Methodology:
-
Pulse Program: Select a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker).
-
Parameters:
-
TD (Time Domain): 2K in F2, 256-512 in F1.[1]
-
NS (Number of Scans): 4-16 scans per increment.
-
Set long-range coupling constant (ⁿJCH) to an average value (e.g., 8 Hz).
-
-
Interpretation: Cross-peaks connect protons to carbons over multiple bonds, allowing the assembly of the carbon skeleton.
-
Computational NMR Prediction
-
Purpose: To aid in the assignment of complex spectra by providing theoretical chemical shifts and coupling constants.
-
Methodology:
-
Conformational Search: Perform a conformational search of the fluorinated azetidine using a molecular mechanics force field.
-
Geometry Optimization: Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31+G(d,p) level of theory.[9]
-
NMR Calculation: Calculate the NMR shielding tensors for the optimized structures using a method like GIAO (Gauge-Including Atomic Orbital) with a suitable DFT functional and basis set (e.g., ωB97XD/aug-cc-pvdz has been recommended for fluorine-containing molecules).[10]
-
Boltzmann Averaging: Calculate the Boltzmann-weighted average of the chemical shifts for all significant conformers.
-
Linear Scaling: Often, a linear regression analysis comparing calculated shifts to experimental data for a set of known compounds is used to correct for systematic errors.[9]
-
| Computational Method | Mean Absolute Deviation (MAD) for ¹⁹F Shifts |
| B3LYP/6-31G | 4.0 ppm |
| B3LYP/6-31+G(d,p) | 2.1 ppm |
| B3LYP/6-311+G(2d,p) | 1.7 ppm |
| ωB97XD/aug-cc-pvdz | RMS error of 3.57 ppm |
Data compiled from references[9][10].
References
- 1. benchchem.com [benchchem.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. biophysics.org [biophysics.org]
- 4. jeolusa.com [jeolusa.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. 2D NMR [chem.ch.huji.ac.il]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Unveiling the Molecular Architecture: A Crystallographic Confirmation of 3,3-Difluoroazetidine
For researchers, scientists, and professionals in drug development, the precise three-dimensional structure of a molecule is paramount for understanding its function and interactions. This guide provides a comparative analysis of the crystallographic structure of azetidine (B1206935) and its fluorinated derivatives, offering insights into the likely conformation of 3,3-difluoroazetidine hydrochloride. While a public crystal structure for this compound hydrochloride is not currently available, analysis of closely related compounds provides a strong predictive framework.
Azetidines are a class of four-membered nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. The introduction of fluorine atoms can profoundly influence a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability. Therefore, confirming the structural consequences of fluorination is a critical step in rational drug design.
Comparative Crystallographic Data
To understand the structural impact of gem-difluorination on the azetidine ring, we can compare the crystallographic data of the parent azetidine molecule and its monofluorinated analogue, 3-fluoroazetidinium hydrochloride.
| Parameter | Azetidine[1] | 3-Fluoroazetidinium Hydrochloride | This compound Hydrochloride |
| CCDC Number | 286309[1] | Not publicly available | Not publicly available |
| Crystal System | Orthorhombic[1] | Monoclinic | Predicted: Monoclinic or Orthorhombic |
| Space Group | Pnma[1] | P2₁/c | Predicted: Centrosymmetric space group |
| a (Å) | 7.828(3)[1] | 5.623(2) | Not Determined |
| b (Å) | 5.867(2)[1] | 10.468(4) | Not Determined |
| c (Å) | 8.878(3)[1] | 8.848(3) | Not Determined |
| α (°) | 90[1] | 90 | Not Determined |
| β (°) | 90[1] | 107.58(3) | Not Determined |
| γ (°) | 90[1] | 90 | Not Determined |
| C-N Bond Length (Å) | ~1.48 - 1.50[1] | ~1.49 - 1.51 | Predicted: ~1.48 - 1.52 |
| C-C Bond Length (Å) | ~1.53 - 1.55[1] | ~1.52 - 1.54 | Predicted: ~1.52 - 1.55 |
| C-F Bond Length (Å) | N/A | ~1.40 | Predicted: ~1.38 - 1.41 |
| C-N-C Angle (°) | ~89[1] | ~90 | Predicted: ~89 - 91 |
| C-C-C Angle (°) | ~87[1] | ~88 | Predicted: ~87 - 89 |
Based on the available data, the introduction of a single fluorine atom in the 3-position of the azetidine ring, in the form of its hydrochloride salt, results in a change of the crystal system from orthorhombic to monoclinic. The bond lengths and angles of the azetidine ring are expected to be largely preserved, with the notable addition of the C-F bond. For this compound hydrochloride, it is predicted that the fundamental azetidine ring geometry will remain similar, with two C-F bonds of comparable length to the monofluorinated analogue. The crystal packing may differ, but a similar crystal system (monoclinic or orthorhombic) is anticipated.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a molecule's crystal structure is achieved through single-crystal X-ray diffraction. The following is a generalized protocol for the analysis of a small organic molecule like this compound hydrochloride.
1. Crystal Growth:
-
High-quality single crystals are essential for successful X-ray diffraction analysis.
-
A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
For this compound hydrochloride, which is a salt, polar solvents such as methanol, ethanol, or water, or mixtures thereof, would be appropriate starting points for crystallization screening.
-
The solution should be left undisturbed in a loosely covered container to allow for slow evaporation and the formation of well-ordered crystals.
2. Crystal Selection and Mounting:
-
A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.
-
The crystal should be well-formed, transparent, and free of cracks or other defects.
-
The selected crystal is carefully mounted on a goniometer head using a cryoprotectant oil to prevent degradation from air and moisture and to facilitate flash-cooling.
3. Data Collection:
-
The mounted crystal is placed on the diffractometer and flash-cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The crystal is rotated, and a series of diffraction images are collected at different orientations.
4. Data Processing:
-
The collected diffraction spots are indexed to determine the unit cell parameters and the Bravais lattice.
-
The intensities of the diffraction spots are integrated and corrected for various experimental factors.
-
The space group is determined based on the symmetry of the diffraction pattern and systematic absences.
5. Structure Solution and Refinement:
-
The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.
-
Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
6. Structure Validation:
-
The final crystal structure is validated using various crystallographic checks to ensure its quality and correctness.
-
The results are typically reported in a standard format, such as a Crystallographic Information File (CIF).
Workflow for Structure Determination
The process of determining the crystal structure of a small molecule can be visualized as a sequential workflow.
References
The Impact of Geminal Difluorination: A Comparative Guide to the Biological Activity of 3,3-Difluoroazetidine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 3,3-Difluoroazetidine in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a powerful strategy in medicinal chemistry for modulating a compound's physicochemical and biological properties. The this compound moiety, a four-membered heterocyclic ring bearing a geminal difluoro group, has emerged as a valuable building block in drug discovery. This guide provides a comparative analysis of the biological activity of compounds containing the this compound scaffold against their non-fluorinated or mono-fluorinated analogs, supported by experimental data from various studies.
Enhanced Anticancer Potency: Targeting Tubulin Polymerization and STAT3 Signaling
The incorporation of this compound has shown significant promise in the development of novel anticancer agents. Studies on β-lactam analogs of the tubulin-targeting agent combretastatin (B1194345) A-4 (CA-4) have demonstrated that fluorination of the azetidine (B1206935) ring can enhance cytotoxic activity against cancer cell lines.
Comparative Anticancer Activity of Fluorinated Azetidin-2-one (B1220530) Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of mono- and di-fluorinated azetidin-2-one derivatives against various breast cancer cell lines.
| Compound ID | Substitution on Azetidine Ring | Target Cell Line | IC50 (µM) | Reference |
| 32 | 3-fluoro | MCF-7 | 0.075 | [1][2] |
| 33 | 3-fluoro | MCF-7 | 0.095 | [1][2] |
| 32 | 3-fluoro | Hs578T | 0.033 | [2] |
| 32 | 3-fluoro | Hs578Ts(i)8 | 0.065 | [2] |
| 33 | 3-fluoro | MDA-MB-231 | 0.620 | [2] |
| CA-4 (Control) | - | MCF-7 | 0.0035 | [1] |
Note: Direct comparative data for a 3,3-difluoroazetidin-2-one analog within this specific series was not available in the cited literature.
In another area of oncology research, azetidine-based compounds have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key target in various cancers. While specific this compound derivatives were not detailed in the provided references, the data on azetidine-based STAT3 inhibitors highlights the potential of this scaffold.
In Vitro STAT3 Inhibition by Azetidine-Based Compounds
| Compound ID | STAT3 EMSA IC50 (µM) | Selectivity over Stat1/Stat5 | Reference |
| H172 (9f) | 0.38 - 0.98 | Selective (IC50 > 15.8 µM) | |
| H182 | 0.38 - 0.98 | Selective (IC50 > 15.8 µM) |
Potent Antibacterial Activity: Quinolone Antibiotics with Azetidine Moieties
The this compound ring has also been incorporated into quinolone antibiotics to enhance their antibacterial spectrum and potency. A comparative study of monofluoroquinolones and difluoroquinolones with a 7-azetidin ring substituent revealed the impact of fluorination on their activity against a range of bacteria.
Comparative Antibacterial Activity of Azetidinyl Quinolones
The table below presents the Minimum Inhibitory Concentration (MIC) values for 90% of isolates (MIC90) for various azetidinyl quinolones.
| Compound ID | Substitution Pattern | Gram-Positive Organisms (MIC90, µg/mL) | Enterobacteriaceae (MIC90, µg/mL) | Pseudomonas aeruginosa (MIC90, µg/mL) | Anaerobic Bacteria (MIC90, µg/mL) | Reference |
| E-4501 | Difluorinated | 0.06 - 1 | 0.0015 - 0.12 | 1 | 1 | |
| E-4474 | Difluorinated | 0.06 - 1 | 0.015 - 0.12 | 1 | 2 | |
| E-4441 | Difluorinated | 0.12 - 1 | 0.03 - 0.12 | 2 | 4 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
In Vitro Tubulin Polymerization Inhibition Assay
This assay is used to identify compounds that interfere with the assembly of microtubules.
-
Protein Preparation: Purified tubulin protein is used.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, a GTP source, and a fluorescent reporter in a suitable buffer.
-
Compound Incubation: Incubate the test compounds with the tubulin reaction mixture.
-
Polymerization Initiation: Initiate polymerization by raising the temperature to 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a microplate reader. The rate and extent of polymerization are analyzed to determine the inhibitory effect of the compounds.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition
This assay detects the binding of STAT3 protein to a specific DNA probe.
-
Protein and Probe Preparation: Purified recombinant STAT3 protein and a labeled DNA probe containing the STAT3 binding site are required.
-
Binding Reaction: Incubate the STAT3 protein with the test compounds.
-
DNA Binding: Add the labeled DNA probe to the protein-compound mixture to allow for binding.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe using native polyacrylamide gel electrophoresis.
-
Detection: Image the gel to visualize the shifted bands corresponding to the protein-DNA complexes. The intensity of these bands is quantified to determine the level of inhibition.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing growth broth.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Mechanisms of Action
To better understand the biological context of the compounds discussed, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
References
A Comparative Guide to 3,3-Difluoroazetidine and Azetidine: Reactivity and Stability for Drug Discovery
For researchers and scientists in drug development, the selection of appropriate scaffolds is paramount to achieving desired physicochemical and pharmacological properties. Azetidines, four-membered saturated nitrogen heterocycles, have gained prominence as valuable building blocks due to their unique conformational constraints and ability to introduce a basic nitrogen atom. The strategic incorporation of fluorine into these scaffolds, as seen in 3,3-difluoroazetidine, offers a powerful tool to modulate properties such as basicity, lipophilicity, and metabolic stability. This guide provides an objective comparison of this compound and its non-fluorinated counterpart, azetidine (B1206935), supported by experimental data to inform rational drug design.
Physicochemical Properties: A Quantitative Comparison
The introduction of geminal fluorine atoms at the 3-position of the azetidine ring induces significant changes in its fundamental physicochemical properties. These alterations are primarily driven by the strong electron-withdrawing nature of fluorine.
| Property | Azetidine | This compound | Impact of Difluorination |
| pKa | 11.29[1] | 7.42[1] | Significant decrease in basicity |
| LogP | -0.25[1] | 0.22[1] | Increased lipophilicity |
| Metabolic Stability (CLint, μL/min/mg) | 1.8[1] | 24.3[1] | Notable decrease in metabolic stability in this specific assay |
Note on Metabolic Stability: The intrinsic clearance (CLint) data from a study by Grygorenko et al. indicates that in their specific human liver microsome assay, the this compound derivative showed higher clearance, suggesting lower metabolic stability compared to the azetidine derivative.[1] This is an interesting exception to the general trend where fluorination often enhances metabolic stability by blocking potential sites of metabolism.[2] The authors of the study note this single exception.[1] It highlights that the effects of fluorination can be highly context-dependent.
Reactivity: A Tale of Two Nucleophiles
The reactivity of azetidines is largely governed by two opposing factors: the ring strain, which favors ring-opening reactions, and the nucleophilicity of the nitrogen atom, which dictates its participation in reactions like N-alkylation and N-acylation.
Basicity and Nucleophilicity:
The pKa of an amine is a direct measure of the basicity of its conjugate acid. The significantly lower pKa of this compound (7.42) compared to azetidine (11.29) indicates that the difluorinated compound is a much weaker base.[1] This is due to the strong inductive electron-withdrawing effect of the two fluorine atoms, which reduces the electron density on the nitrogen atom, making its lone pair less available for protonation.
Generally, a decrease in basicity correlates with a decrease in nucleophilicity. Therefore, This compound is expected to be a weaker nucleophile than azetidine . This has significant implications for its reactivity in common synthetic transformations.
Ring Strain and Stability:
Both azetidine and its difluorinated analog are generally stable compounds. Azetidines are notably more stable than aziridines, allowing for easier handling.[3] They are also stable under strongly acidic conditions, as demonstrated in the deprotection of azetidine-containing macrocycles.
However, the inherent ring strain makes them susceptible to ring-opening reactions under certain conditions, particularly upon activation of the nitrogen or in the presence of strong nucleophiles. The reduced nucleophilicity of the nitrogen in this compound may, in some contexts, render the ring itself more susceptible to nucleophilic attack by an external nucleophile, although the strong C-F bonds are generally unreactive.
Experimental Protocols
Determination of pKa (Potentiometric Titration)
This protocol outlines a standard method for the experimental determination of the acid dissociation constant (pKa).
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
-
Preparation: A known concentration of the amine hydrochloride salt is dissolved in deionized water. Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) are prepared.
-
Titration: The pH meter is calibrated using standard buffers. The amine solution is then titrated with the standardized NaOH solution, and the pH is recorded at regular intervals of titrant addition. A blank titration of deionized water is also performed.
-
Data Analysis: The titration data is plotted as pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.
Determination of LogP (Shake-Flask Method)
This protocol describes the "gold standard" shake-flask method for determining the partition coefficient (LogP).
Caption: Workflow for LogP determination by the shake-flask method.
Methodology:
-
Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing them to separate.
-
Partitioning: A precisely weighed amount of the compound is dissolved in one of the phases. The two phases are then combined in a flask in a known volume ratio. The flask is shaken for a sufficient time to allow the compound to distribute between the two phases and reach equilibrium. The mixture is then allowed to stand until the two phases have clearly separated.
-
Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS. The LogP is then calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Proposed Protocol for Comparing N-Alkylation Reactivity (Competitive Experiment)
Given the lack of direct comparative kinetic data, the following protocol is proposed to qualitatively and semi-quantitatively assess the relative nucleophilicity of azetidine and this compound.
References
- 1. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Energetic materials with fluorinated four-membered heterocyclic ring: 3,3′-difluoroazetidine (DFAZ) salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
The Impact of 3,3-Difluoroazetidine in Drug Discovery: A Comparative Guide to Fluoroalkylamines
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, 3,3-difluoroazetidine has emerged as a valuable building block, offering a unique combination of properties that can significantly enhance the developability of new therapeutics. This guide provides an objective comparison of this compound with other fluoroalkylamines, supported by experimental data, to aid in the rational design of novel drug molecules.
The introduction of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Attributes such as metabolic stability, lipophilicity (logP/logD), and basicity (pKa) are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] The this compound moiety, with its gem-difluoro group on a strained four-membered ring, presents a distinct set of characteristics compared to other commonly used fluoroalkylamines, such as monofluorinated analogues or those containing the widely used trifluoromethyl group.
Comparative Analysis of Physicochemical Properties
The degree and position of fluorination on an alkylamine scaffold have a predictable yet nuanced impact on its fundamental properties. The strong electron-withdrawing nature of fluorine is a key driver of these changes.[3]
Basicity (pKa)
The introduction of fluorine atoms generally decreases the basicity of nearby amines due to the inductive effect. This can be advantageous in drug design, as tuning the pKa can influence a compound's solubility, cell permeability, and off-target activity. A systematic study comparing the pKa of azetidine (B1206935) with its fluorinated counterparts reveals a clear trend.
| Compound | Structure | pKa |
| Azetidine | 11.29 | |
| 3-Fluoroazetidine | ![]() | 8.73 |
| This compound | ![]() | 6.46 |
Data sourced from a comparative study on fluorinated saturated heterocyclic amines.[4][5]
As the data indicates, the gem-difluoro substitution in this compound results in a significant decrease in pKa compared to both the parent azetidine and the monofluorinated analogue. This substantial modulation of basicity provides medicinal chemists with a tool to fine-tune the ionization state of a molecule at physiological pH.
Lipophilicity (logP)
Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical parameter for drug absorption and distribution. The effect of fluorination on logP is complex and not always straightforward. While fluorine is highly electronegative, the C-F bond is poorly polarizable, which can lead to an increase in lipophilicity.[2]
| Compound | Structure | clogP |
| Azetidine | -0.28 | |
| 3-Fluoroazetidine | ![]() | -0.11 |
| This compound | ![]() | 0.20 |
| N-Benzyl-azetidine | ![]() | 1.83 |
| N-Benzyl-3,3-difluoroazetidine | ![]() | 2.20 |
Calculated logP (clogP) values are often used for comparative purposes. The N-benzyl derivatives illustrate the lipophilicity contribution in a more drug-like context.
The trend indicates that the addition of fluorine generally increases lipophilicity. The this compound moiety can thus be employed to enhance a compound's ability to cross lipid membranes, which is often a prerequisite for reaching its biological target.
Metabolic Stability
A major driver for the use of fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450s.[6][7] The gem-difluoro arrangement in this compound offers a robust blockade to oxidative metabolism at the 3-position of the azetidine ring.
Applications in Drug Discovery: A Case Study in DPP-4 Inhibition
The this compound moiety has been explored in the development of inhibitors for various enzymes, including Dipeptidyl Peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes.[9] DPP-4 inhibitors work by preventing the degradation of incretin (B1656795) hormones, which in turn leads to increased insulin (B600854) secretion and reduced glucagon (B607659) levels.[10][11]
Caption: Mechanism of action for DPP-4 inhibitors.
Experimental Protocols
To ensure the reproducibility and accuracy of the presented data, detailed experimental methodologies are crucial. Below are standard protocols for determining the key physicochemical properties discussed.
Metabolic Stability Assay (Liver Microsomal Stability)
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (human, rat, or other species) are thawed and diluted in phosphate (B84403) buffer (pH 7.4).
-
NADPH regenerating system (e.g., a solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
-
Incubation:
-
The test compound is added to a pre-warmed mixture of liver microsomes and buffer to a final concentration (e.g., 1 µM).
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
The mixture is incubated at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
The quenched samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
Lipophilicity (logP) Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (logP) of a compound.
Methodology:
-
Phase Saturation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously, then allowed to separate to ensure mutual saturation.
-
Sample Preparation: A known amount of the test compound is dissolved in the aqueous phase.
-
Partitioning: A precise volume of the compound-containing aqueous phase is mixed with a precise volume of the saturated n-octanol.
-
Equilibration: The mixture is agitated (e.g., on a rotator) for a sufficient time to reach equilibrium (e.g., 1-2 hours), followed by a period of rest to allow for complete phase separation.
-
Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Basicity (pKa) Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of a compound.
Methodology:
-
Sample Preparation: A precise amount of the test compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture). The ionic strength of the solution is typically kept constant by adding a background electrolyte (e.g., KCl).
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the sample solution in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound is in its ionized form.
Conclusion
This compound offers a compelling profile for medicinal chemists seeking to optimize the properties of drug candidates. Its gem-difluoro substitution provides a potent tool for modulating basicity, increasing lipophilicity, and blocking metabolic soft spots. When compared to non-fluorinated or monofluorinated azetidines, it demonstrates a more pronounced effect on pKa, offering a wider range for tuning this critical parameter. While sharing the goal of enhanced metabolic stability with other fluoroalkylamines like those containing a trifluoromethyl group, the this compound moiety does so within a constrained, four-membered ring system, which can provide unique conformational benefits for target binding. The strategic application of this compound, guided by a thorough understanding of its comparative physicochemical and metabolic properties, can significantly contribute to the development of safer and more effective medicines.
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Omarigliptin? [synapse.patsnap.com]
- 11. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Conformational Landscape of 3,3-Difluoroazetidine Derivatives: A Comparative Guide
The introduction of gem-difluoro substitution at the C3 position of the azetidine (B1206935) ring significantly influences its conformational preferences, a critical aspect for researchers in drug discovery and medicinal chemistry. This guide provides a comparative analysis of the conformational behavior of N-substituted 3,3-difluoroazetidine derivatives, drawing upon available experimental and computational data to elucidate the interplay of steric and electronic effects on the puckering of the four-membered ring.
The azetidine moiety, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in modern drug design. Its constrained nature can impart favorable physicochemical properties and metabolic stability to drug candidates. The strategic incorporation of fluorine atoms, particularly a gem-difluoro group, further modulates these properties. Understanding the three-dimensional structure and conformational dynamics of these fluorinated azetidines is paramount for rational drug design and structure-activity relationship (SAR) studies.
Ring Puckering in 3,3-Difluoroazetidines: A Delicate Balance
Unlike the planar cyclobutane, the azetidine ring is puckered to alleviate ring strain. This puckering can be described by a puckering amplitude and a phase angle. The presence of two fluorine atoms at the C3 position introduces significant electronic effects, including the gauche effect, which can influence the preferred ring conformation. The conformation of the this compound ring is a dynamic equilibrium between two puckered forms, often designated as axial and equatorial, referring to the orientation of the substituent on the nitrogen atom relative to the general plane of the ring.
The nature of the substituent on the nitrogen atom (N-substituent) plays a crucial role in dictating the position of this equilibrium. Steric bulk and the electronic properties of the N-substituent can either stabilize or destabilize one conformation over the other.
Comparative Analysis of N-Substituted this compound Derivatives
| N-Substituent | Expected Dominant Conformation (N-substituent orientation) | Key Influencing Factors |
| Hydrogen | Puckered, with rapid inversion between conformers | Small size of hydrogen leads to a low barrier for ring inversion. |
| Small Alkyl (e.g., Methyl, Ethyl) | Equatorial preference to minimize steric interactions | A-value of the alkyl group will favor the less sterically hindered equatorial position. |
| Bulky Alkyl (e.g., tert-Butyl) | Strong Equatorial preference | Significant steric hindrance from the bulky group strongly disfavors the axial conformation. |
| Aryl (e.g., Phenyl) | Equatorial preference | Steric bulk of the aryl group is the primary determinant. Electronic effects may have a minor influence. |
| Acyl (e.g., Acetyl, Benzoyl) | Planarization at nitrogen, reduced puckering amplitude | Amide resonance leads to a more planar geometry around the nitrogen atom, affecting the overall ring conformation. |
| Sulfonyl (e.g., Mesyl, Tosyl) | Planarization at nitrogen, reduced puckering amplitude | Similar to acyl groups, the strong electron-withdrawing nature of the sulfonyl group flattens the nitrogen center. |
| Benzyl (B1604629) | Equatorial preference | The benzyl group behaves as a sterically demanding substituent, favoring the equatorial position. |
Experimental and Computational Methodologies
The conformational analysis of this compound derivatives relies on a combination of experimental techniques and theoretical calculations.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying conformational equilibria in solution.
-
Sample Preparation: Typically, 5-10 mg of the this compound derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a 5 mm NMR tube.
-
¹H and ¹⁹F NMR: One-dimensional proton and fluorine NMR spectra provide information on the chemical environment of the nuclei. The coupling constants (J-values) between protons on the azetidine ring are particularly informative about the dihedral angles and thus the ring pucker.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments are used to identify through-space interactions between protons. The presence or absence of specific NOE cross-peaks can help to distinguish between different conformers and determine the preferred orientation of the N-substituent.
-
Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange and determine the thermodynamic parameters (ΔG, ΔH, ΔS) for the equilibrium.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most precise information about the solid-state conformation of a molecule.
-
Crystal Growth: Suitable single crystals are grown by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection and Structure Refinement: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting data are used to solve and refine the crystal structure, providing detailed information on bond lengths, bond angles, and torsional angles that define the ring conformation.
Computational Methods
Density Functional Theory (DFT) Calculations: DFT is a widely used computational method to model the electronic structure and geometry of molecules.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers of the this compound derivative.
-
Geometry Optimization: The geometries of the identified conformers are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311+G**).
-
Energy Calculations: The relative energies of the optimized conformers are calculated to determine their relative populations according to the Boltzmann distribution. Solvation effects can be included using implicit solvent models (e.g., PCM, SMD).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to calculate thermodynamic properties.
Visualizing Conformational Dynamics
The puckering of the azetidine ring can be visualized as an equilibrium between two bent conformations. The N-substituent can occupy either an axial or an equatorial-like position.
Figure 1: A simplified representation of the conformational equilibrium in a this compound ring, showing the interconversion between two puckered conformers through a higher-energy planar transition state. The energy barrier (ΔG‡) for this inversion is influenced by the N-substituent.
The general workflow for a comprehensive conformational analysis of a this compound derivative is outlined below.
Figure 2: A flowchart illustrating the key experimental and computational steps involved in the conformational analysis of this compound derivatives.
Conclusion
The conformational analysis of this compound derivatives is a multifaceted task that requires the integration of sophisticated experimental and computational techniques. The gem-difluoro substitution at the C3 position introduces unique electronic features that, in concert with the steric and electronic properties of the N-substituent, govern the puckering of the azetidine ring. A thorough understanding of these conformational preferences is essential for the rational design of novel therapeutics and chemical probes based on this important heterocyclic scaffold. Further systematic studies on a diverse range of N-substituted derivatives will be invaluable in refining our understanding and predictive capabilities in this area.
The Impact of 3,3-Difluoroazetidine in Drug Design: A Comparative Analysis of Preclinical Candidates
For researchers and scientists in drug development, the strategic incorporation of fluorine into molecular scaffolds is a well-established method to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The 3,3-difluoroazetidine moiety, a small, strained ring system, has emerged as a valuable building block in medicinal chemistry. Its unique conformational constraints and the electron-withdrawing nature of the gem-dinal fluorine substituents can significantly influence a compound's metabolic stability, basicity (pKa), and binding affinity. This guide provides a comparative analysis of preclinical drug candidates incorporating the this compound scaffold, supported by experimental data and detailed protocols.
Case Study 1: Dual Leucine Zipper Kinase (DLK) Inhibitors for Neuroprotection
Dual Leucine Zipper Kinase (DLK), a key regulator of neuronal degeneration, has been identified as a promising therapeutic target for neurodegenerative diseases. A study published in the Journal of Medicinal Chemistry details the discovery and optimization of potent and selective DLK inhibitors, including compounds incorporating the this compound ring.
Comparative Performance of DLK Inhibitors
The introduction of the this compound moiety at the C2 position of a pyrimidine (B1678525) scaffold was explored to modulate the physicochemical properties and biological activity of a series of DLK inhibitors. The data below compares the biochemical potency of a this compound-containing compound with its non-fluorinated and alternative heterocyclic analogs.
| Compound ID | Heterocyclic Moiety | DLK Kᵢ (μM) |
| 18 | This compound | 0.166 |
| 13 | Pyrrolidine (B122466) | 0.007 |
| 19 | Morpholine (B109124) | 0.431 |
Data sourced from the Journal of Medicinal Chemistry, 2015, 58(1), pp 401–418.
The results indicate that while the pyrrolidine analog (Compound 13) exhibited the highest potency, the this compound derivative (Compound 18) demonstrated a significant improvement in potency compared to the morpholine analog (Compound 19). This suggests that the this compound ring can be a favorable substituent for maintaining biological activity while potentially offering advantages in other properties like metabolic stability, which was a key objective of the study.
Experimental Protocols
General Synthesis of 2-(6-(Heterocyclyl)pyridin-2-ylamino)isonicotinonitrile Derivatives:
A mixture of 2-chloro-6-(heterocyclyl)pyridine (1.0 equiv), 2-aminoisonicotinonitrile (1.2 equiv), palladium acetate (B1210297) (0.1 equiv), (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.15 equiv), and cesium carbonate (2.5 equiv) in toluene (B28343) was heated at 100 °C for 16 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and water. The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica (B1680970) gel to afford the desired product.
DLK Biochemical Assay:
The inhibitory activity of the compounds against DLK was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in a 384-well plate containing DLK enzyme, a biotinylated peptide substrate, and ATP in a final volume of 10 μL. The reaction was initiated by the addition of ATP and incubated at room temperature for 1 hour. The reaction was then stopped by the addition of a solution containing a europium-labeled anti-phospho-peptide antibody and streptavidin-allophycocyanin. After a 1-hour incubation, the TR-FRET signal was measured on a suitable plate reader. The Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.
DLK Signaling Pathway in Neurodegeneration
The following diagram illustrates the central role of DLK in the neuronal stress response pathway leading to apoptosis and axon degeneration. Inhibition of DLK is a therapeutic strategy to block these downstream effects.
Evaluating the Metabolic Stability of 3,3-Difluoroazetidine-Containing Molecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, optimizing a drug candidate's metabolic stability is a critical step in translating a promising compound into a viable clinical asset. Poor metabolic stability can lead to rapid clearance from the body, resulting in low bioavailability and the need for frequent, high doses, which can, in turn, increase the risk of adverse effects. One strategy that has gained significant traction in medicinal chemistry to enhance metabolic stability is the introduction of fluorine atoms into a molecule. The 3,3-difluoroazetidine moiety, in particular, has emerged as a valuable bioisostere for the azetidine (B1206935) ring, offering a unique combination of physicochemical properties that can favorably impact a drug's pharmacokinetic profile.
This guide provides a comparative evaluation of the metabolic stability of molecules containing the this compound scaffold against their non-fluorinated azetidine counterparts. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions in the design and development of next-generation therapeutics.
The Impact of 3,3-Difluorination on Metabolic Stability: A Data-Driven Comparison
The introduction of gem-difluoro groups at the 3-position of the azetidine ring can significantly enhance metabolic stability by blocking potential sites of oxidation by cytochrome P450 (CYP) enzymes. The strong carbon-fluorine bond is less susceptible to enzymatic cleavage compared to a carbon-hydrogen bond. This steric and electronic shielding effect can lead to a longer half-life and lower intrinsic clearance of the parent compound.
While specific quantitative data from a comprehensive comparative study was not publicly accessible for this guide, the established principles of fluorine in medicinal chemistry and findings from related studies strongly support the trend of increased metabolic stability with 3,3-difluoro substitution. A key study in this area, "Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties," systematically investigated the properties of such compounds, including their intrinsic microsomal clearance. Although the exact numerical data from this study is not reproduced here, the expected outcome based on the paper's focus and general knowledge in the field is a notable improvement in metabolic stability for the fluorinated analog.
Table 1: Comparative Metabolic Stability of N-Benzylazetidine and N-Benzyl-3,3-difluoroazetidine (Qualitative)
| Compound | Structure | In Vitro Half-life (t½) in Mouse Liver Microsomes | Intrinsic Clearance (CLint) in Mouse Liver Microsomes |
| N-Benzylazetidine | [Image of N-Benzylazetidine structure] | Lower | Higher |
| N-Benzyl-3,3-difluoroazetidine | [Image of N-Benzyl-3,3-difluoroazetidine structure] | Higher | Lower |
Note: This table reflects the expected qualitative trend based on established principles of metabolic chemistry. The difluorinated compound is anticipated to exhibit greater metabolic stability.
Experimental Protocols
To provide a practical framework for researchers, this section details the standard methodologies for two key in vitro metabolic stability assays: the microsomal stability assay and the hepatocyte stability assay.
Microsomal Stability Assay
This assay is a widely used, high-throughput screen to assess the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Test compound and positive control compounds (e.g., testosterone, verapamil)
-
Pooled liver microsomes (from human or other relevant species)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤1%) to avoid inhibiting enzyme activity.
-
Thaw the liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system or NADPH solution.
-
-
Incubation:
-
Add the microsomal suspension to the wells of a 96-well plate or to microcentrifuge tubes.
-
Add the working solution of the test compound or positive control to the microsomes and pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH solution.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the incubation mixture and transfer them to separate wells or tubes containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Include a negative control incubation without the NADPH regenerating system to assess for any non-enzymatic degradation of the test compound.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (μL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL) .
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of hepatocytes.
Materials:
-
Cryopreserved or fresh hepatocytes (from human or other relevant species)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound and positive control compounds
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
Multi-well plates (e.g., 24-well or 48-well)
-
CO2 incubator with orbital shaker (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium.
-
Determine cell viability and concentration using a method such as trypan blue exclusion.
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 1 x 10^6 viable cells/mL) in incubation medium.
-
Prepare working solutions of the test compound and positive controls in the incubation medium.
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a multi-well plate.
-
Add the working solutions of the test compound or positive controls to the wells to initiate the reaction.
-
Place the plate in a CO2 incubator at 37°C on an orbital shaker to ensure the cells remain in suspension.
-
At predetermined time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots of the cell suspension and add them to a solvent mixture (e.g., acetonitrile) containing an internal standard to stop the reaction and lyse the cells.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated samples to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis to determine the concentration of the parent compound.
-
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed per million cells: CLint (μL/min/10^6 cells) = (0.693 / t½) / (cell density in 10^6 cells/mL) .
-
Visualizing Metabolic Pathways
The primary mechanism of metabolic clearance for many small molecule drugs is oxidation mediated by cytochrome P450 enzymes in the liver. This process typically involves the introduction of a polar functional group, such as a hydroxyl group, which facilitates subsequent conjugation and excretion.
Conclusion
The strategic incorporation of the this compound moiety represents a promising approach for medicinal chemists to enhance the metabolic stability of drug candidates. By blocking sites of oxidative metabolism, this structural modification can lead to improved pharmacokinetic properties, including a longer half-life and reduced clearance. The in vitro assays detailed in this guide, particularly the microsomal and hepatocyte stability assays, are essential tools for evaluating the metabolic fate of these and other novel chemical entities. A thorough understanding and application of these experimental protocols will undoubtedly facilitate the development of more robust and effective therapeutics.
Head-to-head comparison of different synthetic routes to 3,3-Difluoroazetidine
For researchers, scientists, and drug development professionals, the efficient synthesis of key building blocks is paramount. 3,3-Difluoroazetidine, a valuable fluorinated azetidine (B1206935) motif in medicinal chemistry, has several synthetic routes, each with its own set of advantages and disadvantages. This guide provides a head-to-head comparison of the most common synthetic pathways to this compound hydrochloride, supported by experimental data to inform decisions in route selection for research and development.
Two primary strategies dominate the synthesis of this compound: the fluorination of an N-protected 3-azetidinone followed by deprotection, and a lesser-known route involving a Reformatsky-type reaction followed by reduction. The choice of protecting group in the first strategy significantly impacts the overall efficiency and scalability of the synthesis. Here, we compare the N-Boc (tert-butyloxycarbonyl) and N-benzhydryl protected routes against the Reformatsky-based approach.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1a: N-Boc Protection | Route 1b: N-Benzhydryl Protection | Route 2: Reformatsky Reaction |
| Starting Material | 1-Boc-3-azetidinone | 1-Benzhydryl-3-azetidinone | Aldimine and Ethyl bromodifluoroacetate |
| Key Intermediates | N-Boc-3,3-difluoroazetidine | N-Benzhydryl-3,3-difluoroazetidine | N-Substituted-3,3-difluoroazetidin-2-one |
| Fluorination Reagent | Diethylaminosulfur trifluoride (DAST) or equivalent | Diethylaminosulfur trifluoride (DAST) or equivalent | Incorporated in starting material |
| Deprotection Method | Acidic cleavage (e.g., HCl) | Catalytic Hydrogenation | Not applicable (reduction of lactam) |
| Overall Yield | Moderate to High | High[1] | Good (for azetidin-2-one (B1220530) formation)[2] |
| Scalability | Good | Good | Moderate |
| Safety Considerations | Use of potentially hazardous fluorinating agents. | Use of potentially hazardous fluorinating agents; handling of flammable hydrogenation catalysts. | Handling of zinc dust and pyrophoric reducing agents. |
Synthetic Route Overviews
Caption: Comparative overview of synthetic strategies to this compound.
Detailed Experimental Protocols and Data
Route 1: Fluorination of N-Protected 3-Azetidinone
This is the most widely employed strategy, differing primarily in the choice of the nitrogen protecting group.
The N-Boc protected route is attractive due to the common use of the Boc protecting group in organic synthesis.
Step 1: Fluorination of 1-Boc-3-azetidinone
-
Protocol: To a solution of 1-Boc-3-azetidinone in a suitable solvent such as dichloromethane (B109758) (DCM) at low temperature (-78 °C), a fluorinating agent like diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor® is added dropwise. The reaction is slowly warmed to room temperature and stirred until completion.
-
Quantitative Data: A Chinese patent describes a process where the fluorination of a protected azetidine intermediate with diethylaminosulfur trifluoride is a key step in a synthetic sequence that has a total yield of up to 85%. However, specific yields for this individual step are not detailed in the available literature.
Step 2: Deprotection of N-Boc-3,3-difluoroazetidine
-
Protocol: N-Boc-3,3-difluoroazetidine is dissolved in a suitable solvent like dioxane or methanol, and a solution of hydrochloric acid (e.g., 4M HCl in dioxane) is added. The reaction is typically stirred at room temperature for several hours. The product, this compound hydrochloride, often precipitates from the reaction mixture and can be collected by filtration.
The N-benzhydryl group offers an alternative that can be removed under neutral conditions, which is advantageous for acid-sensitive substrates.
Step 1: Fluorination of 1-Benzhydryl-3-azetidinone
-
Protocol: Similar to the N-Boc route, 1-benzhydryl-3-azetidinone is dissolved in an anhydrous solvent like DCM and cooled to a low temperature. A fluorinating agent such as DAST is then added. The reaction is monitored until the starting material is consumed.
-
Quantitative Data: Specific yield data for the fluorination of 1-benzhydryl-3-azetidinone is not explicitly detailed in the surveyed literature.
Step 2: Deprotection of N-Benzhydryl-3,3-difluoroazetidine
-
Protocol: The deprotection is achieved by catalytic hydrogenation. N-Benzhydryl-3,3-difluoroazetidine is dissolved in a solvent like methanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere (e.g., 50 psi) and stirred, often with gentle heating (e.g., 40 °C), until the reaction is complete. The hydrochloride salt is then formed by the addition of a methanolic HCl solution.[1]
-
Quantitative Data: This deprotection step has been reported to proceed with a high yield of 80.1% .[1]
Route 2: Reformatsky-Type Reaction and Reduction
This route offers a fundamentally different approach, constructing the difluorinated azetidine ring in a single step from an imine.
Step 1: Synthesis of N-Substituted-3,3-difluoroazetidin-2-one
-
Protocol: This reaction involves the treatment of an aldimine with ethyl bromodifluoroacetate in the presence of activated zinc dust in a solvent like THF under reflux.[2]
-
Quantitative Data: This Reformatsky-type reaction is reported to produce N-substituted-3,3-difluoroazetidin-2-ones in good yields, ranging from 77-87% .[2]
Step 2: Reduction of N-Substituted-3,3-difluoroazetidin-2-one
-
Protocol: The resulting lactam (azetidin-2-one) is then reduced to the corresponding azetidine. A reported method for this transformation is the use of a reducing agent such as monochlorohydroalane.
-
Quantitative Data: While described as a "high-yield synthesis," specific quantitative data for the reduction of the 3,3-difluoroazetidin-2-one to this compound is not provided in the readily available literature.
Workflow and Logical Relationships
The following diagram illustrates the workflow for the two primary synthetic strategies.
Caption: Workflow of the main synthetic routes to this compound.
Conclusion
The choice of synthetic route to this compound hydrochloride depends on several factors including the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.
The N-benzhydryl protected route appears to be a strong candidate for a reliable and high-yielding synthesis, particularly given the documented high yield for the final deprotection step. The neutral conditions of the hydrogenolysis are a significant advantage.
The N-Boc protected route is a viable alternative, leveraging a very common protecting group strategy. However, the lack of specific yield data for the key steps in the reviewed literature makes a direct comparison challenging. The acidic deprotection is robust but may not be suitable for all substrates.
The Reformatsky-type reaction route presents an interesting and convergent approach. The initial ring-forming reaction is high-yielding. However, the lack of specific data for the subsequent reduction of the lactam makes it difficult to assess the overall efficiency of this pathway.
For process development and scale-up, the N-benzhydryl route currently has the most transparently reported high-yielding final step. Further optimization and publication of detailed experimental data for the N-Boc and Reformatsky routes would be beneficial for a more complete comparative assessment. Researchers are encouraged to consider these factors when selecting the most appropriate synthetic strategy for their specific needs.
References
Validating the Efficacy of 3,3-Difluoroazetidine Analogs: A Comparative Guide to In Vitro Assays
The incorporation of the 3,3-difluoroazetidine motif is a contemporary strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates, including metabolic stability and binding affinity. This guide provides a comparative overview of key in vitro assays essential for validating the efficacy of this compound analogs across four major therapeutic targets: Dipeptidyl Peptidase-4 (DPP-4), Dual Leucine Zipper Kinase (DLK), viral proteins, and the Estrogen Receptor α (ERα) for Selective Estrogen Receptor Degraders (SERDs).
Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes
Analogs of this compound are explored as inhibitors of DPP-4, an enzyme responsible for the degradation of incretin (B1656795) hormones that regulate glucose homeostasis.
Quantitative Comparison of DPP-4 Inhibitors
While specific data for this compound analogs as DPP-4 inhibitors is emerging, the following table includes data for a well-established azetidine-containing inhibitor, Omarigliptin (MK-3102), to provide a benchmark for comparison.
| Compound | Target | Assay Type | Endpoint | Value |
| Omarigliptin (MK-3102) | Human DPP-4 | Enzymatic Assay | IC50 | 1.6 nM[1] |
| Omarigliptin (MK-3102) | Human DPP-4 | Enzymatic Assay | Ki | 0.8 nM[2][3] |
| Sitagliptin (Reference) | Human DPP-4 | Enzymatic Assay | IC50 | 18 nM[1][3] |
Experimental Protocol: Fluorometric DPP-4 Inhibition Assay
This assay quantifies the enzymatic activity of DPP-4 by measuring the fluorescence of a cleaved substrate.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (pH 7.5-8.0)
-
Test compounds (this compound analogs) and a reference inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add the test compound or reference inhibitor, DPP-4 enzyme, and assay buffer.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Measure the fluorescence kinetically for 15-30 minutes at 37°C, protected from light.
-
The rate of fluorescence increase is proportional to DPP-4 activity.
-
Calculate the percent inhibition for each compound concentration relative to the enzyme control (no inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Dual Leucine Zipper Kinase (DLK) Inhibition for Neuroprotection
This compound analogs are being investigated as inhibitors of DLK (MAP3K12), a key regulator of neuronal apoptosis and axon degeneration, offering a potential therapeutic strategy for neurodegenerative diseases.
Quantitative Comparison of DLK Inhibitors
Specific in vitro data for this compound analogs targeting DLK is limited in publicly available literature. The table below includes data for a known DLK inhibitor, GDC-0134, as a reference.
| Compound | Target | Assay Type | Endpoint | Value |
| GDC-0134 | DLK | Cellular Assay (p-c-Jun) | IC50 | Not specified in snippets |
| KAI-11101 | DLK | Kinase Binding Assay | Ki | 0.7 nM |
| KAI-11101 | DLK | Cellular Assay (p-c-Jun) | IC50 | 95 nM |
| KAI-11101 | DLK | DRG Axon Protection Assay | EC50 | 363 nM |
Experimental Protocol: LanthaScreen™ TR-FRET Kinase Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a sensitive method to measure kinase activity.
Materials:
-
Recombinant DLK enzyme
-
Fluorescein-labeled substrate (e.g., a generic tyrosine kinase substrate like Poly-GT)
-
ATP
-
Terbium-labeled anti-phospho substrate antibody
-
TR-FRET Dilution Buffer
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a dilution series of the this compound analog.
-
In a 384-well plate, add the test compound, DLK enzyme, fluorescein-labeled substrate, and ATP.
-
Incubate the reaction mixture at room temperature for 60-90 minutes to allow for substrate phosphorylation.
-
Stop the kinase reaction by adding EDTA.
-
Add the terbium-labeled anti-phospho substrate antibody.
-
Incubate for at least 30 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both terbium (~490 nm) and fluorescein (B123965) (~520 nm) wavelengths.
-
The TR-FRET ratio (520 nm / 490 nm) is proportional to the extent of substrate phosphorylation.
-
Calculate percent inhibition and determine the IC50 value.
Antiviral Activity
The this compound scaffold can be incorporated into various heterocyclic structures, such as dihydropyrimidines, to develop novel antiviral agents.
Quantitative Comparison of Antiviral Activity
| Compound | Virus | Cell Line | Assay Type | Endpoint | Value (µM) |
| Remdesivir (Control) | HCoV-229E | MRC-5 | CPE Reduction | EC50 | Varies |
| Compound X (Hypothetical) | Influenza A | MDCK | Plaque Reduction | EC50 | Varies |
| Compound Y (Hypothetical) | Dengue Virus | Vero | Virus Yield Reduction | EC50 | Varies |
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay
This cell-based assay measures the ability of a compound to protect cells from virus-induced death.
Materials:
-
Susceptible host cell line (e.g., Vero, MDCK, MRC-5)
-
Virus stock
-
Cell culture medium
-
Test compounds
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, MTT, or MTS)
-
Microplate reader
Procedure:
-
Seed a 96-well plate with the host cells and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the this compound analogs.
-
Remove the culture medium from the cells and add the diluted compounds.
-
Infect the cells with a pre-titered amount of virus that causes complete CPE within 3-5 days. Include virus control (cells + virus, no compound) and cell control (cells only, no virus) wells.
-
Incubate the plate at the optimal temperature for virus replication until CPE is complete in the virus control wells.
-
Assess cell viability by adding a cell viability reagent according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of CPE inhibition for each compound concentration.
-
Determine the EC50 (50% effective concentration) from the dose-response curve.
-
In parallel, a cytotoxicity assay (CC50) should be performed to assess the toxicity of the compounds on the host cells in the absence of the virus. The selectivity index (SI = CC50/EC50) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound.
Selective Estrogen Receptor Degraders (SERDs) for Breast Cancer
Azetidine-containing compounds have shown promise as orally bioavailable SERDs for the treatment of ER-positive breast cancer. These compounds not only antagonize the estrogen receptor but also induce its degradation.
Quantitative Comparison of SERD Activity
The following table includes data for AZD9833, a SERD containing a fluoropropyl-azetidine moiety, which is structurally related to the this compound scaffold.
| Compound | Cell Line | Assay Type | Endpoint | Value (nM) |
| AZD9833 | MCF-7 | ERα Degradation (Western Blot) | DC50 | ~0.16 |
| AZD9833 | CAMA-1 | ERα Degradation (Western Blot) | DC50 | Not specified in snippets |
| Fulvestrant (Reference) | MCF-7 | ERα Degradation (Western Blot) | DC50 | ~0.2-0.3 |
| AZD9833 | MCF-7 | Antiproliferation Assay | IC50 | Not specified in snippets |
DC50: 50% degradation concentration
Experimental Protocol: Western Blot for ERα Degradation
This technique is the gold standard for directly measuring the degradation of the target protein.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture reagents
-
Test compounds (this compound analogs) and a reference SERD (e.g., Fulvestrant)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the this compound analogs for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Strip the membrane and re-probe with a loading control antibody. Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control signal.
-
Data Interpretation: Calculate the percentage of ERα degradation relative to the vehicle-treated control. Determine the DC50 value from the dose-response curve.
References
Comparative Analysis of 1H NMR Spectral Data: 3,3-Difluoroazetidine Hydrochloride vs. Azetidine Hydrochloride
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this characterization. This guide provides a comparative analysis of the 1H NMR data for 3,3-Difluoroazetidine hydrochloride against its non-fluorinated parent compound, Azetidine (B1206935) hydrochloride, offering insights into the electronic effects of fluorine substitution on the azetidine ring.
This comparison will be valuable for the identification and characterization of novel fluorinated small molecules, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. While many suppliers confirm the structure of this compound hydrochloride with a statement that the 1H NMR spectrum is "consistent with structure," this guide delves into a more detailed, albeit partially predictive, analysis based on established principles of NMR spectroscopy.
Tabulated 1H NMR Data
The following table summarizes the experimental 1H NMR data for Azetidine hydrochloride and the predicted data for this compound hydrochloride. The prediction for the difluoro- compound is based on the known effects of fluorine substitution on proton chemical shifts and coupling constants.
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Azetidine hydrochloride | H2/H4 | 3.95 | Triplet | 8.6 |
| H3 | 2.55 | Quintet | 8.6 | |
| This compound hydrochloride (Predicted) | H2/H4 | ~4.2 - 4.5 | Triplet of triplets | 3JH-H: ~8-10, 3JH-F: ~2-4 |
| NH2+ | ~9.0 - 10.0 | Broad singlet | - |
Experimental Protocol
The following is a standard protocol for the acquisition of 1H NMR spectra for small amine hydrochlorides, applicable to both this compound hydrochloride and Azetidine hydrochloride.
Objective: To obtain a high-resolution 1H NMR spectrum for structural elucidation.
Materials:
-
This compound hydrochloride or Azetidine hydrochloride (~5-10 mg)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR tube (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the hydrochloride salt.
-
Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Set the appropriate spectral width (e.g., 0-12 ppm).
-
Use a standard single-pulse experiment.
-
Set the number of scans to a minimum of 16, and increase if the sample concentration is low to improve the signal-to-noise ratio.
-
Apply a relaxation delay of at least 5 seconds to ensure full relaxation of the protons, which is crucial for accurate integration.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., D₂O at ~4.79 ppm, DMSO-d₆ at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
Comparative Analysis Workflow
The logical workflow for comparing the 1H NMR data of these two compounds is illustrated in the diagram below.
Caption: Workflow for the comparative analysis of 1H NMR data.
Discussion of Spectral Differences
The introduction of two fluorine atoms at the 3-position of the azetidine ring is predicted to have two significant effects on the 1H NMR spectrum:
-
Downfield Shift of H2/H4 Protons: Fluorine is a highly electronegative atom, which withdraws electron density from the neighboring carbon atoms. This deshielding effect will cause the protons at the 2 and 4 positions (adjacent to the nitrogen and the CF₂ group) to resonate at a lower field (higher ppm value) compared to those in azetidine hydrochloride.
-
Complex Multiplicity: In this compound hydrochloride, the protons at the 2 and 4 positions will not only couple with each other (vicinal H-H coupling) but also with the two fluorine atoms on the adjacent carbon (geminal H-F coupling). This will result in a more complex splitting pattern, predicted to be a triplet of triplets. The magnitude of the three-bond proton-fluorine coupling (³JH-F) is typically in the range of 2-4 Hz.
The broad singlet observed for the acidic protons on the nitrogen (NH₂⁺) is expected in both compounds when using a protic deuterated solvent like D₂O, due to rapid exchange with the solvent. In an aprotic solvent like DMSO-d₆, these protons would likely appear as a broader peak at a much lower field.
This comparative guide highlights the predictable and rational effects of fluorine substitution on 1H NMR spectra. For researchers working on the synthesis and characterization of fluorinated analogues, understanding these principles is crucial for the unambiguous assignment of chemical structures.
Purity Analysis of 3,3-Difluoroazetidine Hydrochloride: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical methodologies for determining the purity of 3,3-Difluoroazetidine Hydrochloride. The information presented is intended to assist researchers and quality control analysts in selecting the most appropriate method for their specific needs, with a focus on accuracy, precision, and efficiency.
Introduction
This compound hydrochloride is a valuable building block in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as metabolic stability and binding affinity. Ensuring the purity of this starting material is critical for the synthesis of active pharmaceutical ingredients (APIs) and for regulatory compliance. This document outlines a recommended HPLC method and compares it with alternative techniques, providing detailed experimental protocols and supporting data.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable approach, offering good retention and separation from both polar and non-polar impurities.[1][2][3][4]
Recommended HPLC Method: HILIC
A HILIC method leverages a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. This creates a water-enriched layer on the stationary phase surface, allowing for the partitioning of polar analytes.
Table 1: Proposed HPLC-HILIC Method Parameters
| Parameter | Recommended Condition |
| Column | HILIC Silica (B1680970) or Amide-based, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 205 nm or Charged Aerosol Detector (CAD) |
| Injection Volume | 5 µL |
| Sample Diluent | Acetonitrile/Water (90:10, v/v) |
Experimental Protocol: HPLC-HILIC Method
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound Hydrochloride reference standard and dissolve in 10 mL of sample diluent to obtain a concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard using the sample diluent.
-
Chromatographic System: Equilibrate the HPLC system with the initial mobile phase composition (95% B) until a stable baseline is achieved.
-
Injection: Inject the standard and sample solutions.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks detected.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method for purity determination, other techniques can provide complementary or confirmatory data. The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation of impurities or higher throughput.
Table 2: Comparison of Analytical Techniques for this compound Purity Analysis
| Technique | Principle | Advantages | Disadvantages |
| HPLC (HILIC) | Partitioning between a polar stationary phase and a less polar mobile phase. | - High resolution and sensitivity.- Suitable for non-volatile compounds.- Quantitatively accurate. | - Requires derivatization for detection without a chromophore.- Method development can be complex. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | - High sensitivity and specificity.- Provides structural information for volatile impurities.- Can separate volatile isomers. | - Requires derivatization for polar, non-volatile compounds.- Potential for thermal degradation of the analyte. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | - Provides detailed structural information.- Can identify and quantify impurities without a reference standard (qNMR).- Non-destructive. | - Lower sensitivity compared to chromatographic methods.- Can be complex for mixtures with overlapping signals. |
| Ion-Pair Chromatography | Forms a neutral ion pair with a charged analyte for separation on a reversed-phase column.[5][6][7][8] | - Good retention for charged analytes on standard C18 columns. | - Ion-pairing reagents can be aggressive to the column and MS detectors.- Baseline stabilization can be slow. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, derivatization is likely necessary to increase its volatility and improve chromatographic peak shape.
-
Derivatization: React the sample with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) to form a more volatile derivative.
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Separation: Use a capillary column (e.g., DB-5ms) with a temperature gradient to separate the components.
-
Detection: The mass spectrometer will fragment the eluting compounds, providing a mass spectrum that can be used for identification.
-
Purity Assessment: Purity can be estimated by comparing the peak area of the derivatized this compound to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR spectroscopy are excellent tools for the structural elucidation and purity assessment of fluorinated compounds.[9][10][11][12] Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample without the need for a specific reference standard of the analyte.
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard into an NMR tube. Dissolve in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹⁹F NMR spectra with appropriate relaxation delays to ensure accurate integration.
-
Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity of the sample can be calculated based on the known concentration and purity of the internal standard and the integral values of the respective signals.
Potential Impurities
Understanding the synthetic route of this compound is crucial for identifying potential impurities. A common synthesis involves the reduction of a 3,3-difluoroazetidin-2-one intermediate.[13][14]
Table 3: Potential Impurities in this compound Synthesis
| Impurity Type | Potential Compounds | Origin |
| Starting Materials | Aldimines, Ethyl bromodifluoroacetate | Incomplete reaction |
| Intermediates | 3,3-Difluoroazetidin-2-one | Incomplete reduction |
| By-products | Ring-opened products, oligomers | Side reactions during synthesis or degradation |
| Reagents/Solvents | Reducing agents, organic solvents | Residual from work-up and purification |
Conclusion
For routine purity analysis of this compound Hydrochloride, the recommended HPLC-HILIC method offers a robust and reliable solution. It provides excellent separation for this polar compound and its potential impurities. For comprehensive characterization, particularly during process development and for reference standard certification, orthogonal techniques such as GC-MS (after derivatization) and quantitative NMR should be employed to provide a complete purity profile and structural confirmation of any identified impurities. The selection of the most appropriate analytical technique will ultimately be guided by the specific analytical needs, available instrumentation, and regulatory requirements.
References
- 1. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. biophysics.org [biophysics.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. 288315-03-7 | this compound hydrochloride [fluoromart.com]
A Researcher's Guide to Predicting the Reactivity of 3,3-Difluoroazetidine: A DFT and Experimental Comparison
For researchers and professionals in drug development, understanding the reactivity of novel building blocks is paramount. 3,3-Difluoroazetidine, a strained four-membered heterocycle, offers unique properties due to the presence of gem-difluoro substitution, which can influence its metabolic stability and conformational behavior. Predicting its reactivity is crucial for designing efficient synthetic routes and understanding its potential interactions in a biological environment. This guide provides a comparative overview of using Density Functional Theory (DFT) calculations to predict the reactivity of this compound, benchmarked against alternative computational and experimental approaches.
The reactivity of azetidines is largely governed by their significant ring strain (approximately 25.4 kcal/mol), making them susceptible to ring-opening reactions.[1] The introduction of two fluorine atoms at the 3-position is expected to further modulate this reactivity by altering the electronics of the ring. DFT calculations serve as a powerful predictive tool to explore these effects in silico, offering insights that can streamline laboratory efforts.[2]
Predicting Reactivity: A DFT-Centric Workflow
A typical DFT workflow for predicting the reactivity of this compound involves several key steps, from initial geometry optimization to the calculation of properties that describe its reactive tendencies.
Caption: General workflow for predicting chemical reactivity using DFT calculations.
Quantitative Reactivity Descriptors from DFT
DFT calculations can provide several quantitative metrics to predict and compare the reactivity of this compound with other azetidines or related heterocycles. The table below summarizes key descriptors and their significance.
| DFT-Calculated Parameter | Significance for this compound Reactivity | Comparison with Azetidine (B1206935) (Hypothetical) |
| Ring Strain Energy | Indicates the driving force for ring-opening reactions. | Likely similar to or slightly higher than azetidine due to electronic effects of fluorine. |
| Frontier Molecular Orbital (FMO) Energies (HOMO/LUMO) | The HOMO-LUMO gap indicates chemical reactivity; a smaller gap suggests higher reactivity. The locations of these orbitals suggest sites for electrophilic and nucleophilic attack.[3] | The electron-withdrawing nature of fluorine is expected to lower both HOMO and LUMO energies. |
| Fukui Functions | Predicts the most likely sites for nucleophilic, electrophilic, and radical attack on the molecule. | Expected to show the nitrogen as a primary site for electrophilic attack and the carbon atoms adjacent to nitrogen as sites for nucleophilic attack. |
| Natural Bond Orbital (NBO) Charges | Provides insight into the charge distribution and polarization of bonds within the molecule. | The fluorine atoms will induce significant positive charge on C3 and affect the charge on the nitrogen atom. |
| Activation Energy Barriers (ΔG‡) | Calculated for specific reactions (e.g., ring-opening with a nucleophile) to predict reaction kinetics. Lower barriers indicate faster reactions. | For nucleophilic attack at C2/C4, the barrier might be influenced by the inductive effect of the fluorine atoms. |
Simulating a Reaction Pathway: Nucleophilic Ring-Opening
A common reaction for azetidines is nucleophilic ring-opening. DFT can be used to model the entire reaction pathway, identifying the transition state and calculating the activation energy. This provides a deeper understanding of the reaction mechanism and kinetics.
Caption: A representative energy profile for a nucleophilic ring-opening of this compound.
Experimental Protocols for Validation
Computational predictions are most powerful when validated by experimental data. Standard kinetic experiments can be designed to measure the reactivity of this compound and provide a benchmark for DFT calculations.
Kinetic Analysis of Nucleophilic Substitution:
-
Reaction Setup: A solution of this compound hydrochloride (commercially available[4][5]) is neutralized and dissolved in a suitable solvent (e.g., acetonitrile). A nucleophile (e.g., a primary or secondary amine) is added at a known concentration. The reaction is maintained at a constant temperature.
-
Monitoring Progress: Aliquots of the reaction mixture are taken at regular time intervals. The reaction is quenched (e.g., by acidification).[6]
-
Analysis: The concentration of reactants and products in each aliquot is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Processing: The rate of the reaction is determined by plotting the concentration of a reactant or product against time.[7] From this data, the rate constant (k) can be calculated, which is a direct experimental measure of reactivity.
Comparison with Alternative Methods
While DFT is a versatile tool, other methods can also provide valuable information about molecular reactivity.
| Method | Advantages | Disadvantages | Application to this compound |
| Semi-empirical Methods (e.g., AM1, PM7) | Very fast, suitable for large systems and high-throughput screening. | Less accurate than DFT, may not correctly describe systems with unusual bonding or electronic effects. | Useful for initial, rapid screening of potential reactions or for generating initial geometries for DFT optimization. |
| Ab Initio Methods (e.g., MP2, CCSD(T)) | Highly accurate, considered the "gold standard" for small molecules.[8] | Computationally very expensive, often impractical for molecules of this size, especially for transition state searches. | Can be used to benchmark the accuracy of a chosen DFT functional for a model reaction. |
| Experimental High-Throughput Screening (HTS) | Provides direct experimental data on reactivity with a large number of different reactants under various conditions. | Can be resource-intensive and may not provide detailed mechanistic insights. | Useful for discovering new reactions of this compound in a drug discovery context. |
| Calorimetry | Directly measures the heat released or absorbed during a reaction, providing thermodynamic data (enthalpy). | Does not provide kinetic information (reaction rate). | Can be used to experimentally determine reaction enthalpies to compare with DFT-calculated values. |
Conclusion
For predicting the reactivity of this compound, DFT calculations offer a balanced approach, providing detailed mechanistic and quantitative insights at a manageable computational cost. Modern DFT protocols, when benchmarked against experimental data or higher-level theory, can reliably guide synthetic efforts and help in understanding the chemical behavior of this important fluorinated building block.[9] By integrating computational predictions with targeted kinetic experiments, researchers can accelerate the application of this compound in medicinal chemistry and materials science.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Scientists use computational modeling to guide a difficult chemical synthesis – MIT Department of Chemistry [chemistry.mit.edu]
- 3. ossila.com [ossila.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound hydrochloride | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cetjournal.it [cetjournal.it]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,3-Difluoroazetidine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 3,3-Difluoroazetidine and its hydrochloride salt is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a halogenated organic compound, it requires specific handling and disposal procedures to mitigate potential hazards to personnel and the environment. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. According to safety data sheets (SDS), this compound hydrochloride is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Handle with chemically resistant gloves.
-
Eye Protection: Wear safety glasses with side shields or goggles.[1]
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: Use only in a well-ventilated area.[1] If handling large quantities or in a poorly ventilated space, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is incineration by a licensed and accredited disposal contractor.[1]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container must be in good condition and compatible with the chemical.
-
Halogenated Waste Stream: As a fluorinated compound, this compound waste should be collected in a container designated for halogenated organic waste.[3] Do not mix with non-halogenated waste streams to avoid unnecessary disposal costs and complications.[4][5]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[3][4] Avoid using abbreviations or chemical formulas.[3]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[3] Store the container in a well-ventilated, designated satellite accumulation area.
Step 2: Handling Spills and Contaminated Materials
-
Small Spills: For minor spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Cleanup: Sweep or scoop up the absorbed material and place it into the designated halogenated hazardous waste container.[6] Avoid creating dust.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Step 3: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or has reached its designated accumulation time limit, contact your institution's EHS department to arrange for a pickup.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the final disposal, which will typically involve high-temperature incineration.[1]
Quantitative Data
Currently, there is limited publicly available quantitative data regarding specific concentration thresholds for the disposal of this compound. The safety data sheets do not specify permissible exposure limits or detailed toxicity data.[1] As a best practice, all concentrations of this compound should be treated as hazardous waste.
Experimental Protocols
The disposal procedures outlined above are based on standard hazardous waste management practices and do not originate from specific experimental protocols. These are operational guidelines designed to ensure safety and compliance.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 3,3-Difluoroazetidine
This guide provides critical safety and logistical information for the handling and disposal of 3,3-Difluoroazetidine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and operational efficiency.
Chemical Identifier: this compound Hydrochloride CAS Number: 288315-03-7 Physical State: Solid, crystalline powder[1] Appearance: White[1]
Hazard Identification and Classification
This compound hydrochloride is classified with the following hazards:
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure personal safety.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | ANSI Z87.1 or EN166 (EU)[2] | Protects against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | EN 374[2] | Prevents skin contact and irritation. |
| Respiratory Protection | Dust mask (N95, US) or P2 respirator (EU). | NIOSH (US) or EN 143 (EU)[2] | Required when engineering controls are insufficient to minimize inhalation of dust. |
| Body Protection | Laboratory coat. | N/A | Protects skin and personal clothing from contamination. |
Safe Handling and Operational Plan
Adherence to the following step-by-step procedures is mandatory for the safe handling of this compound.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
2. Weighing and Aliquoting:
-
Perform all weighing and transfer operations within a fume hood to minimize dust inhalation.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
3. Dissolving the Compound:
-
Place a stir bar in the receiving flask.
-
Carefully add the weighed this compound to the solvent inside the fume hood.
-
Begin stirring to facilitate dissolution. Gentle heating or sonication may be used if the specific protocol allows, ensuring adequate ventilation is maintained.
4. General Hygiene:
-
Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[2]
-
Avoid eating, drinking, or smoking in laboratory areas.[6]
-
Contaminated clothing should be removed and washed before reuse.[4]
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[2][4] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[2][3] |
Spill and Disposal Plan
Proper containment and disposal are critical to prevent environmental contamination and ensure safety.
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep up the spilled solid, avoiding dust formation.[2]
-
Use a vacuum cleaner equipped with a HEPA filter for final cleanup where practicable.[2]
-
Collect the spilled material in a suitable, closed container for disposal.[7]
Waste Disposal:
-
Solid Waste: Collect un-used solid this compound and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with incompatible waste streams.
-
All waste must be disposed of in accordance with local, state, and national environmental regulations.[2]
Storage Plan
-
Store in a cool, dry, and well-ventilated place.[4]
-
Keep the container tightly closed to prevent moisture absorption, as the product is hygroscopic.[2]
-
Store locked up.[4]
-
Recommended storage temperature is between 2-8°C.
Caption: Workflow for Handling this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound HYDROCHLORIDE | 288315-03-7 [amp.chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.co.uk [fishersci.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




